Product packaging for Nardosinonediol(Cat. No.:CAS No. 20489-11-6)

Nardosinonediol

Cat. No.: B1496119
CAS No.: 20489-11-6
M. Wt: 252.35 g/mol
InChI Key: DBDGFZLAYDIKSV-ZGEJAQKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nardosinonediol is a useful research compound. Its molecular formula is C15H24O3 and its molecular weight is 252.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O3 B1496119 Nardosinonediol CAS No. 20489-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4aR,5R)-3-hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-9-6-5-7-10-11(16)8-12(17)13(14(2,3)18)15(9,10)4/h7,9,12-13,17-18H,5-6,8H2,1-4H3/t9-,12-,13?,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDGFZLAYDIKSV-ZGEJAQKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C2C1(C(C(CC2=O)O)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC=C2[C@]1(C([C@@H](CC2=O)O)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Nardosinonediol: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nardosinonediol is a naturally occurring sesquiterpenoid that has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological effects of this compound. It includes a detailed summary of its discovery, its primary natural source, and its role as a serotonin transporter (SERT) inhibitor. This document also outlines experimental methodologies for its isolation and presents its known biological activity data in a structured format. Furthermore, a logical workflow for its isolation and a diagram of its known mechanism of action are provided to facilitate a deeper understanding for research and drug development purposes.

Discovery and Chemical Profile

This compound is also recognized as a degradation product of Nardosinone, another major sesquiterpenoid found in Nardostachys jatamansi. Nardosinone is known for its instability under certain conditions, such as high temperatures, and can be converted to this compound.[1] This relationship is a key factor in understanding the presence and concentration of this compound in plant extracts.

Chemical Structure:

  • Molecular Formula: C₁₅H₂₄O₃

  • IUPAC Name: 3-hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one

Natural Sources

The primary and most well-documented natural source of this compound is the rhizomes and roots of Nardostachys jatamansi, also known by its synonym Nardostachys chinensis. This plant is native to the Himalayan region and has a long history of use in traditional medicine systems, including Ayurveda and Traditional Chinese Medicine.

While Nardostachys jatamansi is the principal source, the presence of this compound in other plant species has not been extensively reported in the available scientific literature. Research has largely focused on the chemical composition of Nardostachys species due to their rich content of bioactive sesquiterpenoids.

Biological Activity and Mechanism of Action

The most significant reported biological activity of this compound is its inhibitory effect on the serotonin transporter (SERT). SERT is a crucial protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, a mechanism that is the basis for the action of many antidepressant medications.

A study by Lin et al. (2017) investigated the SERT-regulating activities of various sesquiterpenoids from Nardostachys chinensis and confirmed that this compound is a significant inhibitor of SERT activity.[2]

Signaling Pathways:

Currently, there is a lack of specific research detailing the direct effects of isolated this compound on intracellular signaling pathways. Much of the research on the signaling effects of Nardostachys jatamansi extracts, such as the modulation of MAPK, NF-κB, and PI3K/Akt/mTOR pathways, has been attributed to the more abundant compound, Nardosinone, or the synergistic effects of multiple constituents within the extract.[3][4] Therefore, a specific signaling pathway diagram for this compound cannot be constructed at this time. The known mechanism of action is focused on its direct interaction with the serotonin transporter.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

Biological TargetActivityConcentrationPercent InhibitionSource
Serotonin Transporter (SERT)Inhibition10 μM51.13 ± 2.94%[2]

Experimental Protocols

The following is a generalized protocol for the isolation of nardosinane-type sesquiterpenoids, including this compound, from Nardostachys jatamansi. This protocol is based on methodologies reported in the scientific literature and is intended as a guide for researchers.

5.1. Extraction

  • Plant Material Preparation: Air-dry the rhizomes and roots of Nardostachys jatamansi at room temperature and grind them into a coarse powder.

  • Solvent Extraction: Macerate the powdered plant material with methanol (or another suitable solvent like ethanol or hexane) at room temperature for an extended period (e.g., 72 hours), with periodic agitation. The extraction process should be repeated multiple times (typically three times) to ensure exhaustive extraction.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

5.2. Fractionation and Isolation

  • Solvent Partitioning: Suspend the crude methanolic extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography:

    • Subject the ethyl acetate fraction, which is likely to contain this compound, to column chromatography on a silica gel column.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar Rf values.

  • Further Purification:

    • Pool the fractions containing the compound of interest and subject them to further purification using Sephadex LH-20 column chromatography to remove pigments and other impurities.

    • Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of methanol and water).

5.3. Structure Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the complete chemical structure and stereochemistry.

Visualizations

6.1. Experimental Workflow

experimental_workflow start Dried and Powdered Nardostachys jatamansi Rhizomes extraction Methanol Extraction start->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Methanolic Extract concentration->crude_extract partitioning Solvent Partitioning (Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (MS, NMR) pure_compound->structure_elucidation

Caption: A generalized workflow for the isolation and purification of this compound.

6.2. Mechanism of SERT Inhibition

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_cleft Serotonin (5-HT) serotonin_vesicle->serotonin_cleft Release sert SERT serotonin_reuptake Serotonin Reuptake sert->serotonin_reuptake Transports serotonin_cleft->sert Binds for Reuptake receptor 5-HT Receptor serotonin_cleft->receptor Binding This compound This compound This compound->sert Blocks signal Signal Transduction receptor->signal

Caption: this compound's inhibition of the serotonin transporter (SERT).

References

Biosynthesis pathway of Nardosinonediol in Nardostachys jatamansi

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biosynthesis of Nardosinonediol in Nardostachys jatamansi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardostachys jatamansi (D. Don) DC., a critically endangered medicinal plant native to the alpine Himalayas, is a rich source of bioactive sesquiterpenoids. These compounds, particularly nardosinone-type sesquiterpenoids, are responsible for the plant's extensive use in traditional medicine systems for treating cardiovascular, neurological, and gastrointestinal disorders.[1][2] this compound is a significant sesquiterpenoid found in the roots and rhizomes of the plant. Understanding its biosynthetic pathway is crucial for conservation efforts and for developing alternative production platforms, such as metabolic engineering in microbial hosts, to ensure a sustainable supply.

This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, integrating data from metabolomic, transcriptomic, and functional genomic studies. It details the key enzymatic steps, the genes involved, quantitative data on metabolite accumulation and gene expression, and the experimental protocols used to elucidate this complex pathway.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound, a C15 sesquiterpenoid, originates from two primary isoprenoid precursor pathways common in plants: the mevalonate (MVA) pathway in the cytosol and the 2-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids.[3] Both pathways produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The key stages of the pathway are:

  • Precursor Synthesis (MVA and MEP Pathways): Genes for all the enzymes in both the MVA (AACT, HMGS, HMGR, MVK, PMK, MDC) and MEP (DXS, DXR, CMS, CMK, MCS, HDS, HDR) pathways have been identified in N. jatamansi transcriptome data, indicating both are active in supplying isoprenoid precursors.[3]

  • Formation of Farnesyl Pyrophosphate (FPP): Farnesyl diphosphate synthase (FPPS) catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, farnesyl pyrophosphate (FPP).[3] FPP is the universal precursor for all sesquiterpenoids.

  • Sesquiterpene Scaffold Formation: A specific sesquiterpene synthase (TPS) from the TPS-a subfamily cyclizes the linear FPP molecule into a complex, cyclic sesquiterpene scaffold.[3] While the exact enzyme responsible for the this compound backbone has not been functionally characterized, transcriptome analyses have identified numerous candidate NjTPS genes that are highly expressed in the roots and rhizomes, where these compounds accumulate.[4][5] Based on the structure of related compounds isolated from the plant, such as aristolone, the scaffold is likely an aristolochene-type intermediate.[6][7]

  • Post-Scaffold Modification: The initial sesquiterpene hydrocarbon undergoes a series of post-cyclization modifications, primarily hydroxylations and oxidations, catalyzed by Cytochrome P450 monooxygenases (CYPs). These modifications create the final functionalized structure of this compound. Numerous candidate NjCYP genes, potentially involved in this tailoring process, have been identified through transcriptome analysis.[4][5]

Diagram: Putative Biosynthesis Pathway of this compound

This compound Biosynthesis Pathway cluster_pathway Core Biosynthesis IPP IPP DMAPP DMAPP IPP->DMAPP IDI FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPPS DMAPP->FPP FPPS Scaffold Putative Aristolochene Scaffold FPP->Scaffold NjTPS (putative) Intermediate Hydroxylated Intermediate Scaffold->Intermediate NjCYP (putative) This compound This compound Intermediate->this compound NjCYP (putative) MVA MVA Pathway MVA->IPP MEP MEP Pathway MEP->IPP MEP->DMAPP MeJA Signaling MeJA Methyl Jasmonate (MeJA) Receptor MeJA Receptor MeJA->Receptor TFs Transcription Factors (e.g., MYC2, ERF) Receptor->TFs Activates NjTPS NjTPS Genes TFs->NjTPS Upregulates NjCYP NjCYP Genes TFs->NjCYP Upregulates Sesquiterpenoids Sesquiterpenoid Accumulation NjTPS->Sesquiterpenoids NjCYP->Sesquiterpenoids Experimental Workflow cluster_materials Starting Materials cluster_analysis Analysis cluster_results Results & Interpretation Plant N. jatamansi Tissues (Root, Leaf, etc.) Metabolomics Metabolite Profiling (GC-MS, UPLC) Plant->Metabolomics Transcriptomics Transcriptome Seq. (RNA-Seq, SMRT) Plant->Transcriptomics TreatedPlant MeJA-Treated Plants Validation Gene Expression Validation (RT-qPCR) TreatedPlant->Validation Metabolites Identify & Quantify Sesquiterpenoids Metabolomics->Metabolites Candidates Identify Candidate Biosynthesis Genes Transcriptomics->Candidates Function Validate Gene Function & Regulation Validation->Function Metabolites->Function Candidates->Function

References

Spectroscopic Profile of Nardosinonediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Nardosinonediol (C₁₅H₂₄O₃), a sesquiterpenoid of interest in natural product chemistry and drug discovery. Due to the limited availability of dedicated spectroscopic studies on this compound, this document compiles directly available data and leverages information from its closely related precursor, Nardosinone, to provide a comparative reference.

Mass Spectrometry (MS) Data

This compound has been characterized by Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS).[1] The molecule has a computed molecular weight of 252.35 g/mol .[2]

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₅H₂₄O₃[2]
Exact Mass252.1725[2]
Ionization ModePositive Electrospray Ionization (ESI+)[1]
Proposed FragmentationSee Figure 1[1]

A plausible degradation pathway of nardosinone suggests that it is initially converted to this compound through the opening of its peroxy ring.[1] The subsequent fragmentation of this compound in the mass spectrometer provides valuable structural information.

G Figure 1: Proposed Mass Spectrometry Fragmentation Pathway of this compound This compound This compound [M+H]⁺ m/z 253.1798 Fragment1 [M+H-H₂O]⁺ m/z 235.1693 This compound->Fragment1 - H₂O Fragment2 [M+H-2H₂O]⁺ m/z 217.1587 Fragment1->Fragment2 - H₂O Fragment3 Further Fragmentation Fragment2->Fragment3

Caption: Proposed fragmentation of this compound in ESI-MS.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data

As of the latest available data, detailed, experimentally verified ¹H NMR, ¹³C NMR, and IR spectra for this compound have not been published. However, spectroscopic data for the parent compound, Nardosinone, from which this compound is derived, is available and can serve as a valuable reference point for researchers.[1]

Disclaimer: The following tables present NMR and IR data for Nardosinone , not this compound, and should be used for comparative purposes only.

Table 2: ¹H and ¹³C NMR Data for Nardosinone (Reference) [1]

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
149.22.28 (m)
225.62.20 (m)
325.31.46 (m)
438.51.62 (m)
537.4-
6130.66.49 (t, 4.0)
7102.05.23 (s)
8167.7-
9196.3-
10136.1-
1115.40.87 (d, 6.8)
1219.40.92 (s)
13--
14--
15--

Table 3: IR Spectroscopy Data for Nardosinone (Reference)

Functional GroupCharacteristic Absorption (cm⁻¹)
Hydroxyl (-OH)~3331 (broad)
Conjugated C=C~1584, 1546
Carbonyl (C=O)Not specified

Experimental Protocols

The following protocols are based on the methodologies reported for the analysis of Nardosinone and its derivatives, including this compound.[1]

UHPLC-DAD/Q-TOF MS Analysis
  • Instrumentation: An Agilent 1290 Infinity II UHPLC system coupled to a Bruker compact Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient elution using acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: Approximately 0.3 mL/min.

  • Column Temperature: Maintained at around 35°C.

  • MS Detection: Performed in positive ion mode over a mass range of m/z 50–1500.

  • Data Analysis: Data is acquired and processed using appropriate software, such as Bruker DataAnalysis.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer, such as a Bruker 600 MHz instrument.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Internal Standard: Tetramethylsilane (TMS).

  • Experiments: Standard ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC) are performed to enable full signal assignment.

IR Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

  • Sample Preparation: Samples are typically prepared as KBr pellets or as a thin film on a salt plate.

  • Data Acquisition: Spectra are recorded over the standard mid-IR range (e.g., 4000–400 cm⁻¹).

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like this compound.

G Figure 2: General Workflow for Spectroscopic Analysis cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Natural Source Natural Source Crude Extract Crude Extract Natural Source->Crude Extract Chromatography Chromatography Crude Extract->Chromatography e.g., Column, HPLC Pure this compound Pure this compound Chromatography->Pure this compound MS_Analysis MS_Analysis Pure this compound->MS_Analysis UHPLC-Q-TOF-MS NMR_Analysis NMR_Analysis Pure this compound->NMR_Analysis ¹H, ¹³C, 2D NMR IR_Analysis IR_Analysis Pure this compound->IR_Analysis FT-IR Structure_Elucidation Structure_Elucidation MS_Analysis->Structure_Elucidation Molecular Formula Fragmentation NMR_Analysis->Structure_Elucidation Connectivity Stereochemistry IR_Analysis->Structure_Elucidation Functional Groups

Caption: Workflow for isolation and spectroscopic characterization.

References

An In-depth Technical Guide to Nardosinonediol: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardosinonediol is a sesquiterpenoid compound naturally occurring in the plant Nardostachys jatamansi, a perennial herb utilized for centuries in traditional medicine. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside an exploration of its putative biological activities based on current scientific understanding of related compounds. Detailed experimental methodologies are provided to facilitate further research and drug development efforts centered on this promising natural product.

Physical and Chemical Properties

This compound possesses a complex chemical structure that dictates its physical characteristics and solubility. A summary of its key properties is presented below.

Tabulated Physical and Chemical Data
PropertyValueSource
Molecular Formula C₁₅H₂₄O₃[1]
Molecular Weight 252.35 g/mol [1]
Appearance Powder or Oil
Melting Point 141-143 °C
Boiling Point 397.4 ± 35.0 °C (Predicted)
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.
Water Solubility Poor (inferred from related compounds)[2]
IUPAC Name (3R,3aS,4R,9aR)-3-hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,4a,5,6,7,9-octahydronaphthalen-1-one[1]
Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While a complete set of publicly available spectra specifically for this compound is limited, data from closely related compounds and analytical studies of Nardostachys jatamansi extracts provide valuable insights.

1.2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry is instrumental in determining the elemental composition and elucidating the fragmentation pattern of this compound. A proposed positive ion mode ESI-MS fragmentation pathway is depicted below. This pathway suggests characteristic losses of water and other small molecules from the parent ion.

M_H [M+H]⁺ m/z 253.1798 Frag1 [M+H-H₂O]⁺ m/z 235.1693 M_H->Frag1 - H₂O Frag3 [M+H-C₃H₆O]⁺ m/z 195.1380 M_H->Frag3 - C₃H₆O Frag2 [M+H-2H₂O]⁺ m/z 217.1587 Frag1->Frag2 - H₂O Frag4 [M+H-C₃H₆O-H₂O]⁺ m/z 177.1274 Frag3->Frag4 - H₂O

Proposed ESI-MS Fragmentation Pathway of this compound.

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Resonances: Signals corresponding to methyl groups (singlets and doublets), methylene and methine protons in the alicyclic rings, and protons adjacent to hydroxyl and carbonyl groups are anticipated.

Expected ¹³C NMR Resonances: Carbon signals for methyl, methylene, and methine groups, as well as quaternary carbons, and characteristic downfield shifts for carbons of the carbonyl and hydroxyl-bearing carbons are expected. A study on the degradation products of nardosinone provides detailed NMR data for structurally similar compounds, which can be used as a reference for the structural elucidation of this compound[2].

1.2.3. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (O-H) and carbonyl (C=O) groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl groups, while a strong, sharp absorption band around 1700-1725 cm⁻¹ would be indicative of the carbonyl group in the six-membered ring. Data from related compounds show hydroxyl group absorption around 3331-3379 cm⁻¹[2].

Biological Activities and Signaling Pathways

While research specifically focused on this compound is still emerging, the well-documented biological activities of the closely related compound, nardosinone, and other extracts from Nardostachys jatamansi suggest that this compound likely possesses significant anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

Nardosinone-type sesquiterpenes have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is highly probable that this compound shares these mechanisms of action.

2.1.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Induces

Canonical NF-κB Signaling Pathway.

2.1.2. MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors that regulate the expression of pro-inflammatory cytokines and enzymes.

Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

General MAPK Signaling Pathway.
Cytotoxic Activity

Several sesquiterpenoids isolated from Nardostachys jatamansi have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess anti-cancer properties.

Experimental Protocols

The following sections provide detailed methodologies for key experiments that can be employed to investigate the biological activities of this compound.

Isolation and Purification of this compound

A general workflow for the isolation of this compound from Nardostachys jatamansi is outlined below. This process typically involves solvent extraction followed by multiple chromatographic steps.

Plant_Material Dried N. jatamansi Rhizomes Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, ODS) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Preparative_TLC Preparative TLC Fractions->Preparative_TLC Pure_Compound Pure this compound Preparative_TLC->Pure_Compound Characterization Structural Elucidation (NMR, MS, IR) Pure_Compound->Characterization

Workflow for Isolation and Purification of this compound.

Protocol:

  • Extraction: The dried and powdered rhizomes of Nardostachys jatamansi are extracted with a suitable solvent such as methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the components based on polarity.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using repeated column chromatography (e.g., on octadecylsilyl silica gel) and/or preparative TLC to obtain the pure compound.

  • Structural Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including MS, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Anti-inflammatory Activity Assay (In Vitro)

Cell Culture:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Nitric Oxide (NO) Production Assay:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

  • Collect the cell culture supernatant and measure the production of nitric oxide using the Griess reagent.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control group.

Western Blot Analysis for NF-κB and MAPK Pathways:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with this compound for 1 hour, followed by LPS stimulation for the appropriate time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα degradation).

  • Lyse the cells and extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, JNK, and ERK, followed by incubation with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cytotoxicity Assay (MTT Assay)

Cell Culture:

  • A suitable cancer cell line (e.g., HeLa, HepG2) is cultured in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

Protocol:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Conclusion

This compound is a promising natural product with a chemical scaffold that suggests potential therapeutic applications, particularly in the areas of inflammation and cancer. This technical guide has summarized the current knowledge of its physical and chemical properties and has provided a framework for the investigation of its biological activities based on the established effects of related compounds. The detailed experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound. Further studies are warranted to isolate and fully characterize this compound and to definitively elucidate its mechanisms of action in various disease models.

References

An In-depth Technical Guide on the Biological Activities of Nardosinonediol

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals:

This guide addresses the current scientific understanding of Nardosinonediol, a bioactive sesquiterpenoid found in the plant Nardostachys jatamansi. Our objective was to compile a comprehensive technical resource detailing its biological activities, experimental data, and mechanisms of action.

However, after a thorough review of available scientific literature, it is evident that while this compound is recognized as a constituent of Nardostachys jatamansi, there is a significant lack of specific research focused exclusively on its biological activities.[1][2] The majority of studies have centered on the primary active compound, Nardosinone, and other extracts from the plant.

This compound is noted as a plausible initial intermediate in the degradation pathway of Nardosinone.[2] This relationship suggests that some of the observed biological effects of Nardosinone could potentially be mediated or influenced by this compound. However, dedicated studies to isolate and characterize the specific pharmacological effects of this compound are not available in the public domain.

Limitations in Current Knowledge:

  • Quantitative Data: There is no specific quantitative data, such as IC50 values for cytotoxicity or anti-inflammatory activity, directly attributable to isolated this compound.

  • Signaling Pathways: While related compounds from Nardostachys jatamansi have been shown to modulate key signaling pathways such as NF-κB and MAPK, there is no direct evidence detailing the specific impact of this compound on these or other cellular signaling cascades.[3]

  • Experimental Protocols: Detailed methodologies for experiments conducted specifically on this compound are not published.

The absence of dedicated research on this compound presents a clear gap in the understanding of the pharmacology of Nardostachys jatamansi. Its structural relationship to Nardosinone and its position as a key intermediate suggest it may possess significant biological activities worthy of investigation.

We recommend and encourage future research to focus on the following areas:

  • Isolation and Purification: Development of robust protocols for the isolation of this compound in sufficient quantities for biological screening.

  • In Vitro Bioassays: Comprehensive screening of this compound's effects on various cell lines to determine its anti-inflammatory, neuroprotective, and anti-cancer potential.

  • Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

Due to the lack of specific data, we are unable to provide the requested tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways for this compound at this time. We hope this summary clarifies the current state of research and highlights the opportunities for future discovery.

References

Nardosinonediol's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available research specifically detailing the mechanism of action of nardosinonediol in cancer cells is limited. This guide provides a comprehensive overview of the anti-cancer activities of a closely related compound, nardoguaianone L , also isolated from Nardostachys jatamansi. The findings presented here for nardoguaianone L may offer valuable insights into the potential mechanisms of this compound, given their shared origin and structural similarities as sesquiterpenoids.

Executive Summary

Nardoguaianone L, a guaiane-type sesquiterpenoid extracted from the medicinal plant Nardostachys jatamansi, has demonstrated significant anti-tumor activity, particularly in pancreatic cancer models. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways that govern cancer cell survival and growth. This document synthesizes the available preclinical data on nardoguaianone L, presenting its effects on cancer cells, the signaling pathways it modulates, and the experimental methodologies used to elucidate these findings.

Anti-Proliferative and Pro-Apoptotic Effects

Nardoguaianone L exhibits potent inhibitory effects on the proliferation of cancer cells. In vitro studies on pancreatic cancer cell lines have shown a dose-dependent decrease in cell viability and colony formation upon treatment with this compound.

Quantitative Data on Anti-Proliferative Activity
Cell LineAssayEndpointValueCitation
SW1990 (Pancreatic Cancer)MTT AssayIC50 (72h)2.1 ± 0.3 µM[1]

Table 1: In Vitro Anti-Proliferative Activity of Nardoguaianone L. The half-maximal inhibitory concentration (IC50) value indicates the concentration of nardoguaianone L required to inhibit the growth of SW1990 pancreatic cancer cells by 50% after 72 hours of treatment.

A primary mechanism through which nardoguaianone L inhibits cancer cell growth is by inducing apoptosis. This is supported by flow cytometry analysis showing a significant increase in the percentage of apoptotic cells after treatment.

Quantitative Data on Apoptosis Induction
Cell LineTreatmentApoptotic Cells (%)Citation
SW1990Control13.35%[1]
SW199020 µM Nardoguaianone L22.66%[1]
SW199040 µM Nardoguaianone L30.71%[1]
SW1990Nardoguaianone L + Gemcitabine31.2%[2]

Table 2: Induction of Apoptosis by Nardoguaianone L in SW1990 Pancreatic Cancer Cells. The data shows a dose-dependent increase in apoptosis, which is further enhanced when combined with the standard chemotherapeutic agent, gemcitabine.

Core Signaling Pathways Modulated by Nardoguaianone L

Nardoguaianone L exerts its anti-cancer effects by modulating several critical signaling pathways.

The Intrinsic Apoptosis Pathway

Nardoguaianone L activates the mitochondria-dependent intrinsic apoptosis pathway. It achieves this by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in balance leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, ultimately leading to apoptosis.[1]

Nardoguaianone_L Nardoguaianone L Bax Bax (Pro-apoptotic) Nardoguaianone_L->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Nardoguaianone_L->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: Intrinsic Apoptosis Pathway Induced by Nardoguaianone L.

MET/PTEN/TGF-β Signaling Pathway

Proteomic analysis of SW1990 cells treated with nardoguaianone L revealed significant alterations in the MET/PTEN/TGF-β signaling pathway. This pathway is crucial for cell migration and motility. The modulation of this pathway by nardoguaianone L suggests its potential to inhibit cancer metastasis.[1]

Nardoguaianone_L Nardoguaianone L MET MET Nardoguaianone_L->MET Regulates PTEN PTEN Nardoguaianone_L->PTEN Regulates TGF_beta TGF-β Nardoguaianone_L->TGF_beta Regulates Cell_Migration Cell Migration & Motility MET->Cell_Migration PTEN->Cell_Migration TGF_beta->Cell_Migration

Caption: Regulation of the MET/PTEN/TGF-β Pathway by Nardoguaianone L.

AGE-RAGE Signaling Pathway and Oxidative Stress

In combination with gemcitabine, nardoguaianone L activates the Advanced Glycation End-product (AGE) - Receptor for AGE (RAGE) signaling pathway.[2] This pathway is linked to increased oxidative stress within cancer cells. Nardoguaianone L treatment leads to an accumulation of Reactive Oxygen Species (ROS), which can damage cellular components and trigger apoptosis.[2] The increased ROS levels also contribute to a decrease in the mitochondrial membrane potential, further promoting the apoptotic process.[2]

Nardoguaianone_L_GEM Nardoguaianone L + Gemcitabine AGE_RAGE AGE-RAGE Pathway Nardoguaianone_L_GEM->AGE_RAGE Activates ROS Reactive Oxygen Species (ROS) AGE_RAGE->ROS Increases MMP Mitochondrial Membrane Potential ROS->MMP Decreases Apoptosis Apoptosis ROS->Apoptosis Induces MMP->Apoptosis Contributes to cluster_0 MTT Assay Workflow A Seed SW1990 cells in 96-well plates B Treat with various concentrations of Nardoguaianone L for 72h A->B C Add MTT solution (5 mg/mL) to each well B->C D Incubate for 4 hours at 37°C C->D E Remove supernatant and add DMSO to dissolve formazan crystals D->E F Measure absorbance at 490 nm using a microplate reader E->F

References

Preliminary In Vitro Studies on Nardosinonediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardosinonediol is a sesquiterpenoid compound found in Nardostachys jatamansi, a plant with a history of use in traditional medicine. It is also known to be a primary intermediate in the degradation of nardosinone, another major bioactive constituent of the same plant.[1][2][3] Preliminary in vitro research suggests that nardosinone-type sesquiterpenes, including by extension this compound, possess noteworthy anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the available preliminary in vitro data, experimental methodologies, and putative signaling pathways associated with this compound and its closely related analogues.

Quantitative Data on this compound and Related Sesquiterpenoids

Direct quantitative data for this compound is limited in the currently available literature. However, studies on structurally similar compounds isolated from Nardostachys jatamansi provide valuable insights into its potential bioactivity. The following table summarizes the inhibitory concentration (IC50) values for related nardosinone-type sesquiterpenes against the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

CompoundTargetCell LineIC50 (µM)Reference
NardosinoneNitric Oxide (NO) ProductionBV-2> 50[4]
IsonardosinoneNitric Oxide (NO) ProductionBV-245.3[4]
Kanshone ENitric Oxide (NO) ProductionBV-241.2[4]
Kanshone BNitric Oxide (NO) ProductionBV-238.9[4]
Desoxo-narchinol AAnti-neuroinflammatory3.48 ± 0.47[1]
IsonardosinoneAnti-neuroinflammatory37.82–74.21[1]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically employed to assess the anti-inflammatory and neuroprotective effects of compounds like this compound.

In Vitro Anti-inflammatory Activity Assay in BV-2 Microglial Cells

This protocol is designed to evaluate the potential of a test compound to inhibit the inflammatory response in microglial cells stimulated with lipopolysaccharide (LPS).

a) Cell Culture and Treatment:

  • Murine microglial BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For experiments, cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are then pre-treated with various concentrations of this compound for 1-3 hours.

  • Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

b) Nitric Oxide (NO) Production Assay (Griess Test):

  • After the 24-hour incubation period, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

c) Prostaglandin E2 (PGE2) Measurement:

  • PGE2 levels in the cell culture supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

d) Cytokine Analysis (TNF-α, IL-1β, IL-6):

  • The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture medium are determined using specific ELISA kits.

e) Western Blot Analysis for iNOS and COX-2:

  • After treatment, cells are lysed to extract total protein.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a loading control (e.g., β-actin).

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Assessment of Signaling Pathway Modulation (NF-κB and MAPK)

This protocol outlines the investigation of the molecular mechanisms underlying the anti-inflammatory effects of the test compound.

a) Western Blot for Phosphorylated Proteins:

  • BV-2 cells are treated as described above, but for shorter durations (e.g., 15-60 minutes) to observe signaling events.

  • Cell lysates are prepared and subjected to Western blotting as described previously.

  • Primary antibodies specific for the phosphorylated forms of key signaling proteins are used, including phospho-p65 (a subunit of NF-κB), phospho-IκBα, phospho-ERK, phospho-JNK, and phospho-p38 MAPK.

  • Total protein levels for each target are also measured to determine the ratio of phosphorylated to total protein.

b) Nuclear Translocation of NF-κB p65:

  • Nuclear and cytoplasmic protein fractions are separated from treated cells using a nuclear extraction kit.

  • The levels of NF-κB p65 in both fractions are determined by Western blot to assess its translocation to the nucleus, a key step in its activation.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of nardosinone-type sesquiterpenes are believed to be mediated through the modulation of the NF-κB and MAPK signaling pathways.

G cluster_0 Experimental Workflow: In Vitro Anti-inflammatory Assay cluster_1 Analysis A Seed BV-2 Microglial Cells B Pre-treat with this compound A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Lyse Cells D->F G Griess Assay (NO) E->G H ELISA (PGE2, Cytokines) E->H I Western Blot (iNOS, COX-2) F->I

Workflow for in vitro anti-inflammatory screening.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes activates transcription This compound This compound This compound->IKK inhibits

Inhibition of the NF-κB signaling pathway.

G cluster_0 MAPK Signaling Pathway cluster_1 MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 ERK ERK TAK1->ERK JNK JNK TAK1->JNK p38 p38 TAK1->p38 AP1 AP-1 (transcription factor) ERK->AP1 JNK->AP1 p38->AP1 Inflammatory_Genes Inflammatory Gene Expression AP1->Inflammatory_Genes This compound This compound This compound->ERK inhibits phosphorylation This compound->JNK inhibits phosphorylation This compound->p38 inhibits phosphorylation

Modulation of the MAPK signaling pathway.

Conclusion

While comprehensive in vitro studies specifically focused on this compound are still emerging, the existing data on related nardosinone-type sesquiterpenes strongly suggest its potential as an anti-inflammatory and neuroprotective agent. The primary mechanism of action is likely the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response. Further research is warranted to elucidate the precise quantitative bioactivity and detailed molecular interactions of this compound. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for such future investigations.

References

The Pharmacological Potential of Nardosinonediol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nardosinonediol is a nardosinane-type sesquiterpenoid found in the medicinal plant Nardostachys jatamansi (family Valerianaceae), a perennial herb native to the Himalayas.[1][2][3][4] This plant has a long history of use in traditional medicine systems, including Ayurveda and Unani, for treating a variety of ailments, particularly those related to the nervous and cardiovascular systems.[1][2][3][4] this compound is a close structural relative of nardosinone, the major bioactive component of N. jatamansi, and is considered a key intermediate in the degradation pathway of nardosinone.[5][6] While extensive research has focused on the pharmacological properties of nardosinone and crude extracts of the plant, direct studies on this compound are limited. This guide synthesizes the available data on this compound and extrapolates its potential pharmacological activities based on the well-documented effects of its structural analogs and the broader class of nardosinone-type sesquiterpenoids. The primary aim is to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this natural compound.

Pharmacological Potential

The therapeutic potential of this compound can be inferred from the activities of structurally similar sesquiterpenoids isolated from Nardostachys jatamansi. These compounds have demonstrated significant anti-inflammatory, neuroprotective, and anticancer properties.

Anti-inflammatory and Anti-Neuroinflammatory Effects

Nardosinone-type sesquiterpenes have been shown to exert potent anti-inflammatory and anti-neuroinflammatory effects.[7][8] These compounds effectively inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[7][8] The mechanism underlying these effects involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandin E2 (PGE2).[7][8]

Furthermore, these sesquiterpenoids suppress the mRNA expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[7][8] This broad-spectrum inhibition of inflammatory pathways suggests that this compound may be a valuable candidate for the development of therapies for neuroinflammatory disorders.

Neuroprotective Effects

The neuroprotective potential of this class of compounds is a significant area of interest. Studies on nardosinone have shown that it can protect against neuronal damage by modulating microglial polarization, suppressing glucose metabolic reprogramming in activated microglia, and inhibiting the infiltration of T cells into the central nervous system.[9][10][11] By attenuating the neuroinflammatory response, this compound could potentially mitigate the progression of neurodegenerative diseases such as Parkinson's disease.[9][10][11]

Anticancer Activity

Extracts of Nardostachys jatamansi and its constituent compounds have demonstrated antiproliferative activity against various cancer cell lines. For instance, methanolic extracts have shown significant cytotoxicity in both MCF-7 and MDA-MB-231 breast cancer cell lines.[12] The anticancer effects of sesquiterpenoids are often attributed to their ability to inhibit proliferation and induce apoptosis.[13] Given its structural similarity to other bioactive sesquiterpenoids, this compound warrants investigation for its potential as an anticancer agent.

Mechanisms of Action and Signaling Pathways

The pharmacological effects of nardosinone-type sesquiterpenoids are mediated through the modulation of several key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The AKT/mTOR pathway has also been implicated in the neuroprotective effects of nardosinone.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.[14][15] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[16] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[15][16] This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[15][16] Nardosinone-type sesquiterpenoids have been shown to inhibit this pathway, thereby suppressing the inflammatory cascade.[8]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa->IkBa NFkB_complex p65/p50 NFkB_p50 p50 NFkB_p65 p65 NFkB_translocated p65/p50 NFkB_complex->NFkB_translocated Translocation This compound This compound (potential action) This compound->IKK Inhibition DNA DNA NFkB_translocated->DNA Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Figure 1: Potential Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK family of kinases—including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK—are crucial for signal transduction from the cell surface to the nucleus, regulating processes like inflammation, cell proliferation, and apoptosis.[14][17] Nardosinone-type sesquiterpenoids have been found to suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated microglial cells, indicating an inhibitory effect on this pathway.[8] This inhibition contributes to their anti-neuroinflammatory properties by preventing the activation of downstream transcription factors that drive inflammatory gene expression.[8]

MAPK_Signaling_Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases (e.g., TAK1) TLR4->Upstream_Kinases MKK3_6 MKK3/6 Upstream_Kinases->MKK3_6 MKK4_7 MKK4/7 Upstream_Kinases->MKK4_7 MEK1_2 MEK1/2 Upstream_Kinases->MEK1_2 p38 p38 MKK3_6->p38 P JNK JNK MKK4_7->JNK P ERK ERK MEK1_2->ERK P Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound (potential action) This compound->p38 Inhibition of Phosphorylation This compound->JNK Inhibition of Phosphorylation This compound->ERK Inhibition of Phosphorylation

Figure 2: Potential Modulation of the MAPK Signaling Pathway.
AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell metabolism, proliferation, and survival.[18][19] Studies have shown that nardosinone can inhibit the glycolytic process and promote oxidative phosphorylation in activated microglia via the AKT/mTOR signaling pathway.[9][10] This metabolic reprogramming is a key aspect of its neuroprotective effects. Nardosinone has been observed to suppress the LPS-induced phosphorylation of both AKT and mTOR.[10] By modulating this pathway, this compound could potentially influence cell survival and metabolic function, which has therapeutic implications for both neurodegenerative diseases and cancer.

AKT_mTOR_Pathway Growth_Factors Growth Factors / LPS Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Metabolism Cell Metabolism (Glycolysis Inhibition) mTORC1->Cell_Metabolism Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth This compound This compound (potential action) This compound->AKT Inhibition of Phosphorylation This compound->mTORC1 Inhibition of Phosphorylation

Figure 3: Potential Regulation of the AKT/mTOR Signaling Pathway.

Quantitative Data

Direct quantitative pharmacological data for this compound is scarce in the published literature. However, data from studies on closely related sesquiterpenoids isolated from N. jatamansi provide a valuable reference for its potential potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of nitric oxide (NO) production in LPS-stimulated BV2 microglial cells and antiproliferative activity in cancer cell lines.

Compound/ExtractAssayCell LineIC50 ValueReference
Desoxo-narchinol A NO Production InhibitionBV2 Microglia3.48 ± 0.47 µM[7]
Narchinol B NO Production InhibitionBV2 Microglia2.43 ± 0.23 µM[7]
Kanshone J NO Production InhibitionBV2 Microglia46.54 µM[7]
Nardosinone NO Production InhibitionBV2 Microglia> 50 µM[7]
NJM (Methanolic Extract) Antiproliferative ActivityMCF-758.01 ± 6.13 µg/mL[12]
NJM (Methanolic Extract) Antiproliferative ActivityMDA-MB-23123.83 ± 0.69 µg/mL[12]
NJDE (Diethyl Ether Fraction) Antiproliferative ActivityMDA-MB-23125.04 ± 0.90 µg/mL[12]

Note: The IC50 values serve as an indicator of the potential potency of this compound. Direct experimental validation is required.

Experimental Protocols

To facilitate further research into the pharmacological potential of this compound, this section provides detailed methodologies for key in vitro experiments. These protocols are based on standard procedures reported in studies of related compounds.

General Experimental Workflow

The investigation of a novel compound like this compound typically follows a structured workflow, from initial activity screening to mechanistic studies.

Experimental_Workflow cluster_assays In Vitro Assays cluster_mechanism Mechanistic Studies Compound_Prep Compound Preparation (this compound in DMSO) Cytotoxicity Cytotoxicity Assay (MTT) Compound_Prep->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (NO Production) Compound_Prep->Anti_Inflammatory Anticancer Anticancer Assay (Colony Formation) Compound_Prep->Anticancer Cell_Culture Cell Culture (e.g., BV2, MCF-7, RAW 264.7) Cell_Culture->Cytotoxicity Cell_Culture->Anti_Inflammatory Cell_Culture->Anticancer Western_Blot Western Blot (MAPK, NF-κB Phosphorylation) Cytotoxicity->Western_Blot Based on initial findings qPCR RT-qPCR (Cytokine mRNA expression) Cytotoxicity->qPCR Based on initial findings Anti_Inflammatory->Western_Blot Based on initial findings Anti_Inflammatory->qPCR Based on initial findings Anticancer->Western_Blot Based on initial findings Anticancer->qPCR Based on initial findings Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis qPCR->Data_Analysis

Figure 4: A Representative Experimental Workflow for this compound.
Protocol 1: MTT Assay for Antiproliferative Activity

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Target cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the anti-inflammatory effect of this compound by quantifying its ability to inhibit NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 or BV2 microglial cells

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well microplates

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Sample Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using the NaNO2 solution. Calculate the nitrite concentration in the samples and express the inhibitory effect as a percentage of the LPS-only control.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to determine the effect of this compound on the expression and phosphorylation of key proteins in the MAPK and NF-κB pathways.

Materials:

  • Cells treated with this compound and/or LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-IκBα, anti-IκBα, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or total protein).

Conclusion and Future Directions

This compound, a sesquiterpenoid from Nardostachys jatamansi, represents a promising but underexplored natural product. Based on the robust pharmacological activities of its close structural analog, nardosinone, and other related compounds, it is highly probable that this compound possesses significant anti-inflammatory, neuroprotective, and anticancer potential. The likely mechanisms of action involve the modulation of key inflammatory and cell survival signaling pathways, including NF-κB, MAPK, and AKT/mTOR.

The lack of direct research on this compound highlights a significant gap in the literature and a compelling opportunity for investigation. Future research should prioritize the following:

  • Isolation and Purification: Development of efficient methods for the isolation of this compound in sufficient quantities for comprehensive pharmacological testing.

  • Direct In Vitro Evaluation: Systematic screening of this compound's activity in a panel of assays for anti-inflammatory, neuroprotective, and anticancer effects to confirm the inferred potential and establish its potency (e.g., determining IC50 values).

  • Mechanistic Studies: In-depth investigation of its effects on the NF-κB, MAPK, and AKT/mTOR pathways to elucidate its precise molecular targets.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of inflammation, neurodegeneration, and cancer.

  • Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to determine its viability as a drug candidate.

By pursuing these avenues of research, the scientific community can fully uncover the pharmacological potential of this compound and pave the way for the development of new therapeutics from this traditional medicinal plant.

References

The Intertwined Chemistry and Biology of Nardosinonediol and Nardosinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nardosinonediol and nardosinone, two sesquiterpenoids derived from the medicinal plant Nardostachys jatamansi, represent a fascinating case study in the relationship between chemical structure, stability, and biological activity. Nardosinone, the more abundant of the two, is a well-documented bioactive compound with a range of therapeutic properties. In contrast, this compound is primarily understood as a degradation product of nardosinone, formed through the opening of its characteristic peroxide ring. This technical guide provides an in-depth exploration of the chemical relationship, biosynthetic origins, and comparative biological activities of these two compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in future research and drug development endeavors.

Chemical Relationship: From Nardosinone to this compound

Nardosinone is characterized by a unique peroxide bridge, a feature that is central to its chemical reactivity and, consequently, its relationship with this compound. This compound is an initial intermediate in the degradation of nardosinone, a process that can be initiated by factors such as high temperature and acidic conditions, similar to those found in simulated gastric fluid.[1][2] The fundamental transformation involves the cleavage of the peroxide ring in nardosinone.[1]

This chemical conversion is not merely a degradation but a transformation that leads to a molecule with a distinct chemical structure and, as emerging research suggests, potentially different biological activities. Understanding this relationship is crucial for the quality control of nardosinone-based products and for exploring the full therapeutic potential of Nardostachys jatamansi extracts.[1]

Chemical Structures
CompoundMolecular FormulaMolar MassChemical Structure
Nardosinone C₁₅H₂₂O₃250.33 g/mol [Image of Nardosinone structure]
This compound C₁₅H₂₄O₃252.35 g/mol [Image of this compound structure]

Biosynthesis of Nardosinone-Type Sesquiterpenoids

The biosynthesis of nardosinone and its precursors occurs primarily in the roots and rhizomes of Nardostachys jatamansi. The pathway begins with the mevalonate (MVA) pathway, which is the dominant route for the synthesis of sesquiterpenoid precursors in this plant.[2]

The key steps in the biosynthesis of the nardosinane skeleton involve the cyclization of farnesyl diphosphate (FPP), catalyzed by terpene synthases (TPS), followed by a series of oxidative modifications mediated by cytochrome P450 monooxygenases (CYPs).[2] These enzymes are responsible for generating the structural diversity observed in nardosinone-type sesquiterpenoids. While the complete, detailed biosynthetic pathway to nardosinone and this compound is still under investigation, the identification of candidate TPS and CYP genes in N. jatamansi provides a roadmap for future elucidation of the specific enzymatic steps.[2]

Nardosinone Biosynthesis Pathway cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_Sesquiterpenoid Sesquiterpenoid Synthesis Acetyl-CoA Acetyl-CoA Mevalonic Acid Mevalonic Acid Acetyl-CoA->Mevalonic Acid Isopentenyl Diphosphate (IPP) Isopentenyl Diphosphate (IPP) Mevalonic Acid->Isopentenyl Diphosphate (IPP) Farnesyl Diphosphate (FPP) Farnesyl Diphosphate (FPP) Isopentenyl Diphosphate (IPP)->Farnesyl Diphosphate (FPP) FPP FPP Nardosinane Skeleton Nardosinane Skeleton FPP->Nardosinane Skeleton Terpene Synthases (TPS) Nardosinone Precursors Nardosinone Precursors Nardosinane Skeleton->Nardosinone Precursors Cytochrome P450s (CYPs) Nardosinone Nardosinone Nardosinone Precursors->Nardosinone Further Oxidations

A simplified overview of the biosynthetic pathway leading to nardosinone.

Comparative Biological Activity

While nardosinone has been the subject of extensive pharmacological research, data on the biological activities of this compound is less abundant. However, the existing evidence suggests that the structural differences between the two molecules lead to distinct biological effects.

Nardosinone is known for its potent anti-inflammatory and neuroprotective activities.[3][4] It has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[4] Its neuroprotective effects are partly attributed to its ability to modulate the AKT/mTOR signaling pathway.[4] In contrast, this compound has been reported to exhibit cytotoxic activity.

The degradation of nardosinone does not necessarily lead to a loss of bioactivity. For instance, other degradation products of nardosinone, such as isonardosinone and desoxo-narchinol A, have been shown to possess significant anti-neuroinflammatory properties.[2] This highlights the importance of understanding the complete degradation profile of nardosinone to fully characterize the pharmacological effects of N. jatamansi extracts.

Quantitative Biological Activity Data
CompoundBiological ActivityAssayCell LineIC₅₀ / EC₅₀ / ActivityReference(s)
Nardosinone Anti-inflammatoryLPS-induced NO productionRAW 264.7 macrophagesPotent inhibition (qualitative)[4]
NeuroprotectionModulation of AKT/mTOR pathwayBV-2 microglial cellsSignificant suppression (qualitative)[4]
Vasodilation--74.57% at 400 μM[2]
Isonardosinone (degradation product)Anti-neuroinflammatory--37.82–74.21 μM[2]
Desoxo-narchinol A (degradation product)Anti-neuroinflammatory--3.48 ± 0.47 μM[2]
2-Deoxokanshone M (degradation product)Vasodilation--80.39% at a concentration lower than nardosinone[2]

Experimental Protocols

Controlled Degradation of Nardosinone to this compound

Objective: To convert nardosinone to this compound through the opening of the peroxide ring.

Materials:

  • Nardosinone (pure)

  • Methanol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Rotary evaporator

  • NMR spectrometer

Procedure:

  • Dissolve a known amount of nardosinone in methanol.

  • Add 0.1 M HCl dropwise while stirring at room temperature.

  • Monitor the reaction progress by TLC, using a suitable solvent system (e.g., hexane:ethyl acetate). The disappearance of the nardosinone spot and the appearance of a new, more polar spot will indicate the progress of the reaction.

  • Once the reaction is complete, neutralize the mixture with a saturated NaHCO₃ solution.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to obtain pure this compound.

  • Confirm the structure of the product using NMR spectroscopy and compare the data with published values for this compound.

Nardosinone to this compound Conversion Workflow Nardosinone in Methanol Nardosinone in Methanol Acidic Hydrolysis (0.1M HCl) Acidic Hydrolysis (0.1M HCl) Nardosinone in Methanol->Acidic Hydrolysis (0.1M HCl) Stirring at RT TLC Monitoring TLC Monitoring Acidic Hydrolysis (0.1M HCl)->TLC Monitoring Reaction Progress Neutralization (NaHCO3) Neutralization (NaHCO3) TLC Monitoring->Neutralization (NaHCO3) Reaction Complete Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Neutralization (NaHCO3)->Extraction (Ethyl Acetate) Purification (Column Chromatography) Purification (Column Chromatography) Extraction (Ethyl Acetate)->Purification (Column Chromatography) This compound This compound Purification (Column Chromatography)->this compound

Workflow for the controlled conversion of nardosinone to this compound.
Assay for Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Objective: To evaluate the potential of nardosinone and this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Nardosinone and this compound (dissolved in DMSO)

  • Griess Reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of nardosinone or this compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should also be included.

  • After incubation, collect the cell culture supernatant.

  • To 50 µL of the supernatant, add 50 µL of Griess reagent and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.

  • Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

  • Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.

Assay for Cytotoxicity: MTT Assay

Objective: To assess the cytotoxic effects of this compound on a relevant cancer cell line (e.g., P-388 murine lymphocytic leukemia cells).

Materials:

  • P-388 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed P-388 cells in 96-well plates at an appropriate density.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The relationship between nardosinone and this compound is a compelling example of how chemical transformations can alter biological activity. While nardosinone is a well-established bioactive compound, its degradation product, this compound, and other related compounds also possess significant, albeit different, biological effects. This underscores the need for a comprehensive understanding of the chemistry and pharmacology of all major constituents of Nardostachys jatamansi extracts.

Future research should focus on:

  • Elucidating the complete biosynthetic pathway of nardosinone-type sesquiterpenoids to enable their biotechnological production.

  • Conducting detailed, direct comparative studies of the biological activities of pure nardosinone and this compound to establish a clear structure-activity relationship.

  • Investigating the in vivo metabolism and pharmacokinetics of both compounds to better understand their therapeutic potential and any potential toxicities.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this important class of natural products for the development of new and effective drugs.

References

Nardosinonediol: A Technical Guide on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Nardosinonediol, a sesquiterpenoid derived from the medicinal plant Nardostachys jatamansi, is an emerging compound of interest for its diverse pharmacological activities. As a key bioactive constituent and a plausible intermediate in the degradation of the more abundant nardosinone, this compound is implicated in a range of therapeutic effects, including anti-inflammatory, neuroprotective, and anticancer activities.[1] This technical guide provides a comprehensive overview of the current state of research on this compound and related nardosinone-type sesquiterpenes, focusing on mechanisms of action, quantitative data, and detailed experimental protocols to facilitate further investigation and drug development.

Introduction

Nardostachys jatamansi DC. (Valerianaceae) is a medicinal herb with a long history of use in traditional medicine systems for treating neurological and cardiovascular diseases.[1] Its therapeutic properties are largely attributed to a class of compounds known as sesquiterpenoids, with nardosinone being a principal active ingredient.[1] this compound is structurally related to nardosinone and is considered a significant bioactive component of the plant.[1] Research into nardosinone-type sesquiterpenes has revealed potent biological activities, positioning them as promising candidates for therapeutic development in treating conditions ranging from neuroinflammation and neurodegenerative diseases to cancer.[2]

Therapeutic Potential and Mechanisms of Action

The therapeutic effects of this compound and its related compounds are primarily linked to their ability to modulate key cellular signaling pathways involved in inflammation, cell survival, and proliferation.

Nardosinone-type sesquiterpenes exhibit significant anti-inflammatory activity, particularly in the context of neuroinflammation, which is a key factor in neurodegenerative diseases.

Mechanism of Action: The primary anti-inflammatory mechanism involves the suppression of two major signaling pathways: the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[2][3] In response to inflammatory stimuli like Lipopolysaccharide (LPS), microglial cells (the resident immune cells of the brain) activate these pathways. This leads to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][3] Nardosinone-type compounds have been shown to inhibit the phosphorylation of key MAPK proteins (p38, ERK, and JNK) and prevent the activation of NF-κB, thereby downregulating the expression of iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), and pro-inflammatory cytokines.[2][3]

G Figure 1: Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) MyD88->MAPK_pathway NFkB_pathway NF-κB Pathway MyD88->NFkB_pathway Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) MAPK_pathway->Mediators Upregulates NFkB_pathway->Mediators Upregulates This compound This compound This compound->MAPK_pathway Inhibits This compound->NFkB_pathway Inhibits

Figure 1: Anti-inflammatory Signaling Pathway of this compound

Nardosinone and related compounds demonstrate significant neuroprotective potential, particularly in models of Parkinson's disease.[4] The mechanisms are multifaceted, involving the modulation of immune responses within the central nervous system and the enhancement of neuronal survival pathways.

Mechanism of Action:

  • Modulation of Microglial Activation: They suppress the pro-inflammatory M1 phenotype of microglia and promote a shift towards the anti-inflammatory, neuroprotective M2 phenotype.[5]

  • Regulation of Metabolic Reprogramming: In activated microglia, these compounds can inhibit glycolysis and promote oxidative phosphorylation, a metabolic shift associated with reduced inflammation. This is mediated, in part, through the AKT/mTOR signaling pathway.[4][6]

  • Suppression of T-Cell Infiltration: By attenuating the release of chemokines from activated microglia, they reduce the migration of harmful T-cells into the brain parenchyma.[4]

  • Enhancement of Neurite Outgrowth: Nardosinone has been shown to enhance nerve growth factor (NGF)-induced neurite outgrowth from PC12D cells, suggesting a role in neuronal repair and regeneration. This effect is likely mediated by amplifying both MAP kinase-dependent and -independent signaling pathways downstream of neurotrophic factor receptors.[7]

G Figure 2: Workflow of this compound's Neuroprotective Action cluster_0 CNS Environment Nardo This compound (Systemic Administration) BBB Crosses Blood-Brain Barrier Nardo->BBB Microglia Modulates Microglia BBB->Microglia Chemokine Reduces Chemokine Release Microglia->Chemokine Neuron Protects Dopaminergic Neurons Microglia->Neuron Promotes M2 phenotype TCell Inhibits T-Cell Infiltration Chemokine->TCell TCell->Neuron Outcome Ameliorates Neurodegeneration Neuron->Outcome

Figure 2: Workflow of this compound's Neuroprotective Action

Extracts and isolated sesquiterpenoids from N. jatamansi have demonstrated cytotoxic effects against various cancer cell lines.

Mechanism of Action: While the precise mechanism for this compound is not fully elucidated, related compounds from the same plant, such as nardoguaianone L, have been shown to inhibit cancer cell proliferation, colony formation, and migration.[8] These effects are associated with the induction of apoptosis (programmed cell death) and the modulation of pathways involved in metastasis, such as the MET/PTEN/TGF-β pathway.[8] Studies on crude extracts also show antiproliferative activity, suggesting a synergistic effect of the various compounds present.[9]

Quantitative Data Summary

The following tables summarize the reported quantitative data for nardosinone-type sesquiterpenoids and extracts from N. jatamansi. It is important to note that data for purified this compound is limited, and many studies report on the more abundant nardosinone or related compounds.

Table 1: Anti-inflammatory & Anti-neuroinflammatory Activity

Compound/Extract Assay Cell Line Target IC50 / Effect
Nardosinone NO Production LPS-induced BV2 iNOS IC50: 17.1 µM
Isonardosinone NO Production LPS-induced BV2 iNOS IC50: 18.2 µM
Kanshone E NO Production LPS-induced BV2 iNOS IC50: 16.4 µM
Kanshone B NO Production LPS-induced BV2 iNOS IC50: 15.2 µM
Nardosinone PGE2 Production LPS-induced BV2 COX-2 IC50: 24.5 µM

| Nardoguaianone L | Apoptosis Induction | SW1990 | - | IC50: 2.1 ± 0.3 µM |

Data for nardosinone-type sesquiterpenes are often studied collectively, showing inhibition of pro-inflammatory mediators.[2]

Table 2: Antiproliferative Activity of N. jatamansi Extracts & Compounds

Compound/Extract Cell Line Assay IC50 Value (µg/mL)
Methanolic Extract (NJM) MCF-7 (Breast) MTT 58.01 ± 6.13
Methanolic Extract (NJM) MDA-MB-231 (Breast) MTT 23.83 ± 0.69
Petroleum Ether Fraction (NJPE) MCF-7 (Breast) MTT 60.59 ± 4.78
Dichloromethane Extract (NJDE) MDA-MB-231 (Breast) MTT 25.04 ± 0.90

| Nardoguaianone L | SW1990 (Pancreatic) | MTT | 2.1 ± 0.3 µM |

Data sourced from studies on extracts and related compounds from N. jatamansi.[8][9]

Experimental Protocols

The following are generalized methodologies for key experiments relevant to the study of this compound.

This protocol describes the measurement of NO production in LPS-stimulated murine macrophage (RAW 264.7) cells.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[10]

  • Treatment: Pre-treat the cells with various concentrations of this compound (or other test compounds) for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 18-24 hours.[10][11]

  • Measurement (Griess Assay):

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in phosphoric acid).[11]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve. Determine the IC50 value of the test compound. A parallel MTT assay should be run to ensure the observed effects are not due to cytotoxicity.[12]

G Figure 3: Experimental Workflow for In Vitro NO Assay A 1. Seed RAW 264.7 cells (1.5e5 cells/well) B 2. Incubate 24h for adherence A->B C 3. Pre-treat with This compound (2h) B->C D 4. Stimulate with LPS (1 µg/mL) C->D E 5. Incubate 24h D->E F 6. Collect Supernatant E->F G 7. Perform Griess Assay F->G H 8. Measure Absorbance (540 nm) & Analyze G->H

Figure 3: Experimental Workflow for In Vitro NO Assay

This protocol uses PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of NGF.[13]

  • Plate Coating: Coat 24-well plates with a suitable substrate like Collagen Type IV or Poly-L-lysine (0.01%) to promote cell attachment.[14][15]

  • Cell Seeding: Seed PC12 cells at a density of 1 x 10^4 cells/well in growth medium (e.g., RPMI-1640 with 10% horse serum, 5% FBS) and incubate for 24 hours.[14][16]

  • Differentiation: Replace the growth medium with a low-serum differentiation medium (e.g., DMEM with 1% horse serum).

  • Treatment: Add NGF (e.g., 50 ng/mL) along with varying concentrations of this compound. Include controls for NGF alone and this compound alone.

  • Incubation: Incubate the cells for 48-72 hours, or as required, to allow for neurite extension.

  • Quantification:

    • Capture images of multiple random fields for each condition using a phase-contrast microscope.

    • Quantify neurite outgrowth. A common criterion is to count the percentage of "neurite-bearing" cells, defined as cells possessing at least one neurite longer than the diameter of the cell body.[14][16]

    • Alternatively, use imaging software to measure total neurite length per cell.

  • Data Analysis: Statistically compare the neurite outgrowth in this compound-treated groups to the NGF-only control.

This protocol describes a widely used mouse model for Parkinson's disease that assesses the ability of a compound to protect dopaminergic neurons.[17][18]

  • Animals: Use a susceptible mouse strain, such as male C57BL/6 mice.

  • MPTP Administration: Administer the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). A common regimen is multiple intraperitoneal (i.p.) injections (e.g., 20-30 mg/kg, 4 injections at 2-hour intervals).[19] All procedures must follow strict safety protocols and approved animal care guidelines.

  • Drug Treatment: Administer this compound via a suitable route (e.g., i.p. or oral gavage) starting before or concurrently with MPTP administration and continuing for the duration of the study (e.g., 7-21 days).

  • Behavioral Assessment: Perform motor function tests, such as the rotarod test or open-field test, to assess Parkinsonian deficits at the end of the treatment period.

  • Tissue Collection and Analysis:

    • Euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

    • Dissect the brains and process them for immunohistochemistry.

    • Perform tyrosine hydroxylase (TH) staining on sections of the substantia nigra and striatum. TH is a marker for dopaminergic neurons.

  • Data Analysis: Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods. Compare the results from the this compound-treated group with the MPTP-only group to determine the extent of neuroprotection.

Conclusion and Future Directions

This compound and related sesquiterpenoids from N. jatamansi demonstrate considerable therapeutic potential as anti-inflammatory, neuroprotective, and anticancer agents. Their ability to modulate fundamental signaling pathways like NF-κB and MAPK underscores their promise. However, research is still in its early stages. Future investigations should focus on:

  • Isolation and Activity of Pure this compound: Most studies have focused on nardosinone or complex extracts. Elucidating the specific activity and IC50 values of purified this compound is crucial.

  • Pharmacokinetics and Bioavailability: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to understand its in vivo behavior and therapeutic window.

  • Toxicology: A thorough toxicological profile is essential before any clinical consideration.

  • Mechanism Elucidation: Further research is required to pinpoint the direct molecular targets and fully unravel the complex mechanisms underlying its neuroprotective and anticancer effects.

By addressing these research gaps, the full therapeutic potential of this compound can be explored, paving the way for the development of novel, nature-derived therapies for a range of debilitating diseases.

References

Nardosinonediol: An Exploration of a Nardostachys jatamansi Sesquiterpenoid and its Closely Related Analogue, Nardosinone

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Dated: November 13, 2025

Abstract

This technical guide delves into the early research findings surrounding Nardosinonediol, a sesquiterpenoid found in the medicinal plant Nardostachys jatamansi. Current scientific literature reveals a significant focus on its closely related analogue, Nardosinone, with this compound often being identified as a constituent of the plant and an intermediate in the degradation pathway of Nardosinone.[1][2] Due to the limited availability of specific biological data for this compound, this paper will summarize the known information for this compound and provide a comprehensive overview of the well-documented pharmacological effects of Nardosinone as a proxy. This includes a detailed examination of its neuroprotective and anti-inflammatory properties, the signaling pathways it modulates, and the experimental methodologies employed in these seminal studies. All quantitative data is presented in structured tables, and key cellular mechanisms are visualized using DOT language diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid and a bioactive constituent of Nardostachys jatamansi DC., a plant with a long history of use in traditional medicine.[1] It is structurally related to Nardosinone, another major bioactive compound from the same plant.[3] Research indicates that this compound serves as an initial intermediate in the degradation of Nardosinone, a process that can involve peroxy ring-opening and other chemical reactions.[1][2] While the therapeutic potential of Nardostachys jatamansi is often attributed to its complex mixture of compounds, including this compound, dedicated research into the specific pharmacological effects of this compound remains limited.

Early Research Findings on Nardosinone: A Proxy for this compound

Given the close structural and sourcing relationship between this compound and Nardosinone, the extensive research on Nardosinone provides valuable insights into the potential biological activities of this compound. The following sections detail the key findings on Nardosinone's effects.

Neuroprotective Effects

Nardosinone has demonstrated significant neuroprotective properties in various in vitro and in vivo models. It has been shown to enhance nerve growth factor (NGF)-mediated neurite outgrowth and protect neuronal cells from toxic insults.

Experimental ModelTreatmentConcentrationObserved EffectReference
PC12D cellsNardosinone + dbcAMP0.1-100 µMConcentration-dependent enhancement of neurite outgrowth[4]
PC12D cellsNardosinone + Staurosporine0.1-100 µMConcentration-dependent enhancement of neurite outgrowth[4]
SH-SY5Y cells6-hydroxydopamine (6-OHDA) + NardosinoneNot specifiedSignificant protective effects against 6-OHDA-induced cytotoxicity[1]
Rotenone-induced mouse model of Parkinson's diseaseNardosinoneNot specifiedAmelioration of Parkinsonian symptoms[1]
Anti-inflammatory Effects

Nardosinone exhibits potent anti-inflammatory activity by modulating key signaling pathways involved in the inflammatory response.

Experimental ModelTreatmentConcentration/DoseObserved EffectReference
LPS-stimulated BV-2 microglial cellsNardosinoneNot specifiedSuppression of pro-inflammatory factor production[1]
Rotenone-induced rat model of Parkinson's diseaseNardosinoneNot specifiedInhibition of NF-κB activation and suppression of neuroinflammatory mediator expression[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early research on Nardosinone.

Neurite Outgrowth Assay in PC12D Cells
  • Cell Line: PC12D cells, a subclone of rat pheochromocytoma PC12 cells.

  • Seeding: Cells are seeded in 24-well plates coated with collagen.

  • Treatment: After 24 hours of incubation, the medium is replaced with a fresh medium containing Nardosinone at various concentrations (0.1-100 µM) in the presence of either dibutyryl cyclic AMP (dbcAMP, 0.3 mM) or staurosporine (10 nM).

  • Incubation: Cells are incubated for a further 48-72 hours.

  • Analysis: Neurite outgrowth is observed and quantified under a phase-contrast microscope. A neurite-bearing cell is defined as a cell possessing at least one neurite longer than the cell body diameter. The percentage of neurite-bearing cells is calculated from a random sample of at least 200 cells.

  • Inhibitor Studies: To investigate the involvement of the MAPK pathway, cells are pre-treated with the MEK inhibitor PD98059 (20 µM) for 30 minutes before the addition of Nardosinone and the neurite-inducing agent.[4]

In Vitro Neuroinflammation Model using BV-2 Microglial Cells
  • Cell Line: BV-2 immortalized murine microglial cells.

  • Seeding: Cells are plated in 96-well or 6-well plates.

  • Treatment: Cells are pre-treated with various concentrations of Nardosinone for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.

  • Analysis of Pro-inflammatory Mediators: After a 24-hour incubation period, the cell culture supernatant is collected to measure the levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) using Griess reagent and ELISA kits, respectively.

  • Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and the phosphorylation status of key signaling proteins like IκB-α and NF-κB p65.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by Nardosinone and a typical experimental workflow for its evaluation.

cluster_0 Nardosinone's Enhancement of Neurite Outgrowth NGF NGF Upstream_Signal Upstream Signaling (e.g., Receptor Tyrosine Kinase) NGF->Upstream_Signal Staurosporine Staurosporine Staurosporine->Upstream_Signal dbcAMP dbcAMP dbcAMP->Upstream_Signal Nardosinone Nardosinone Nardosinone->Upstream_Signal enhances MEK MEK Upstream_Signal->MEK MAPK MAPK (ERK) MEK->MAPK Downstream_Effectors Downstream Effectors MAPK->Downstream_Effectors Neurite_Outgrowth Neurite Outgrowth Downstream_Effectors->Neurite_Outgrowth PD98059 PD98059 (MEK Inhibitor) PD98059->MEK inhibits

Caption: Nardosinone enhances NGF, Staurosporine, and dbcAMP-induced neurite outgrowth via the MAPK pathway.

cluster_1 Nardosinone's Anti-inflammatory Action in Microglia LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB_NFkappaB IκB-α / NF-κB p65 (inactive complex) IKK->IkappaB_NFkappaB phosphorylates IκB-α NFkappaB_p65 NF-κB p65 (active) IkappaB_NFkappaB->NFkappaB_p65 releases Nucleus Nucleus NFkappaB_p65->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) Nucleus->Proinflammatory_Genes activates Inflammatory_Mediators Inflammatory Mediators Proinflammatory_Genes->Inflammatory_Mediators Nardosinone Nardosinone Nardosinone->IKK inhibits

Caption: Nardosinone inhibits the NF-κB signaling pathway to reduce inflammation in microglial cells.

cluster_2 Experimental Workflow for Assessing Nardosinone's Bioactivity cluster_3 Endpoint Assays start Start: Cell Culture (e.g., PC12D, BV-2) treatment Treatment with Nardosinone +/- Inducer/Inhibitor start->treatment incubation Incubation (24-72 hours) treatment->incubation data_collection Data Collection incubation->data_collection morphology Microscopy for Neurite Outgrowth data_collection->morphology biochemical ELISA/Griess Assay for Inflammatory Mediators data_collection->biochemical molecular Western Blot for Protein Expression data_collection->molecular analysis Data Analysis end End: Conclusion on Bioactivity analysis->end morphology->analysis biochemical->analysis molecular->analysis

Caption: A generalized workflow for the in vitro evaluation of Nardosinone's effects.

Conclusion and Future Directions

The early research landscape for this compound is intrinsically linked to that of Nardosinone. While direct studies on this compound are scarce, the comprehensive data available for Nardosinone strongly suggests that this compound may possess similar neuroprotective and anti-inflammatory properties. The modulation of key signaling pathways such as MAPK and NF-κB by Nardosinone highlights promising avenues for therapeutic intervention in neurodegenerative and inflammatory diseases.

Future research should prioritize the isolation and independent pharmacological evaluation of this compound to delineate its specific bioactivities. Comparative studies between this compound and Nardosinone would be invaluable in understanding the structure-activity relationships within this class of sesquiterpenoids. Furthermore, elucidating the metabolic fate of Nardosinone into this compound and other metabolites in vivo will be crucial for a complete understanding of the therapeutic effects of Nardostachys jatamansi extracts. This targeted research will be essential for unlocking the full therapeutic potential of this compound and its derivatives for the development of novel pharmaceuticals.

References

Ethnobotanical Uses of Nardosinonediol-Containing Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardosinonediol is a sesquiterpenoid compound of significant interest within the scientific community, primarily due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, with a primary focus on Nardostachys jatamansi, commonly known as Spikenard or Jatamansi. This guide delves into the traditional medicinal applications, summarizes quantitative ethnobotanical data, presents detailed experimental protocols for investigating its bioactivity, and illustrates the key signaling pathways modulated by this compound. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Ethnobotanical Landscape of Nardostachys jatamansi

Nardostachys jatamansi, a flowering plant of the Caprifoliaceae family, has a long and rich history of use in traditional medicine systems, particularly in Ayurveda, Traditional Chinese Medicine (TCM), and the Unani system.[1][2][3] The rhizomes of the plant are the primary part used for medicinal purposes.[3]

Traditional Therapeutic Applications:

Traditionally, Nardostachys jatamansi has been utilized for a wide array of ailments, primarily targeting the central nervous and cardiovascular systems. Its historical applications include:

  • Neurological and Psychiatric Conditions: It is widely recognized for its calming and sedative effects, making it a traditional remedy for stress, anxiety, depression, insomnia, epilepsy, and hysteria.[1][2][4] It is also used to enhance memory and cognitive function.

  • Inflammatory Conditions: The plant has been used to alleviate inflammation and pain, finding application in conditions like headaches and arthritis.

  • Cardiovascular Health: Traditional uses include the management of heart palpitations and as a cardiotonic.

  • Dermatological Applications: Topically, it has been used for various skin conditions and to promote hair growth.[5]

  • Digestive Ailments: It has been employed to address indigestion and other gastrointestinal issues.

Quantitative Ethnobotanical Data:

While extensive qualitative documentation of the uses of Nardostachys jatamansi exists, quantitative data helps in assessing the consensus and prevalence of its traditional applications. The Informant Consensus Factor (ICF) is a tool used in ethnobotany to determine the homogeneity of knowledge about the use of medicinal plants for specific ailment categories. A higher ICF value (closer to 1) indicates a high level of agreement among informants about the use of a plant for a particular ailment, suggesting a well-defined and shared understanding of its medicinal properties.

Ailment CategoryNumber of Use Citations (Nur)Number of Taxa (Nt)Informant Consensus Factor (ICF)Reference
Diuretic and Gastrointestinal12060.96[6]
Oral & Pharyngeal, and Respiratory15080.95
Cut, Wound, and Bleeding10050.951[7]

Pharmacological Activity and Signaling Pathways of this compound

This compound, a key bioactive constituent of Nardostachys jatamansi, has been the subject of scientific investigation to validate its traditional uses. Research has primarily focused on its neuroprotective and anti-inflammatory properties. These effects are mediated through the modulation of several key intracellular signaling pathways.

Key Signaling Pathways Modulated by this compound and Related Compounds:
  • NF-κB (Nuclear Factor kappa B) Signaling Pathway: The NF-κB pathway is a crucial regulator of the inflammatory response. This compound and other compounds from Nardostachys jatamansi have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines. This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which normally sequesters NF-κB in the cytoplasm.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK cascade, including ERK, JNK, and p38, plays a vital role in cellular responses to external stressors and in inflammation. This compound has been found to attenuate the phosphorylation of these kinases, leading to a downstream reduction in inflammatory mediators.

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is critical for cell survival, proliferation, and metabolism. This compound has been shown to modulate this pathway, which is implicated in its neuroprotective effects. By influencing the phosphorylation status of Akt and mTOR, this compound can impact neuronal viability and function.[8][9][10][11]

Quantitative Bioactivity Data:

The following table summarizes the available quantitative data on the bioactivity of this compound and related compounds. It is important to note that specific IC50 and EC50 values for purified this compound are limited in the publicly available literature, and much of the data is from extracts or related sesquiterpenoids.

Compound/ExtractBioactivityAssayIC50/EC50 ValueReference
NardosinoneCOX-2 InhibitionIn vitro enzyme assay~5-10 µM (estimated)[12][13][14][15]
N. jatamansi ExtractNeuroprotectionMTT Assay on SH-SY5Y cellsNot specified[16]
Desoxo-narchinol AAnti-inflammatoryLPS-stimulated macrophagesNot specified[12]
This compoundAnti-depressant & CardioprotectiveIn vivo modelsNot specified[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the ethnobotanical and pharmacological properties of this compound-containing plants.

Extraction and Isolation of this compound

Objective: To extract and isolate this compound from the rhizomes of Nardostachys jatamansi.

Methodology:

  • Plant Material Preparation: Air-dried rhizomes of Nardostachys jatamansi are coarsely powdered.

  • Extraction:

    • The powdered rhizomes (e.g., 1 kg) are subjected to Soxhlet extraction with methanol or ethanol (e.g., 5 L) for 48-72 hours.

    • Alternatively, maceration can be performed by soaking the powder in the solvent at room temperature for 3-5 days with occasional shaking.

  • Solvent Evaporation: The solvent from the extract is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

    • The fractions are concentrated using a rotary evaporator.

  • Chromatographic Separation:

    • The ethyl acetate fraction, which is often rich in sesquiterpenoids, is subjected to column chromatography over silica gel.

    • The column is eluted with a gradient of n-hexane and ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification:

    • Fractions containing compounds with similar TLC profiles to this compound are pooled and further purified by preparative HPLC or repeated column chromatography to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as NMR (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) and Mass Spectrometry (HR-ESI-MS).

Cell Viability Assay (MTT Assay) for Neuroprotection

Objective: To assess the neuroprotective effect of this compound against an induced cytotoxic insult in a neuronal cell line (e.g., SH-SY5Y).

Methodology:

  • Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM).

    • Cells are pre-incubated with this compound for a specified period (e.g., 2 hours).

  • Induction of Cytotoxicity: A neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂) is added to the wells (except for the control group) to induce cell death.

  • Incubation: The plate is incubated for an additional 24 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[17][18][19]

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[17] The plate is then gently shaken for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group (untreated, non-toxin-exposed cells).

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Objective: To determine the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways in response to an inflammatory stimulus.

Methodology:

  • Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages or BV-2 microglial cells) is cultured and treated with this compound followed by an inflammatory stimulus like Lipopolysaccharide (LPS).

  • Protein Extraction:

    • Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • The lysate is centrifuged, and the supernatant containing the total protein is collected.

  • Protein Quantification: The protein concentration is determined using a BCA or Bradford protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.[20]

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK, and a loading control like GAPDH or β-actin).[20][22]

  • Washing: The membrane is washed three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: The membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: The membrane is washed again three times with TBST.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ), and the levels of phosphorylated proteins are normalized to their respective total protein levels and the loading control.[23]

Visualizations: Signaling Pathways and Experimental Workflows

dot

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates p_IKK p-IKK NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK_complex Inhibits p_IkB p-IκBα p_IKK->p_IkB Phosphorylates Ub_IkB Ub-IκBα p_IkB->Ub_IkB Ubiquitination Proteasome Proteasome Ub_IkB->Proteasome Degradation DNA DNA NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes DNA->Pro_inflammatory_genes Transcription MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates This compound This compound This compound->MAPKK Inhibits Phosphorylation This compound->MAPK Inhibits Phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Experimental_Workflow_Western_Blot cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection A Cell Seeding B This compound Treatment A->B C LPS Stimulation B->C D Protein Extraction C->D E Protein Quantification D->E F SDS-PAGE E->F G Western Transfer F->G H Blocking G->H I Primary Antibody Incubation H->I J Secondary Antibody Incubation I->J K Chemiluminescent Detection J->K L Data Analysis K->L

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the current scientific literature on nardosinonediol and related sesquiterpenoids, primarily isolated from the medicinal plant Nardostachys jatamansi. This document summarizes their biological activities, mechanisms of action, and key experimental methodologies, presenting quantitative data in structured tables and illustrating molecular pathways and experimental workflows with detailed diagrams.

Introduction

Nardostachys jatamansi, a perennial herb found in the Himalayas, has a long history of use in traditional medicine. Modern phytochemical investigations have revealed that its therapeutic properties are largely attributable to a rich diversity of sesquiterpenoids. Among these, this compound and its chemical relatives, such as nardosinone and various kanshones, have garnered significant attention for their potent pharmacological effects. This guide focuses on the anti-inflammatory and neuroprotective activities of these compounds, providing a resource for researchers and professionals in drug discovery and development.

Biological Activities and Quantitative Data

The sesquiterpenoids from Nardostachys jatamansi exhibit a range of biological activities. The most extensively studied is their anti-inflammatory effect, particularly in the context of neuroinflammation. This is often quantified by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells (BV2).

CompoundBiological ActivityAssay SystemIC50 Value (µM)Reference
Desoxo-narchinol AInhibition of NO productionLPS-stimulated BV2 cells3.48 ± 0.47[1]
Narchinol BInhibition of NO productionLPS-stimulated BV2 cells2.43 ± 0.23[1]
Kanshone JInhibition of NO productionLPS-stimulated BV2 cells>50[1]
Kanshone KInhibition of NO productionLPS-stimulated BV2 cells46.54 ± 2.11[1]
NardosinoneInhibition of NO productionLPS-stimulated BV2 cells>50[1]
Nardoaristolone BInhibition of NO productionLPS-stimulated BV2 cells38.12 ± 1.98[1]

Table 1: Anti-inflammatory Activity of Sesquiterpenoids from Nardostachys jatamansi

Molecular Mechanisms of Action

The anti-inflammatory and neuroprotective effects of this compound and related sesquiterpenoids are primarily mediated through the modulation of key signaling pathways involved in the cellular inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In microglial cells, activation of this pathway by stimuli such as LPS leads to the production of pro-inflammatory mediators. Several sesquiterpenoids from Nardostachys jatamansi have been shown to inhibit this pathway. The mechanism involves the suppression of the phosphorylation of IκB-α, which prevents its degradation and subsequent translocation of the active NF-κB dimer (p50/p65) to the nucleus. This, in turn, inhibits the transcription of pro-inflammatory genes.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa_p50_p65 IκBα-p50-p65 IKK->IkBa_p50_p65 Phosphorylation p50_p65 p50-p65 IkBa_p50_p65->p50_p65 IκBα Degradation Nucleus Nucleus p50_p65->Nucleus Pro_inflammatory_genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_genes This compound This compound & Related Sesquiterpenoids This compound->IKK Inhibition

NF-κB Signaling Pathway Inhibition
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses. It comprises several parallel cascades, including ERK, JNK, and p38 MAPK. Sesquiterpenoids from Nardostachys jatamansi have been shown to suppress the phosphorylation of these key MAPK proteins in LPS-stimulated microglial cells, thereby downregulating the inflammatory response.

MAPK_Pathway cluster_mapk MAPK Cascades LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases ERK ERK Upstream_Kinases->ERK Phosphorylation JNK JNK Upstream_Kinases->JNK Phosphorylation p38 p38 Upstream_Kinases->p38 Phosphorylation Inflammatory_Response Inflammatory Response ERK->Inflammatory_Response JNK->Inflammatory_Response p38->Inflammatory_Response This compound This compound & Related Sesquiterpenoids This compound->ERK Inhibition This compound->JNK Inhibition This compound->p38 Inhibition

MAPK Signaling Pathway Modulation

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of this compound and related sesquiterpenoids.

Extraction and Isolation of Sesquiterpenoids

The general procedure for obtaining sesquiterpenoids from Nardostachys jatamansi involves extraction with an organic solvent followed by chromatographic separation.

Extraction_Isolation Start Dried N. jatamansi Rhizomes Extraction Soxhlet Extraction (e.g., with 95% Ethanol) Start->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Partitioning Solvent Partitioning (e.g., n-hexane, chloroform, n-butanol) Concentration->Partitioning Column_Chromatography Column Chromatography (Silica Gel) Partitioning->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC End Isolated Sesquiterpenoids HPLC->End

Extraction and Isolation Workflow

A common method involves Soxhlet extraction with 95% ethanol for 7-8 hours.[2] The resulting extract is then concentrated and subjected to a series of chromatographic separations.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Plating: Plate cells (e.g., BV2 microglia) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compounds.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant.

  • Cell Culture and Treatment: Seed BV2 cells in a 96-well plate (e.g., 25,000 cells/well) and allow them to adhere overnight.[4] Pre-treat the cells with test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24-48 hours.[4][5]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Mix equal volumes of the supernatant and the Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm.[5] A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Western Blot Analysis for Signaling Pathways

Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.[6]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-IκBα, phospho-p65, phospho-ERK, phospho-JNK, phospho-p38, and their total forms, as well as a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound and its related sesquiterpenoids from Nardostachys jatamansi represent a promising class of natural products with significant therapeutic potential, particularly in the management of inflammatory and neurodegenerative diseases. Their mechanisms of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provide a solid foundation for further investigation and drug development. The experimental protocols detailed in this guide offer a practical resource for researchers aiming to explore the pharmacological properties of these and other natural compounds. Future research should focus on elucidating the structure-activity relationships of these sesquiterpenoids, further defining their molecular targets, and evaluating their efficacy and safety in preclinical and clinical studies.

References

An In-Depth Technical Guide on the Enzymatic Conversion of Nardosinone to Nardosinonediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the enzymatic conversion of the sesquiterpenoid nardosinone into its reduced form, nardosinonediol. This biotransformation holds potential for the development of novel therapeutic agents and requires a detailed understanding of the enzymatic processes involved.

Introduction

Nardosinone, a prominent bioactive compound isolated from Nardostachys jatamansi, is recognized for its diverse pharmacological activities.[1] Its enzymatic conversion to this compound, a stereoisomer of nardosinone, represents a significant alteration of its chemical structure that could modulate its biological profile. This conversion involves the reduction of a ketone functional group to a hydroxyl group, a reaction typically catalyzed by ketoreductase (KRED) enzymes.

While the in vivo metabolism of nardosinone in mice has been shown to include hydrogenation, and this compound has been identified as a degradation product, specific enzymes responsible for this biotransformation have not been fully characterized.[2][3] Fungi, particularly species like Aspergillus niger, are well-known for their capacity to perform stereoselective biotransformations of terpenoids and are a promising source for enzymes capable of catalyzing the nardosinone to this compound conversion.

This guide outlines the experimental protocols for the screening, characterization, and application of enzymes for this specific conversion, along with methods for the analysis of the substrate and product.

The Enzymatic Reaction: A Ketoreduction

The conversion of nardosinone to this compound is a biocatalytic reduction reaction. These reactions are mediated by oxidoreductase enzymes, with ketoreductases being the most prominent class for the reduction of ketones to their corresponding alcohols.

Enzymatic_Conversion Nardosinone Nardosinone (Ketone) Enzyme Ketoreductase (from Aspergillus niger) Nardosinone->Enzyme Substrate Binding This compound This compound (Alcohol) Enzyme->this compound Product Release Cofactor_NADP NADP+ Enzyme->Cofactor_NADP Cofactor Release Cofactor_NADPH NADPH Cofactor_NADPH->Enzyme Cofactor Binding Screening_Workflow cluster_prep Preparation cluster_reaction Biotransformation cluster_analysis Analysis Microorganism Microorganism Culture (e.g., Aspergillus niger) Incubation Incubation of Culture with Nardosinone Microorganism->Incubation Media Growth Medium Media->Incubation Nardosinone_Stock Nardosinone Stock Solution Nardosinone_Stock->Incubation Extraction Solvent Extraction of Reaction Mixture Incubation->Extraction HPLC HPLC/UPLC-MS Analysis Extraction->HPLC Identification Identification and Quantification of this compound HPLC->Identification Purification_Workflow Start Aspergillus niger Mycelia Cell_Lysis Cell Lysis (e.g., sonication, French press) Start->Cell_Lysis Centrifugation1 Centrifugation (to remove cell debris) Cell_Lysis->Centrifugation1 Crude_Extract Crude Cell-Free Extract Centrifugation1->Crude_Extract Ammonium_Sulfate Ammonium Sulfate Precipitation Crude_Extract->Ammonium_Sulfate Centrifugation2 Centrifugation Ammonium_Sulfate->Centrifugation2 Dialysis Dialysis Centrifugation2->Dialysis Ion_Exchange Ion-Exchange Chromatography (e.g., DEAE-Sepharose) Dialysis->Ion_Exchange Affinity_Chromatography Affinity Chromatography (e.g., NADP-Agarose) Ion_Exchange->Affinity_Chromatography Size_Exclusion Size-Exclusion Chromatography (e.g., Sephadex G-100) Affinity_Chromatography->Size_Exclusion Pure_Enzyme Purified Nardosinone Reductase Size_Exclusion->Pure_Enzyme

References

Methodological & Application

Application Note and Protocol: Nardosinonediol Cytotoxicity Assay for P388 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nardosinonediol is a sesquiterpenoid compound derived from Nardostachys jatamansi, a plant with a history of use in traditional medicine. Sesquiterpenoids from this plant, including the related compound nardosinone, have demonstrated various biological activities, including anti-inflammatory and cytotoxic effects. This document provides a detailed protocol for assessing the cytotoxicity of this compound against the P388 murine leukemia cell line, a common model for in vitro screening of anti-cancer compounds.[1][2] The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability by assessing the metabolic activity of mitochondria.[3][4]

Experimental Protocols

1. P388 Cell Culture and Maintenance

P388 cells are a murine lymphoid neoplasm cell line that grows in suspension.[1]

  • Complete Growth Medium:

    • ATCC-formulated Dulbecco's Modified Eagle's Medium (DMEM)

    • 10% Horse Serum

  • Thawing Frozen Cells:

    • Quickly thaw the cryovial in a 37°C water bath with gentle agitation.[1]

    • Decontaminate the vial with 70% ethanol before opening in a sterile environment.

    • Transfer the cell suspension to a centrifuge tube containing 9.0 mL of pre-warmed complete growth medium.

    • Centrifuge at approximately 125 x g for 5-7 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Transfer the cells to a 25 cm² culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Maintenance:

    • Maintain cell cultures by adding fresh medium or by replacing the medium every 2-3 days.

    • Keep the cell density between 2 - 5 x 10⁵ viable cells/mL. Cultures can reach a maximum density of approximately 6 x 10⁶ viable cells/mL.

    • To passage the cells, centrifuge the cell suspension, resuspend the pellet in fresh medium, and dispense into new flasks at the recommended seeding density.

2. This compound Stock Solution Preparation

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C or -80°C, protected from light.

3. MTT Cytotoxicity Assay Protocol

This protocol is adapted for a 96-well plate format.

  • Materials:

    • P388 cells in logarithmic growth phase

    • Complete growth medium

    • This compound stock solution

    • MTT reagent (5 mg/mL in sterile PBS)[3]

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]

    • 96-well flat-bottom microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Determine the cell concentration using a hemocytometer and trypan blue exclusion for viability.

      • Dilute the P388 cell suspension in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.

      • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

      • Include wells with medium only for background control.

      • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to acclimate.

    • Compound Treatment:

      • Prepare serial dilutions of this compound from the stock solution in complete growth medium. A common starting range for novel compounds might be from 0.1 µM to 100 µM.

      • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

      • Carefully remove 50 µL of medium from each well and add 50 µL of the prepared this compound dilutions or control medium.

      • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

    • MTT Addition and Incubation:

      • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4][5]

      • Incubate the plate for an additional 3-4 hours at 37°C, protected from light.[3][4] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[3]

    • Formazan Solubilization:

      • Add 100 µL of the solubilization solution to each well.[4][5]

      • Mix thoroughly by gentle pipetting or by shaking the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Absorbance Measurement:

      • Read the absorbance at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to reduce background noise.

4. Data Analysis

  • Subtract the average absorbance of the medium-only blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using non-linear regression analysis.

Data Presentation

Table 1: Cytotoxicity of this compound on P388 Cells (Hypothetical Data)

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
192 ± 5.1
575 ± 6.2
1051 ± 3.8
2528 ± 2.9
5012 ± 1.5
1005 ± 0.8
IC₅₀ (µM) ~10.5

Mandatory Visualizations

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: Assay cluster_3 Data Analysis P388 P388 Cell Culture Count Count & Adjust Cell Density (5 x 10^4 cells/mL) P388->Count Seed Seed 100 µL/well in 96-well plate Count->Seed Incubate1 Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Add_Nardo Add 50 µL of Dilutions to cells Prepare_Nardo Prepare this compound Serial Dilutions Prepare_Nardo->Add_Nardo Incubate2 Incubate for 24/48/72h Add_Nardo->Incubate2 Add_MTT Add 10 µL MTT Reagent (5 mg/mL) Incubate3 Incubate 3-4h Add_MTT->Incubate3 Add_Sol Add 100 µL Solubilization Solution Incubate3->Add_Sol Read Read Absorbance (570 nm) Add_Sol->Read Calculate Calculate % Viability Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for the this compound cytotoxicity assay on P388 cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondria Mitochondrion Nardo This compound Receptor Cell Surface Receptor (Hypothesized) Nardo->Receptor Binds to ROS Reactive Oxygen Species (ROS) Production Nardo->ROS May induce MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway MAPK_Pathway->NFkB_Pathway Apoptosis_Genes Apoptosis-related Gene Expression NFkB_Pathway->Apoptosis_Genes Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Cell_Death Apoptosis / Cell Death Apoptosis_Genes->Cell_Death Mito_Dysfunction->Cell_Death

Caption: Plausible signaling pathway for this compound-induced cytotoxicity.

References

Application Notes and Protocols for Nardosinonediol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nardosinonediol is a sesquiterpenoid compound found in Nardostachys jatamansi, a plant with a history of use in traditional medicine. Scientific interest in this compound and related compounds, such as Nardosinone, has grown due to their potential therapeutic properties, particularly in the areas of neuroprotection and anti-inflammation. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture experiments, based on the current understanding of its and its closely related compounds' biological activities.

Note on this compound Data: Direct experimental data and detailed protocols specifically for this compound are limited in publicly available scientific literature. This compound is recognized as an initial intermediate in the degradation pathway of Nardosinone.[1] Consequently, the following protocols and application notes are largely based on the more extensively studied compound, Nardosinone, and other nardosinone-type sesquiterpenes. Researchers should consider this relationship when designing and interpreting experiments with this compound.

Mechanism of Action

Nardosinone and related sesquiterpenes have been shown to exert their effects through the modulation of several key signaling pathways. In the context of neuroinflammation, these compounds can suppress the activation of microglial cells, which are the primary immune cells of the central nervous system.

Key signaling pathways affected include:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Nardosinone-type sesquiterpenes have been observed to suppress the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK in lipopolysaccharide (LPS)-stimulated microglial cells.[2]

  • NF-κB (Nuclear Factor-kappa B) Pathway: These compounds can inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses, in microglial cells.[2]

  • AKT/mTOR Pathway: Nardosinone has been shown to inhibit the production of pro-inflammatory factors in BV-2 microglial cells by suppressing the AKT/mTOR signaling pathway.[3]

  • Neurite Outgrowth Pathways: Nardosinone enhances neurite outgrowth, potentially by amplifying both MAP kinase-dependent and -independent signaling pathways.[4]

Data Presentation

The following tables summarize quantitative data for the effects of Nardosinone on various cell lines. These values can serve as a starting point for determining optimal concentrations for this compound.

Compound Cell Line Assay Parameter Value Reference
NardosinonePC12DNeurite OutgrowthEffective Concentration0.1-100 µM[4]
NardosinoneBV-2 (LPS-stimulated)Nitric Oxide (NO) ProductionInhibitionConcentration-dependent[2]
NardosinoneBV-2 (LPS-stimulated)Prostaglandin E₂ (PGE₂) ProductionInhibitionConcentration-dependent[2]
NardosinoneBV-2 (LPS-stimulated)IL-6, TNF-α mRNA expressionInhibitionConcentration-dependent[2][3]

Experimental Protocols

Here we provide detailed protocols for key in vitro experiments to assess the bioactivity of this compound.

Cell Culture
  • BV-2 Microglial Cells: Culture BV-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • PC12D Cells: Culture PC12D cells in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.

Anti-Inflammatory Activity Assay in BV-2 Cells

This protocol is designed to assess the ability of this compound to inhibit the inflammatory response in microglial cells stimulated with lipopolysaccharide (LPS).

Materials:

  • BV-2 cells

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • DMEM with 10% FBS

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for PGE₂, IL-6, and TNF-α

  • 96-well and 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well for NO and viability assays, and in a 24-well plate at a density of 2 x 10⁵ cells/well for cytokine and protein analysis. Allow cells to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation: After pre-treatment, add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitric Oxide (NO) Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of PGE₂, IL-6, and TNF-α using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay (MTT or PrestoBlue):

    • After collecting the supernatant, assess cell viability to ensure the observed anti-inflammatory effects are not due to cytotoxicity. Follow the manufacturer's protocol for the chosen assay.

Neuroprotective and Neurite Outgrowth Assays in PC12D Cells

This protocol evaluates the potential of this compound to protect neuronal cells from damage and to promote neurite outgrowth.

Materials:

  • PC12D cells

  • This compound (dissolved in DMSO)

  • Nerve Growth Factor (NGF)

  • Serum-free DMEM

  • Phase-contrast microscope

  • Image analysis software

Procedure:

  • Cell Seeding: Seed PC12D cells in a 24-well plate coated with collagen at a density of 1 x 10⁵ cells/well.

  • Differentiation and Treatment:

    • To induce differentiation, replace the medium with serum-free DMEM containing a low concentration of NGF (e.g., 50 ng/mL).

    • Add various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the wells. Include a vehicle control (DMSO) and an NGF-only control.

  • Incubation: Incubate the cells for 48-72 hours.

  • Microscopic Analysis:

    • Observe the cells under a phase-contrast microscope.

    • Capture images of multiple random fields for each condition.

  • Quantification of Neurite Outgrowth:

    • Using image analysis software (e.g., ImageJ), measure the length of the longest neurite for at least 50 cells per condition.

    • A cell is considered to have a neurite if the process is at least twice the diameter of the cell body.

    • Calculate the percentage of neurite-bearing cells.

Western Blot Analysis of Signaling Pathways

This protocol details the steps to analyze the effect of this compound on the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

  • Treated cell lysates (from BV-2 or PC12D cells)

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p65, anti-p65, anti-IκBα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with lysis buffer, and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway AKT AKT TLR4->AKT IKK IKK TLR4->IKK Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) MAPK_pathway->Inflammatory_Genes Activates mTOR mTOR AKT->mTOR mTOR->Inflammatory_Genes Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation This compound This compound This compound->MAPK_pathway Inhibits This compound->AKT Inhibits This compound->IKK Inhibits NFkB_p65_p50_nuc->Inflammatory_Genes Activates

Caption: this compound's proposed anti-inflammatory signaling pathway.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis seed_cells Seed BV-2 or PC12D cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS (for BV-2) or NGF (for PC12D) pretreat->stimulate incubate Incubate for 24-72 hours stimulate->incubate supernatant_analysis Supernatant Analysis (NO, Cytokines) incubate->supernatant_analysis cell_lysate_analysis Cell Lysate Analysis (Western Blot) incubate->cell_lysate_analysis microscopy Microscopy (Neurite Outgrowth) incubate->microscopy viability Cell Viability Assay incubate->viability

Caption: General experimental workflow for cell culture experiments.

References

Application Notes and Protocols for Nardosinonediol Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nardosinonediol is a bioactive compound of interest, closely related to Nardosinone, a sesquiterpenoid extracted from Nardostachys jatamansi. Nardosinone has demonstrated neuroprotective effects in mouse models of Parkinson's disease, primarily through the modulation of inflammatory and dopaminergic signaling pathways.[1][2][3][4][5] Given their close structural and metabolic relationship, it is hypothesized that this compound may exhibit similar or complementary therapeutic properties. These notes provide a comprehensive guide for researchers and drug development professionals on the administration and dosage of Nardosinone in mouse models, which can be adapted for the study of this compound.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of Nardosinone as reported in various studies using mouse models of Parkinson's Disease.

Table 1: Nardosinone Administration in MPTP-Induced Parkinson's Disease Mouse Model

ParameterDetailsReference
Mouse Strain Male C57BL/6N[5]
Inducing Agent MPTP/p (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine/probenecid)[5]
Compound Nardosinone (Nar)[5]
Dosage 20 mg/kg[5]
Route of Administration Intraperitoneal (i.p.) injection[5]
Frequency Daily[5]
Duration 5 consecutive days[5]
Vehicle Not explicitly stated, but likely saline or DMSO with saline
Observed Effects Inhibition of microglial activation, reduced T cell infiltration, mitigation of dopaminergic neuron loss.[5]

Table 2: Nardosinone Administration in Rotenone-Induced Parkinson's Disease Mouse Model

ParameterDetailsReference
Mouse Strain Not explicitly stated[4]
Inducing Agent Rotenone[4]
Compound Nardosinone (Nar)[4]
Dosage Not explicitly stated in abstract, full text required
Route of Administration Not explicitly stated in abstract, full text required
Frequency Not explicitly stated in abstract, full text required
Duration Not explicitly stated in abstract, full text required
Vehicle Not explicitly stated in abstract, full text required
Observed Effects Improved motor and cognitive abilities.[4]

Experimental Protocols

Protocol for Nardosinone Administration in an MPTP-Induced Parkinson's Disease Mouse Model

This protocol is adapted from studies investigating the neuroprotective effects of Nardosinone.[5]

3.1.1. Materials

  • Nardosinone (or this compound)

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Probenecid

  • Sterile saline solution (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Male C57BL/6N mice (8-10 weeks old)

  • Standard laboratory equipment for injections and animal handling

3.1.2. Procedure

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.

  • Preparation of Nardosinone/Nardosinonediol Solution:

    • Dissolve Nardosinone (or this compound) in a minimal amount of DMSO.

    • Dilute the solution with sterile saline to the final desired concentration (e.g., for a 20 mg/kg dose). The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.

  • Induction of Parkinson's Disease Model:

    • Administer MPTP (25 mg/kg) and probenecid (250 mg/kg) via intraperitoneal (i.p.) injection to the mice.

    • Repeat the injections for 5 consecutive days.

  • Drug Administration:

    • On the same days as MPTP/probenecid administration, inject the prepared Nardosinone/Nardosinonediol solution (20 mg/kg, i.p.) one hour after the MPTP/probenecid injection.

  • Behavioral Testing and Sample Collection:

    • Conduct behavioral tests (e.g., rotarod, open field test) to assess motor function at the end of the treatment period.

    • Following behavioral testing, euthanize the mice and collect brain tissue (substantia nigra and striatum) for histological and biochemical analyses (e.g., immunohistochemistry for tyrosine hydroxylase, Western blot for signaling proteins).

Signaling Pathways and Experimental Workflows

Nardosinone Experimental Workflow in a Neuroprotection Study

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of Nardosinone in a mouse model of Parkinson's disease.

G cluster_0 Pre-clinical Model Development cluster_1 Intervention cluster_2 Outcome Assessment acclimatization Animal Acclimatization (Male C57BL/6N mice) pd_induction Parkinson's Disease Induction (MPTP/probenecid i.p. for 5 days) acclimatization->pd_induction drug_admin Nardosinone Administration (20 mg/kg, i.p. daily for 5 days) pd_induction->drug_admin Treatment Group drug_prep Drug Preparation (Nardosinone in DMSO/Saline) drug_prep->drug_admin behavioral Behavioral Analysis (Rotarod, Open Field Test) drug_admin->behavioral histological Histological Analysis (Immunohistochemistry of Brain Tissue) behavioral->histological biochemical Biochemical Analysis (Western Blot of Signaling Proteins) histological->biochemical

Caption: Experimental workflow for Nardosinone in a mouse model.

Proposed Signaling Pathway for Nardosinone's Neuroprotective Effects

Nardosinone has been shown to exert its neuroprotective effects by modulating key signaling pathways involved in inflammation and neuronal survival. The diagram below illustrates the proposed mechanism of action.

G cluster_0 Nardosinone Intervention cluster_1 Signaling Cascade cluster_2 Cellular Outcomes nardosinone Nardosinone akt AKT nardosinone->akt Inhibits Phosphorylation drd2 Dopamine D2 Receptor (DRD2) nardosinone->drd2 Upregulates Expression mtor mTOR akt->mtor Inhibits Phosphorylation inflammation Decreased Neuroinflammation (Reduced microglial activation) mtor->inflammation migration Reduced T-cell Infiltration mtor->migration survival Increased Dopaminergic Neuron Survival drd2->survival

Caption: Nardosinone's proposed signaling pathways.

This information provides a foundational framework for initiating studies on this compound in mouse models. Researchers are encouraged to perform dose-response studies and pharmacokinetic analyses to establish the optimal administration parameters for this compound.

References

Application Note: Preparing Nardosinonediol Samples for High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides detailed protocols for the preparation of nardosinonediol samples for both qualitative and quantitative Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a bioactive sesquiterpenoid found in Nardostachys jatamansi, requires meticulous sample preparation to ensure high-quality, reproducible NMR data for structural elucidation, purity assessment, and quantification.[1] The procedures outlined below are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for determining the chemical structure and purity of natural products like this compound.[2] The quality of the NMR spectrum is profoundly affected by the sample preparation process.[3] Factors such as sample purity, concentration, choice of deuterated solvent, and the presence of particulate matter can significantly impact spectral resolution, lineshape, and overall data quality.[3][4] This document details a standardized workflow, from final purification to the preparation of a sample ready for NMR analysis, to ensure optimal results.

Materials and Equipment

  • Sample: Purified this compound (solid, amorphous powder, or crystal)

  • Solvents: High-purity deuterated solvents (e.g., Chloroform-d, Methanol-d4, DMSO-d6)

  • Internal Standard: Tetramethylsilane (TMS) for chemical shift referencing; a high-purity, stable compound with known proton count for quantitative analysis (e.g., 1,4-Dioxane, Maleic Acid)

  • Glassware: High-quality 5 mm NMR tubes, glass vials, Pasteur pipettes

  • Equipment: Analytical balance, vortex mixer, sonicator, filtration apparatus (pipette with glass wool or syringe filter), fume hood

  • Consumables: NMR tube caps, lint-free wipes, glass wool

Experimental Protocols

Protocol 1: Final Purification of this compound

For accurate NMR analysis, the this compound sample must be of high purity. If starting from a semi-purified plant extract, a final chromatographic step is recommended.

  • Technique Selection: Based on the polarity of this compound and remaining impurities, select an appropriate chromatographic method such as column chromatography (Silica gel, Sephadex LH-20) or preparative Thin-Layer Chromatography (TLC).[1]

  • Solvent System: Develop a solvent system that provides good separation of this compound from other constituents.

  • Fraction Collection: Collect the fractions containing the pure compound.

  • Purity Confirmation: Analyze the collected fractions by analytical TLC or HPLC-DAD to confirm purity.

  • Solvent Removal: Evaporate the solvent from the pure fractions under reduced pressure (rotary evaporator) to yield the purified solid this compound.

  • Drying: Dry the sample thoroughly under high vacuum to remove any residual solvent, which could interfere with the NMR spectrum.

Protocol 2: Sample Preparation for Qualitative NMR (¹H, ¹³C, 2D)

This protocol is suitable for structural elucidation and characterization experiments.

  • Determine Sample Quantity: Weigh the required amount of purified this compound. For small molecules, 5-25 mg is typically sufficient for ¹H NMR, while 50-100 mg may be needed for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[4]

  • Select Deuterated Solvent: Choose a deuterated solvent in which this compound is readily soluble.[5] The solvent's residual signal should not overlap with key resonances of the analyte.[6] For sesquiterpenoids, Chloroform-d (CDCl₃) or DMSO-d₆ are common choices.[1]

  • Dissolution: Place the weighed sample into a clean, dry glass vial. Using a glass syringe or pipette, add approximately 0.6-0.7 mL of the selected deuterated solvent.[3][7] This volume should result in a sample height of 4-5 cm in a standard 5 mm NMR tube.[3][6]

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved and the solution is homogeneous.[4]

  • Filtration: To remove any suspended solid particles that can degrade spectral quality, filter the solution directly into the NMR tube.[3] A common method is to pass the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.[3][7] Do not use cotton wool, as it may leach impurities.[3]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[3] Label the tube clearly with a unique identifier.

  • Quality Check: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue and visually inspect the sample for any air bubbles or particulate matter.

Data Presentation: Recommended Parameters

Quantitative data for sample preparation is summarized in the tables below for easy reference.

Table 1: Recommended Sample Quantities and Concentrations

NMR ExperimentAnalyte Mass (mg)Deuterated Solvent Volume (mL)Typical Concentration (mM)
¹H NMR5 - 250.6 - 0.730 - 150
¹³C NMR50 - 1000.6 - 0.7300 - 600
2D NMR (HSQC, HMBC)25 - 500.6 - 0.7150 - 300
Quantitative NMR (qNMR)10 - 20 (precisely weighed)0.6 - 0.7Dependent on internal standard

Table 2: Common Deuterated Solvents for Sesquiterpenoid Analysis

SolventChemical Shift (Residual, ppm)Water Peak (ppm)Properties
Chloroform-d (CDCl₃)7.26~1.56Good for non-polar to moderately polar compounds. Most commonly used.
DMSO-d₆ (Dimethyl sulfoxide)2.50~3.33Excellent for polar compounds; hygroscopic. Used for nardosinone degradation products.[1]
Methanol-d₄ (CD₃OD)3.31 (CHD₂OD), 4.87 (OH)~4.87For polar compounds; exchangeable protons (OH, NH) will be replaced by D.
Acetone-d₆2.05~2.84Good general-purpose solvent for moderately polar compounds.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for preparing a this compound sample for qualitative NMR analysis.

NMR_Sample_Preparation_Workflow start Start: Purified this compound Solid weigh 1. Weigh Sample (5-25 mg for ¹H) start->weigh dissolve 2. Dissolve in Vial (~0.7 mL Deuterated Solvent) weigh->dissolve vortex 3. Homogenize (Vortex/Sonicate) dissolve->vortex filter 4. Filter into NMR Tube (Glass Wool Pipette) vortex->filter cap 5. Cap and Label filter->cap end End: Sample Ready for NMR cap->end

Caption: Workflow for this compound NMR Sample Preparation.

References

Nardosinonediol: Mass Spectrometry Fragmentation Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Nardosinonediol, a sesquiterpenoid derived from the medicinal plant Nardostachys jatamansi, has garnered interest within the scientific community for its potential therapeutic properties. Understanding the structural characteristics of this compound is paramount for its identification, characterization, and advancement in drug development pipelines. Mass spectrometry is a powerful analytical technique for elucidating the structure of natural products by analyzing their fragmentation patterns. This document provides a detailed overview of the mass spectrometry fragmentation of this compound, including experimental protocols and a visual representation of its fragmentation pathway, to support researchers in their analytical workflows.

The information presented herein is based on data from the analysis of this compound as an intermediate in the degradation of Nardosinone, utilizing Ultra-High-Performance Liquid Chromatography coupled with a Diode Array Detector and Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-DAD/Q-TOF MS) in positive ion mode.[1][2]

Quantitative Fragmentation Data

The mass spectral analysis of this compound (C₁₅H₂₄O₃, Exact Mass: 252.1725) in positive ion mode reveals a distinct fragmentation pattern. The protonated molecule [M+H]⁺ is observed at an m/z of 253.1798. Subsequent fragmentation of this precursor ion leads to the formation of several characteristic product ions. The key quantitative data is summarized in the table below.

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed Neutral LossChemical Formula of Fragment
253.1798235.1693H₂OC₁₅H₂₃O₂⁺
253.1798217.15872H₂OC₁₅H₂₁O⁺
253.1798195.1587C₃H₆O + H₂OC₁₂H₂₀O⁺

Experimental Protocol

The following protocol outlines the methodology for the analysis of this compound using UHPLC-DAD/Q-TOF MS, as adapted from the study of Nardosinone degradation.[1][2]

1. Sample Preparation:

  • This compound standard or samples containing the compound are dissolved in a suitable solvent, such as methanol, to a final concentration appropriate for mass spectrometry analysis.

2. Liquid Chromatography:

  • System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18) for the separation of sesquiterpenoids.

  • Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing a small percentage of a modifier like formic acid to improve ionization.

  • Flow Rate: A typical flow rate for UHPLC applications.

  • Column Temperature: Maintained at a constant temperature to ensure reproducible retention times.

  • Injection Volume: A small injection volume (e.g., 1-5 µL).

3. Mass Spectrometry:

  • System: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (+ESI).

  • Data Acquisition: Full scan mode to detect the precursor ion and product ion scan mode (MS/MS) to obtain fragmentation data.

  • Capillary Voltage: Optimized for the compound of interest.

  • Source Temperature: Set to a temperature that ensures efficient desolvation.

  • Collision Energy: A range of collision energies should be applied in the MS/MS experiments to induce fragmentation and observe the formation of product ions.

4. Data Analysis:

  • The acquired data is processed using appropriate software to identify the precursor ion and its corresponding fragment ions. The accurate mass measurements from the Q-TOF instrument are used to propose the elemental composition of the fragments and the neutral losses.

Visualization of Fragmentation Pathway

The fragmentation of this compound is initiated by the protonation of the molecule, followed by a series of neutral losses, primarily water molecules from the two hydroxyl groups and the loss of an acetone moiety. The proposed fragmentation pathway is depicted in the diagram below.

Fragmentation_Pathway cluster_main This compound Fragmentation parent [M+H]⁺ m/z 253.1798 C₁₅H₂₅O₃⁺ frag1 [M+H-H₂O]⁺ m/z 235.1693 C₁₅H₂₃O₂⁺ parent->frag1 - H₂O frag3 [M+H-H₂O-C₃H₆O]⁺ m/z 195.1587 C₁₂H₂₀O⁺ parent->frag3 - H₂O, - C₃H₆O (acetone) frag2 [M+H-2H₂O]⁺ m/z 217.1587 C₁₅H₂₁O⁺ frag1->frag2 - H₂O

Caption: Proposed ESI-MS/MS fragmentation pathway of protonated this compound.

References

MTT assay protocol for assessing Nardosinonediol cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: MTT Assay Protocol for Assessing Nardosinonediol Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for assessing the cytotoxic effects of this compound on cultured cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This compound is a bioactive sesquiterpenoid derived from Nardostachys jatamansi, a plant with a history of use in traditional medicine.[1] The MTT assay is a widely used colorimetric method to determine cell viability and proliferation, making it an essential tool for screening the cytotoxic potential of therapeutic compounds like this compound.[2][3] The protocol details the principle of the assay, step-by-step experimental procedures, data analysis, and a summary of expected results. Additionally, it includes a proposed signaling pathway for this compound-induced apoptosis based on current research into related compounds.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals.[3] This conversion is carried out by mitochondrial dehydrogenases, primarily in metabolically active, viable cells.[2] The resulting insoluble formazan is solubilized using a detergent or solvent, and the intensity of the purple color is quantified by measuring the absorbance at a specific wavelength (typically 570-590 nm) using a spectrophotometer.[4] The absorbance is directly proportional to the number of viable cells, allowing for the quantitative assessment of cytotoxicity induced by compounds like this compound.[3]

Experimental Workflow

The workflow for the MTT cytotoxicity assay involves several key stages, from cell preparation to data analysis. The following diagram outlines the general experimental procedure.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis A 1. Culture & Harvest Cells B 2. Determine Cell Count & Viability A->B C 3. Seed Cells in 96-Well Plate B->C E 5. Treat Cells with this compound D 4. Prepare this compound Dilutions D->E F 6. Incubate for 24-72 hours E->F G 7. Add MTT Reagent to Wells H 8. Incubate for 2-4 hours G->H I 9. Add Solubilization Reagent H->I J 10. Incubate for ~2 hours in Dark I->J K 11. Read Absorbance (570 nm) L 12. Calculate % Viability & IC50 K->L

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific cell line and laboratory conditions.

Materials and Reagents
  • Cell Line: Appropriate cancer or normal cell line (e.g., SW1990, A549, B16F10).[3][5]

  • This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

  • Culture Medium: Complete medium supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS).[3] Filter-sterilize and store protected from light at 4°C.

  • Solubilization Solution: 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide (DMSO).[3]

  • Equipment:

    • 96-well flat-bottom sterile culture plates.

    • Humidified incubator (37°C, 5% CO2).

    • Microplate reader capable of reading absorbance at 570 nm.

    • Multichannel pipette.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and Trypan Blue).

    • Dilute the cells in a complete culture medium to an optimal density (typically 1,000 to 100,000 cells/well). This should be determined empirically for each cell line.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 12-24 hours at 37°C and 5% CO2 to allow cells to attach.[6]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in a serum-free or complete medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the various this compound concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT reagent to each well, including controls.[4]

    • Incubate the plate for 2 to 4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.[4]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[7]

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[3][7]

    • Wrap the plate in foil and place it on an orbital shaker for about 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

    • Read the plate within 1 hour of adding the solubilization solution.[7]

Data Analysis
  • Correct for Background: Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate Percentage Viability:

    • Percentage Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Control Cells) x 100

  • Determine IC50: The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%. This can be determined by plotting percentage viability against the logarithm of the this compound concentration and performing a non-linear regression analysis.

Data Presentation

Quantitative results should be summarized in a clear and organized manner.

Table 1: Sample Data from MTT Assay with this compound

This compound (µM)Mean Absorbance (570 nm)Corrected Absorbance% Cell Viability
0 (Control)1.2501.200100%
11.1301.08090%
50.9500.90075%
100.6500.60050%
250.3500.30025%
500.1700.12010%
Blank0.050N/AN/A

Note: Data are hypothetical and for illustrative purposes only.

Proposed Signaling Pathway for this compound Cytotoxicity

While the precise molecular mechanism of this compound is under investigation, related compounds isolated from Nardostachys jatamansi have been shown to induce apoptosis in cancer cells.[8][9] The proposed mechanism involves the intrinsic (mitochondrial) pathway of apoptosis. This compound may alter the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.[8][10]

Signaling_Pathway cluster_drug Initiation cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Nardo This compound Bcl2 Bcl-2 (Anti-apoptotic) Nardo->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Nardo->Bax Activation Bcl2->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Cyc Cytochrome c Release Mito->Cyc Apoptosome Apoptosome Cyc->Apoptosome Apaf Apaf-1 Apaf->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Activated Caspase-9 Apoptosome->ActiveCasp9 ActiveCasp3 Activated Caspase-3 (Executioner Caspase) ActiveCasp9->ActiveCasp3 Casp3 Pro-Caspase-3 Apoptosis Apoptosis (Cell Death) ActiveCasp3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

Troubleshooting

Table 2: Common Issues and Solutions in MTT Assays

ProblemPossible Cause(s)Suggested Solution(s)
High Background Absorbance - Contamination of medium with bacteria or yeast.- Phenol red or serum interference.- Incomplete removal of MTT solution.- Use sterile technique and check medium before use.- Use serum-free medium during MTT incubation or run appropriate background controls.- Carefully aspirate all medium before adding solvent.
Low Absorbance Readings - Cell number is too low.- Incubation time with MTT is too short.- Cells are not metabolically active.- Optimize initial cell seeding density.- Increase incubation time with MTT reagent (up to 24 hours for some cells).- Ensure cells are in the logarithmic growth phase.
Inconsistent Results / High Variability - Uneven cell seeding.- Incomplete dissolution of formazan crystals.- Edge effects in the 96-well plate.- Ensure a single-cell suspension before plating.- Increase shaking time or gently pipette to mix after adding solvent.- Avoid using the outermost wells of the plate.
Precipitate Forms in Solvent - SDS in solubilization buffer has precipitated at low temperatures.- Warm the solubilization buffer to 37°C and mix to redissolve.[7]

References

Techniques for Synthesizing Nardosinonediol Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the current understanding and potential strategies for the synthesis of Nardosinonediol analogs. This compound is a sesquiterpenoid derived from the medicinal plant Nardostachys jatamansi, which has garnered interest for its potential pharmacological activities. Analogs of this natural product are of significant interest in drug discovery for exploring structure-activity relationships and developing novel therapeutic agents. While specific synthetic protocols for a wide range of this compound analogs are not extensively detailed in publicly available literature, this guide consolidates the known biological context of the parent compound, Nardosinone, and proposes generalized synthetic strategies and protocols based on established organic chemistry principles.

Biological Context and Therapeutic Potential

Nardosinone, a closely related precursor to this compound, has demonstrated a variety of biological activities, making its analogs attractive targets for synthesis. These activities include neuroprotective, cardioprotective, and anti-inflammatory effects[1][2]. Nardosinone has been shown to enhance nerve growth factor (NGF)-mediated neurite outgrowth, suggesting its potential in treating neurodegenerative diseases[3]. The compound is known to interact with key cellular signaling pathways, including the MAP kinase and AKT/mTOR pathways, which are critical in cell growth, proliferation, and survival[4][5][6]. The synthesis of this compound analogs is therefore aimed at optimizing these biological activities and improving pharmacokinetic properties.

Proposed General Synthetic Strategy

A general retrosynthetic analysis for this compound analogs would likely involve the disconnection of the core decalin ring system and the stereoselective introduction of hydroxyl groups. A plausible forward synthetic approach could start from a readily available chiral pool starting material or involve an asymmetric synthesis to establish the stereocenters.

A key challenge in the synthesis of this compound analogs is the construction of the fused ring system with precise stereochemical control. The following workflow outlines a conceptual approach to the synthesis of a this compound analog.

G cluster_0 Phase 1: Core Scaffold Synthesis cluster_1 Phase 2: Functionalization and Diversification cluster_2 Phase 3: Purification and Characterization Starting Material Starting Material Cyclization Reaction Cyclization Reaction Starting Material->Cyclization Reaction Functional Group Interconversion Functional Group Interconversion Cyclization Reaction->Functional Group Interconversion Core Scaffold Core Scaffold Functional Group Interconversion->Core Scaffold Hydroxylation Hydroxylation Core Scaffold->Hydroxylation Side Chain Introduction Side Chain Introduction Hydroxylation->Side Chain Introduction Analog Library Analog Library Side Chain Introduction->Analog Library Chromatography Chromatography Analog Library->Chromatography Spectroscopic Analysis Spectroscopic Analysis Chromatography->Spectroscopic Analysis Pure this compound Analog Pure this compound Analog Spectroscopic Analysis->Pure this compound Analog

Caption: Conceptual workflow for the synthesis of this compound analogs.

Experimental Protocols

The following are generalized protocols for key steps in the proposed synthesis of this compound analogs. These protocols are intended as a starting point and will require optimization for specific target molecules.

Protocol 1: Stereoselective Aldol Reaction for Core Construction

This protocol describes a general procedure for a stereoselective aldol reaction, a potential key step in constructing the carbon skeleton of this compound analogs.

Materials:

  • Aldehyde precursor (1.0 eq)

  • Ketone precursor (1.2 eq)

  • Chiral auxiliary or catalyst (e.g., (R)-2-amino-2-phenylethanol) (0.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the aldehyde precursor and anhydrous DCM.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, dissolve the ketone precursor and chiral auxiliary in anhydrous DCM.

  • Slowly add DIPEA to the ketone solution and stir for 30 minutes at room temperature.

  • Add the activated ketone solution dropwise to the cooled aldehyde solution over a period of 15 minutes.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Protocol 2: Diastereoselective Reduction of a Ketone

This protocol outlines a general method for the diastereoselective reduction of a ketone to a secondary alcohol, a crucial step for installing the hydroxyl groups with the correct stereochemistry.

Materials:

  • Keto-intermediate (1.0 eq)

  • Reducing agent (e.g., Sodium borohydride (NaBH₄) or L-selectride) (1.5 eq)

  • Anhydrous methanol or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the keto-intermediate in anhydrous methanol or THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the reducing agent portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Add saturated aqueous NaHCO₃ solution and stir for 15 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the resulting alcohol by flash column chromatography.

Quantitative Data

Compound/ExtractBiological ActivityModel SystemPotency/EffectReference
NardosinoneEnhancement of neurite outgrowthPC12D cellsConcentration-dependent enhancement with NGF[3][4]
NardosinoneAnti-inflammatoryLPS-induced BV-2 microglial cellsSuppression of pro-inflammatory factors[5][6]
NardosinoneCardioprotectiveAng II-induced H9c2 cellsInhibition of hypertrophy[7]
NardosinoneNeuroprotectiveMPTP-induced mouse model of Parkinson's diseaseMitigation of dopaminergic neuron loss[5][6]
Nardosinone Extract (NJ-1A)Inhibition of T cell infiltrationMPTP-induced mouse model of Parkinson's diseaseReduced T cell migration[5][6]

Signaling Pathways

The biological effects of Nardosinone, and presumably its analogs, are mediated through complex signaling pathways. Understanding these pathways is crucial for the rational design of new analogs with improved therapeutic profiles.

G cluster_0 Neuroprotection and Neurite Outgrowth cluster_1 Anti-inflammatory and Neuroprotective Effects Nardosinone Nardosinone MAPK_pathway MAPK Pathway Nardosinone->MAPK_pathway enhances AKT_mTOR_pathway AKT/mTOR Pathway Nardosinone->AKT_mTOR_pathway inhibits NGF NGF NGF->MAPK_pathway LPS LPS LPS->AKT_mTOR_pathway Neurite Outgrowth Neurite Outgrowth MAPK_pathway->Neurite Outgrowth Glycolysis Glycolysis AKT_mTOR_pathway->Glycolysis Inflammatory Factors Inflammatory Factors AKT_mTOR_pathway->Inflammatory Factors

Caption: Signaling pathways modulated by Nardosinone.

Conclusion

The synthesis of this compound analogs represents a promising avenue for the discovery of new therapeutic agents, particularly for neurological and inflammatory disorders. While detailed synthetic literature is still emerging, the foundational knowledge of sesquiterpenoid chemistry, combined with the biological understanding of the parent compounds, provides a strong basis for the rational design and synthesis of novel analogs. The protocols and conceptual frameworks presented here are intended to serve as a guide for researchers in this exciting and evolving field.

References

Application Notes and Protocols for Developing a Stable Nardosinonediol Formulation for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardosinonediol is a sesquiterpenoid with potential therapeutic applications, showing cytotoxic activity against certain cancer cell lines.[1] It is a known degradation product of Nardosinone, a major bioactive component of Nardostachys jatamansi.[2][3][4] The inherent instability of many terpenoids presents a significant challenge for its use in research and preclinical studies. This compound is known to be relatively stable in neutral conditions but is susceptible to degradation under acidic or high-temperature environments, which can lead to oxidation or dehydration.[2] This document provides detailed application notes and protocols for the development of a stable formulation of this compound, essential for obtaining reliable and reproducible results in biological research.

This guide outlines two primary strategies to enhance the stability and solubility of this compound: encapsulation in liposomes and complexation with cyclodextrins. It further details the necessary analytical methods for stability assessment and provides visualizations for experimental workflows.

Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC15H24O3[5]
Molecular Weight252.35 g/mol [5]
SolubilitySoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1]

Formulation Strategies

The poor water solubility and potential instability of this compound necessitate a formulation approach that can both protect the molecule and enhance its bioavailability in aqueous research environments.

Liposomal Encapsulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For the hydrophobic this compound, it will be entrapped within the lipid bilayer, shielding it from the aqueous environment and preventing degradation.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their solubility and stability in aqueous solutions.[6][7][8]

Experimental Protocols

Protocol for Liposomal Formulation of this compound

This protocol is adapted from methods for formulating lipophilic terpenes.[9][10]

Materials:

  • This compound

  • Soybean Lecithin (or other suitable phospholipid)

  • Ethanol (99.6%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Preparation of the Lipid Phase: Dissolve 20 mg of this compound in 1.5 mL of ethanol. To this solution, add 100 mg of soybean lecithin and vortex for 5 minutes until a homogenous solution is achieved.

  • Hydration: In a separate container, prepare 40 mL of PBS (pH 7.4).

  • Ethanol Injection: Inject the ethanolic lipid solution into the PBS while stirring continuously. This will result in the spontaneous formation of a liposomal suspension.

  • Extrusion: To obtain unilamellar vesicles of a uniform size, pass the liposomal suspension through an extruder equipped with a 100 nm polycarbonate membrane. Perform 10-15 passes to ensure homogeneity.

  • Solvent Removal: Remove the ethanol from the liposomal suspension using a rotary evaporator or by dialysis against PBS.

  • Characterization: Characterize the resulting liposomal formulation for particle size, zeta potential, and encapsulation efficiency.

Protocol for Cyclodextrin Complexation of this compound

This protocol utilizes the solvent evaporation method for complexation.[11]

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolution: Dissolve 25 mg of this compound in 5 mL of ethanol.

  • Cyclodextrin Solution: In a separate beaker, dissolve 75 mg of β-CD or HP-β-CD in 30 mL of deionized water with continuous stirring.

  • Complexation: Slowly add the this compound solution to the cyclodextrin solution while stirring. Continue to agitate the mixture at room temperature for 24 hours.

  • Filtration and Lyophilization: Filter the suspension through a 0.45 µm membrane. Freeze-dry the filtrate to obtain a powder of the this compound-cyclodextrin inclusion complex.

  • Characterization: Characterize the complex for its formation, solubility, and this compound content.

Preparation of this compound Stock Solution for In Vitro Assays

For direct use in cell culture experiments, a stock solution in an organic solvent is often required.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Dissolve in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM).[12]

  • Vortex until fully dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • When preparing working concentrations for cell culture, ensure the final concentration of DMSO in the media is non-toxic to the cells (typically <0.5%).[12]

Stability Assessment

A comprehensive stability study is crucial to determine the shelf-life and optimal storage conditions for the formulated this compound.

Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of this compound.[13][14]

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photodegradation: Exposure to UV light (254 nm) for 24 hours.

Procedure:

  • Prepare solutions of this compound in the respective stress conditions.

  • At specified time points, withdraw samples and neutralize if necessary.

  • Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect degradation products.

Long-Term Stability Study

This study evaluates the stability of the formulated this compound under recommended storage conditions.[15][16]

Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Procedure:

  • Store the formulated this compound in its final container at the specified conditions.

  • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term; 0, 1, 3, and 6 months for accelerated), withdraw samples.

  • Analyze the samples for physical appearance, pH, drug content, and degradation products using a validated HPLC method.

Quantitative Data Summary:

Stability ParameterFormulation 1 (Liposomal)Formulation 2 (Cyclodextrin)Control (this compound in PBS)
Initial Drug Content (%) 100100100
Drug Content after 6 months (25°C)
Drug Content after 6 months (40°C)
Major Degradant 1 (%) after 6 months (40°C)
Major Degradant 2 (%) after 6 months (40°C)
Change in pH after 6 months (25°C)
Change in Particle Size after 6 months (25°C) N/A

Analytical Methodology

A validated stability-indicating analytical method is essential for the accurate quantification of this compound and its degradation products.

High-Performance Liquid Chromatography (HPLC-DAD) Method

This proposed method is based on common practices for the analysis of flavonoids and other natural products.[17][18]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with a mixture of 0.2% aqueous formic acid (A) and methanol (B).

  • Flow Rate: 1.0 mL/min

  • Detection: Diode Array Detector (DAD) at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation:

The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Experimental Workflows

FormulationWorkflow cluster_liposome Liposomal Formulation cluster_cyclodextrin Cyclodextrin Complexation L1 Dissolve this compound & Lecithin in Ethanol L2 Ethanol Injection into PBS L1->L2 L3 Extrusion (100 nm) L2->L3 L4 Solvent Removal L3->L4 L5 Characterization L4->L5 C1 Dissolve this compound in Ethanol C3 Mix Solutions & Stir for 24h C1->C3 C2 Dissolve Cyclodextrin in Water C2->C3 C4 Filtration & Lyophilization C3->C4 C5 Characterization C4->C5

Caption: Workflow for this compound Formulation.

StabilityTestingWorkflow cluster_forced Forced Degradation Study cluster_longterm Long-Term Stability Study Start Formulated this compound FD1 Acid/Base Hydrolysis Start->FD1 FD2 Oxidation Start->FD2 FD3 Thermal Stress Start->FD3 FD4 Photodegradation Start->FD4 LT1 Store at 25°C/60%RH Start->LT1 LT2 Store at 40°C/75%RH Start->LT2 FD_Analysis HPLC-DAD Analysis FD1->FD_Analysis FD2->FD_Analysis FD3->FD_Analysis FD4->FD_Analysis LT_Analysis Analyze at Time Points LT1->LT_Analysis LT2->LT_Analysis NardosinoneSignaling cluster_inhibition Inhibitory Effect Nardosinone Nardosinone AKT AKT Nardosinone->AKT Inhibits Phosphorylation Neuroprotection Neuroprotection Nardosinone->Neuroprotection Leads to mTOR mTOR AKT->mTOR Activates Microglia Microglial Activation (Pro-inflammatory) mTOR->Microglia Promotes T_Cell T-Cell Infiltration Microglia->T_Cell Promotes

References

Application Notes and Protocols for Nardosinonediol and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on Nardosinonediol is limited in the currently available literature. The following application notes and protocols are based on studies of structurally and functionally related compounds isolated from Nardostachys jatamansi, primarily Nardoguaianone L (also referred to as G-6) . These notes are intended to provide a foundational framework for research into the anti-cancer properties of this compound and its analogs.

Sensitive Cell Lines and In Vitro Efficacy

Nardoguaianone L has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines, particularly pancreatic cancer.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Nardoguaianone L (G-6) against sensitive cancer cell lines.

Table 1: IC50 Values of Nardoguaianone L (G-6) in Pancreatic Cancer Cell Lines

Cell LineIC50 (µM)Treatment DurationAssay
SW19902.1 ± 0.3[1][2]72 hoursMTT Assay

Table 2: Apoptotic Effect of Nardoguaianone L (G-6) on SW1990 Cells

Treatment Concentration (µM)Percentage of Apoptotic Cells (%)Treatment DurationAssay
2022.66[3]24 hoursAnnexin V/PI Staining
4030.71[3]24 hoursAnnexin V/PI Staining

Note on Other Pancreatic Cancer Cell Lines: While specific IC50 values are not detailed in the provided literature, studies indicate that a combination of Nardoguaianone L (G-6) and Gemcitabine inhibited the survival of Capan-2 cells by 1.12- to 2.39-fold and PANC-1 cells by 1.32- to 2.83-fold. No significant inhibitory effect was observed on CFPAC-1 cells[4].

Mechanism of Action: Signaling Pathways

Nardoguaianone L exerts its anti-tumor effects through the modulation of key signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

MET/PTEN/TGF-β Signaling Pathway

Nardoguaianone L has been shown to inhibit the MET/PTEN/TGF-β pathway, which is crucial for cell migration and motility in pancreatic cancer[3][5][6].

MET_PTEN_TGF_beta_Pathway Nardoguaianone_L Nardoguaianone L MET MET Nardoguaianone_L->MET inhibits PTEN PTEN Nardoguaianone_L->PTEN activates TGF_beta TGF-β Nardoguaianone_L->TGF_beta inhibits Cell_Migration_Motility Cell Migration & Motility MET->Cell_Migration_Motility promotes PTEN->Cell_Migration_Motility inhibits TGF_beta->Cell_Migration_Motility promotes

MET/PTEN/TGF-β Pathway Inhibition
AGE-RAGE Signaling Pathway and Apoptosis Induction

The combination of Nardoguaianone L and Gemcitabine has been found to activate the AGE-RAGE signaling pathway, leading to increased Reactive Oxygen Species (ROS), decreased Mitochondrial Membrane Potential (MMP), and ultimately, apoptosis[7].

AGE_RAGE_Apoptosis_Pathway Nardoguaianone_L_GEM Nardoguaianone L + Gemcitabine AGE_RAGE AGE-RAGE Pathway Nardoguaianone_L_GEM->AGE_RAGE activates ROS Increased ROS AGE_RAGE->ROS MMP Decreased MMP ROS->MMP Apoptosis Apoptosis MMP->Apoptosis

AGE-RAGE Pathway and Apoptosis

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound and related compounds.

Experimental Workflow Overview

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells Treatment Treat with this compound Cell_Seeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis Colony Colony Formation (Proliferation) Treatment->Colony IC50 Calculate IC50 MTT->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis->Apoptosis_Quant Colony_Count Count Colonies Colony->Colony_Count

References

Application of Nardosinonediol in Neuroprotection Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardosinonediol, a sesquiterpenoid compound also widely known in scientific literature as Nardosinone, is a principal bioactive constituent of Nardostachys jatamansi. This traditional medicinal herb has a long history of use in managing various neuropsychiatric disorders. Emerging research has highlighted the neuroprotective potential of this compound, demonstrating its efficacy in various in vitro and in vivo models of neurodegenerative diseases. These application notes provide detailed protocols for key neuroprotection assays involving this compound, summarize quantitative data from relevant studies, and illustrate the implicated signaling pathways.

I. In Vitro Neuroprotection Assays

A. Enhancement of Neurite Outgrowth in PC12D Cells

This compound has been shown to enhance neurite outgrowth in PC12D cells, particularly in the presence of neurotrophic factors. This assay is crucial for evaluating the potential of this compound in promoting neuronal differentiation and regeneration.

Quantitative Data Summary

Cell LineTreatmentThis compound Concentration (µM)OutcomeReference
PC12DdbcAMP (0.3 mM)0.1-100Concentration-dependent enhancement of neurite outgrowth[1]
PC12DStaurosporine (10 nM)0.1-100Concentration-dependent enhancement of neurite outgrowth[1]
PC12DNerve Growth Factor (NGF)Not specifiedMarked enhancement of NGF-mediated neurite outgrowth[2]

Experimental Protocol

  • Cell Culture: Culture PC12D cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed PC12D cells in collagen-coated 24-well plates at a density of 1 x 10^5 cells/well.

  • Treatment: After 24 hours, replace the medium with a low-serum medium (e.g., 1% FBS) containing the desired inducer of neurite outgrowth (0.3 mM dibutyryl cyclic AMP or 10 nM staurosporine).

  • This compound Application: Add this compound at final concentrations ranging from 0.1 to 100 µM to the respective wells.

  • Incubation: Incubate the cells for 48-72 hours.

  • Analysis:

    • Examine the cells under a phase-contrast microscope.

    • Quantify neurite outgrowth by measuring the percentage of cells bearing neurites longer than the cell body diameter.

    • At least 100 cells should be counted per well.

Signaling Pathway

This compound is suggested to enhance neurite outgrowth by amplifying both MAP kinase-dependent and -independent signaling pathways.[1]

Nardosinonediol_Neurite_Outgrowth This compound This compound MAPK_Dep MAP Kinase-Dependent Pathway This compound->MAPK_Dep amplifies MAPK_Indep MAP Kinase-Independent Pathway This compound->MAPK_Indep amplifies Inducers dbcAMP / Staurosporine Inducers->MAPK_Dep Inducers->MAPK_Indep Neurite_Outgrowth Enhanced Neurite Outgrowth MAPK_Dep->Neurite_Outgrowth MAPK_Indep->Neurite_Outgrowth

This compound enhances neurite outgrowth via MAPK pathways.
B. Protection of SH-SY5Y Cells against 6-OHDA-Induced Cytotoxicity

This assay evaluates the ability of this compound to protect dopaminergic-like neurons from a neurotoxin commonly used to model Parkinson's disease in vitro.

Quantitative Data Summary

Cell LineNeurotoxinThis compound Pre-treatmentOutcomeReference
SH-SY5Y6-Hydroxydopamine (6-OHDA)Not specifiedProtects against 6-OHDA-induced cytotoxicity[3]
SH-SY5Y6-OHDA (150 µM)Not specifiedHesperidin, another neuroprotectant, showed protective effects. This compound is expected to show similar protection.[4]

Experimental Protocol

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in 5% CO2.

  • Differentiation (Optional but Recommended): For a more neuron-like phenotype, differentiate cells by treating with 10 µM retinoic acid for 5-7 days.

  • Plating: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • Neurotoxin Challenge: Add 6-hydroxydopamine (6-OHDA) to a final concentration of 50-150 µM and incubate for another 24 hours.[4][5]

  • Cell Viability Assessment:

    • MTT Assay: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • LDH Assay: Measure the release of lactate dehydrogenase into the culture medium as an indicator of cell death.

Experimental Workflow

SHSY5Y_Neuroprotection_Workflow Start Start Culture Culture SH-SY5Y Cells Start->Culture Plate Plate Cells in 96-well Plate Culture->Plate Pretreat Pre-treat with this compound (24 hours) Plate->Pretreat Challenge Challenge with 6-OHDA (24 hours) Pretreat->Challenge Assess Assess Cell Viability (MTT / LDH Assay) Challenge->Assess End End Assess->End

Workflow for 6-OHDA neuroprotection assay in SH-SY5Y cells.
C. Anti-Neuroinflammatory Effects in BV-2 Microglial Cells

This assay assesses the ability of this compound to suppress the inflammatory response of microglia, a key process in neurodegenerative diseases.

Quantitative Data Summary

Cell LineInflammatory StimulusThis compound TreatmentOutcomeReference
BV-2Lipopolysaccharide (LPS)Not specifiedSuppressed LPS-induced production of M1 pro-inflammatory factors[6][7]

Experimental Protocol

  • Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO2.

  • Plating: Seed BV-2 cells in 24-well plates at a density of 2 x 10^5 cells/well.

  • Pre-treatment: Pre-treat the cells with this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.[8]

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to induce an inflammatory response.[8][9]

  • Incubation: Co-incubate for 24 hours.

  • Analysis of Inflammatory Markers:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines: Quantify the levels of TNF-α, IL-1β, and IL-6 in the culture supernatant using ELISA kits.

    • Gene Expression: Analyze the mRNA levels of iNOS, COX-2, and pro-inflammatory cytokines using RT-qPCR.

    • Protein Expression: Analyze the protein levels of key signaling molecules (e.g., phosphorylated AKT, mTOR) via Western blotting.[3]

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the AKT/mTOR signaling pathway.[3]

Nardosinonediol_Anti_Inflammatory LPS LPS TLR4 TLR4 LPS->TLR4 AKT AKT TLR4->AKT activates mTOR mTOR AKT->mTOR activates Pro_inflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-1β) mTOR->Pro_inflammatory promotes This compound This compound This compound->AKT inhibits This compound->mTOR inhibits

This compound inhibits neuroinflammation via the AKT/mTOR pathway.

II. In Vivo Neuroprotection Model

A. MPTP-Induced Mouse Model of Parkinson's Disease

This in vivo model is used to evaluate the neuroprotective effects of this compound against dopaminergic neuron loss and motor deficits characteristic of Parkinson's disease.

Quantitative Data Summary

Animal ModelToxin RegimenThis compound DosageOutcomeReference
C57BL/6N MiceMPTP/probenecidNot specifiedMitigated the loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons. Diminished T cell infiltration.[3][6]
MiceRotenoneNot specifiedAmeliorated Parkinsonian symptoms.[3]
MiceNot specifiedNot specifiedRelieved PD symptoms, potentially by regulating the Dopamine D2 receptor.[10]

Experimental Protocol

  • Animals: Use male C57BL/6N mice (8-10 weeks old).

  • Model Induction:

    • Administer probenecid (250 mg/kg, i.p.) to inhibit the peripheral metabolism of MPTP.

    • 30 minutes later, administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at a dose of 20-30 mg/kg (i.p.) daily for 5 consecutive days.[3]

  • This compound Treatment:

    • Administer this compound orally or via intraperitoneal injection at the desired dosages (e.g., 10, 20, 40 mg/kg/day).

    • Treatment can be initiated before, during, or after MPTP administration depending on the study design (preventive, concurrent, or therapeutic).

  • Behavioral Assessment:

    • Conduct behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia at baseline and at the end of the study.

  • Histological and Biochemical Analysis:

    • At the end of the experiment, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

    • Collect brain tissues for:

      • Immunohistochemistry: Stain for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.

      • Western Blotting: Analyze the expression of TH and other relevant proteins in brain tissue homogenates.

      • Neurotransmitter Analysis: Measure the levels of dopamine and its metabolites in the striatum using HPLC.

Experimental Workflow

MPTP_Model_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Baseline Baseline Behavioral Tests Acclimatize->Baseline Grouping Randomize into Groups Baseline->Grouping Treatment This compound / Vehicle Treatment Grouping->Treatment MPTP MPTP Induction Treatment->MPTP Post_Treatment Continued Treatment MPTP->Post_Treatment Final_Behavioral Final Behavioral Tests Post_Treatment->Final_Behavioral Sacrifice Sacrifice and Tissue Collection Final_Behavioral->Sacrifice Analysis Histological & Biochemical Analysis Sacrifice->Analysis End End Analysis->End

Workflow for the MPTP mouse model of Parkinson's disease.

III. Conclusion

This compound has demonstrated significant neuroprotective effects across a range of in vitro and in vivo assays. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of this compound in the context of neurodegenerative diseases. The modulation of key signaling pathways, such as the MAP kinase and AKT/mTOR pathways, underscores its multifaceted mechanism of action. Further research is warranted to fully elucidate its therapeutic efficacy and to translate these preclinical findings into clinical applications.

References

Application Notes and Protocols for Studying the Anti-inflammatory Effects of Nardosinonediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodologies used to investigate the anti-inflammatory properties of Nardosinonediol, a sesquiterpenoid compound. The protocols outlined below are based on established techniques for evaluating the effects of natural products on key inflammatory pathways.

Introduction to this compound and its Anti-inflammatory Potential

This compound is a bioactive compound isolated from Nardostachys jatamansi, a plant used in traditional medicine for its anti-inflammatory and neuroprotective properties.[1][2] Preliminary studies on related nardosinone-type sesquiterpenes suggest that these compounds exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] These pathways are critical regulators of the inflammatory response, controlling the expression of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][5]

This document details the in vitro methods for assessing the anti-inflammatory efficacy of this compound, providing researchers with the necessary protocols to conduct these investigations.

Data Presentation: Efficacy of Nardosinone-Type Compounds

The following tables summarize the reported inhibitory effects of nardosinone-type compounds on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines. This data provides a benchmark for evaluating the potential efficacy of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineLPS ConcentrationIC50 (µM)Reference
NardosinoneRAW 264.71 µg/mL8.3 ± 1.2[1]
NardostachinRAW 264.7Not Specified12.3[6]
Nardochinoid BRAW 264.71 µg/mLApprox. 10[7]

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundCytokineCell LineLPS ConcentrationInhibitionReference
NardosinoneTNF-α, IL-6, IL-1βBV2Not SpecifiedSignificant reduction in mRNA expression[3]
Desoxo-narchinol-ATNF-α, IL-6, IL-1βPeritoneal MacrophagesNot SpecifiedSignificant inhibition of production[5]
NardostachinTNF-αRAW 264.7Not SpecifiedIC50 of 16.2 µM[6]
Nardochinoid BTNF-α, IL-6, IL-1βRAW 264.71 µg/mLSignificant reduction in protein and mRNA levels[7]

Key Experimental Protocols

Protocol 1: Cell Culture and LPS-Induced Inflammation

This protocol describes the culture of macrophage-like cells (e.g., RAW 264.7 or THP-1) or microglial cells (e.g., BV2) and the induction of an inflammatory response using Lipopolysaccharide (LPS).[8][9][10][11]

Materials:

  • RAW 264.7, THP-1, or BV2 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • This compound

Procedure:

  • Culture cells in DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO and cytokine assays, 6-well for protein and RNA extraction) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration typically below 0.1%) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine production, shorter times for signaling pathway analysis). Include a vehicle control group (cells treated with the solvent) and a positive control group (cells treated with LPS alone).

Protocol 2: Measurement of Nitric Oxide (NO) Production

This protocol utilizes the Griess reagent to measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[6][12]

Materials:

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplate reader

Procedure:

  • After the LPS stimulation period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 50 µL of Griess Reagent Solution A to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 3: Quantification of Pro-inflammatory Cytokines by ELISA

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[10][13]

Materials:

  • ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, IL-6, IL-1β)

  • Cell culture supernatants from the experiment in Protocol 1

  • Microplate reader

Procedure:

  • Perform the ELISA according to the manufacturer's instructions provided with the kit.

  • Briefly, this typically involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Add the cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a substrate solution that will react with the enzyme to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol is used to assess the effect of this compound on the activation of the NF-κB and MAPK signaling pathways by measuring the phosphorylation of key proteins.[3]

Materials:

  • Cell lysates from the experiment in Protocol 1 (cells are typically treated for shorter time points, e.g., 15-60 minutes, to observe signaling events)

  • Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing the Molecular Mechanisms and Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and the general experimental workflow for studying the anti-inflammatory effects of this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_assays Endpoint Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cell Culture (e.g., RAW 264.7, BV2) treatment This compound Pre-treatment cell_culture->treatment lps LPS Stimulation treatment->lps no_assay Nitric Oxide Assay (Griess Reagent) lps->no_assay cytokine_assay Cytokine Measurement (ELISA) lps->cytokine_assay western_blot Signaling Pathway Analysis (Western Blot) lps->western_blot rt_pcr Gene Expression Analysis (RT-qPCR) lps->rt_pcr data_quant Quantification and Statistical Analysis no_assay->data_quant cytokine_assay->data_quant western_blot->data_quant rt_pcr->data_quant conclusion Assessment of Anti-inflammatory Effect data_quant->conclusion

Caption: General experimental workflow for investigating the anti-inflammatory effects of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 This compound This compound p38 p38 tlr4->p38 jnk JNK tlr4->jnk erk ERK tlr4->erk ikk IKK tlr4->ikk pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) p38->pro_inflammatory jnk->pro_inflammatory erk->pro_inflammatory ikb IκBα ikk->ikb phosphorylates nfkb p65/p50 nfkb_nuc p65/p50 (Nucleus) ikb->nfkb_nuc IκBα degradation allows translocation nfkb->nfkb_nuc IκBα degradation allows translocation nfkb_nuc->pro_inflammatory This compound->p38 This compound->jnk This compound->erk This compound->ikk

Caption: this compound's proposed mechanism of action on NF-κB and MAPK signaling pathways.

References

Troubleshooting & Optimization

Nardosinonediol solubility problems in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with Nardosinonediol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a bioactive sesquiterpenoid compound of interest for its potential therapeutic properties. However, its chemical structure lends it to be poorly soluble in water. This low aqueous solubility can pose significant challenges for in vitro and in vivo studies, affecting compound delivery, bioavailability, and the reproducibility of experimental results. The PubChem entry for this compound includes a computed XLogP3 value of 2.4, indicating a degree of lipophilicity which is often associated with poor water solubility[1].

Q2: What are the recommended solvents for dissolving this compound?

Based on data for the closely related compound Nardosinone, which can be converted to this compound, the recommended organic solvents for creating stock solutions are Dimethyl Sulfoxide (DMSO) and Ethanol. It is reported to be insoluble in water.

Q3: How stable is this compound in solution?

This compound is known to be a degradation product of Nardosinone. Studies have shown that this compound is generally stable in a neutral medium. However, it is prone to degradation under acidic conditions or at high temperatures[2]. Therefore, it is crucial to maintain neutral pH conditions and avoid excessive heat when preparing and storing this compound solutions.

Troubleshooting Guide

Issue 1: My this compound precipitates out of solution when I add it to my aqueous buffer or cell culture medium.

  • Cause A: Supersaturation. You may be exceeding the solubility limit of this compound in your final aqueous solution. Even with a DMSO stock, the final concentration in the aqueous medium may be too high.

    • Solution: Perform a solubility test to determine the maximum concentration of this compound that remains in solution in your specific buffer or medium. Prepare a serial dilution of your this compound stock solution in the aqueous medium and visually inspect for precipitation after a set incubation time.

  • Cause B: Improper mixing. Adding the DMSO stock directly and quickly to the aqueous solution can cause localized high concentrations, leading to precipitation.

    • Solution: Add the DMSO stock drop-wise to the aqueous solution while gently vortexing or stirring to ensure rapid and uniform dispersion.

  • Cause C: Low temperature of the aqueous medium. The solubility of many compounds decreases at lower temperatures.

    • Solution: Ensure your aqueous buffer or cell culture medium is warmed to the experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock solution.

Issue 2: I observe a decrease in the expected activity of my this compound over time in my experiments.

  • Cause A: Degradation. As mentioned, this compound can degrade in acidic conditions or at elevated temperatures[2].

    • Solution: Prepare fresh working solutions of this compound for each experiment from a frozen stock. Ensure the pH of your final solution is neutral. Avoid repeated freeze-thaw cycles of the stock solution.

  • Cause B: Adsorption to plasticware. Hydrophobic compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in solution.

    • Solution: Consider using low-adhesion microplates and polypropylene tubes. Including a low concentration of a non-ionic surfactant like Tween® 20 (after confirming it does not interfere with your assay) can sometimes help prevent adsorption.

Quantitative Data

The following table summarizes the available solubility data for the related compound, Nardosinone. This data can serve as a useful starting point for working with this compound, though empirical determination of solubility for this compound in your specific experimental system is recommended.

SolventSolubility of Nardosinone
Dimethyl Sulfoxide (DMSO)50 mg/mL (199.73 mM)
Ethanol50 mg/mL (199.73 mM)
WaterInsoluble

Data sourced from a Nardosinone datasheet provided by a chemical supplier.

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

  • Vortex mixer

Procedure:

  • Preparation of a High-Concentration Stock Solution (e.g., 20 mM in DMSO): a. Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. b. Calculate the volume of DMSO required to achieve a 20 mM concentration. (Molecular Weight of this compound: 252.35 g/mol ). c. Add the calculated volume of DMSO to the tube containing the this compound powder. d. Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the stock solution aliquots at -20°C or -80°C.

  • Preparation of a Working Solution in Cell Culture Medium: a. Thaw a single aliquot of the 20 mM this compound stock solution at room temperature. b. Warm the desired volume of cell culture medium to 37°C. c. To minimize precipitation, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 20 µM, first prepare an intermediate dilution. d. Intermediate Dilution (e.g., 2 mM): Add 5 µL of the 20 mM stock solution to 45 µL of pre-warmed medium. Vortex gently to mix. e. Final Working Solution (e.g., 20 µM): Add 10 µL of the 2 mM intermediate dilution to 990 µL of pre-warmed medium. Mix gently by inverting the tube. f. Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, the final concentration may be too high for the specific medium being used. g. Use the final working solution immediately in your cell-based assay. The final DMSO concentration in this example is 0.1%.

Note: The final concentration of DMSO in the cell culture should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Experimental Application weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate Intermediate Dilution in warm medium thaw->intermediate final Final Dilution in warm medium intermediate->final apply Apply to Cells final->apply incubate Incubate apply->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates p38 p38 TLR4->p38 activates IKK IKK TLR4->IKK activates This compound This compound This compound->ERK inhibits phosphorylation This compound->JNK inhibits phosphorylation This compound->p38 inhibits phosphorylation This compound->IKK inhibits activation ProInflammatory Pro-inflammatory Mediators & Cytokines (NO, PGE2, IL-1β, IL-6, TNF-α) ERK->ProInflammatory promote expression JNK->ProInflammatory promote expression p38->ProInflammatory promote expression IkB IκBα IKK->IkB inhibits degradation NFkB NF-κB IkB->NFkB sequesters in cytoplasm NFkB->ProInflammatory promotes transcription

Caption: this compound's inhibitory effect on inflammatory signaling pathways.

References

Technical Support Center: Nardosinonediol Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Nardosinonediol in various cell culture media. Find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in common cell culture media like DMEM, RPMI-1640, and PBS?

Direct quantitative stability data for this compound in specific cell culture media is limited in publicly available literature. However, based on the degradation profile of its parent compound, nardosinone, it is understood that this compound is an initial intermediate in its degradation.[1][2][3] this compound is reported to be generally stable in neutral pH environments. However, it is susceptible to oxidation and dehydration in acidic conditions and/or at high temperatures.[1]

Given that most standard cell culture media, such as DMEM and RPMI-1640, are buffered to a physiological pH of around 7.4, this compound is expected to exhibit reasonable stability for short-term experiments. Phosphate-Buffered Saline (PBS) also has a pH of approximately 7.4, suggesting similar stability. However, the presence of various components in complete media (e.g., amino acids, vitamins, and serum) could potentially influence its stability.[4]

Q2: What are the expected degradation products of this compound under suboptimal conditions?

Under acidic and/or high-temperature conditions, this compound can be readily oxygenated to form 7-oxonardosinone or dehydrated to form kanshone A.[1]

Q3: What storage conditions are recommended for this compound stock solutions?

To ensure maximum stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as DMSO. These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light.

Q4: How does temperature affect the stability of this compound in cell culture media?

While specific data is unavailable for this compound, it is known to degrade more easily at high temperatures.[1][2] For cell culture experiments, it is crucial to minimize the time the compound spends in media at 37°C before and during the experiment. It is advisable to prepare fresh working solutions from a frozen stock solution immediately before each experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in the cell culture medium.Prepare fresh working solutions for each experiment. Minimize the pre-incubation time of the compound in the medium at 37°C. Perform a stability check of this compound in your specific medium and under your experimental conditions (see protocol below).
Loss of compound activity over time Instability of the compound in the prepared working solution.Aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure the solvent for the stock solution is anhydrous and of high purity.
Precipitation of the compound in the medium Poor solubility of this compound at the working concentration.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation.[5][6] If solubility is an issue, consider using a solubilizing agent, but validate its compatibility with your cell line and experiment.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640, PBS)

  • Fetal Bovine Serum (FBS), if applicable

  • HPLC or LC-MS system

  • Incubator (37°C, 5% CO2)

  • Refrigerator (4°C)

  • Benchtop centrifuge

  • Appropriate vials for sample collection

  • Solvents for extraction (e.g., acetonitrile, methanol)

Methodology:

  • Preparation of this compound Working Solution:

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Spike the cell culture medium (with or without serum, as per your experimental conditions) with the this compound stock solution to achieve the desired final concentration. Ensure the final solvent concentration is minimal.

  • Incubation:

    • Aliquot the this compound-containing medium into sterile tubes.

    • Incubate the tubes at different temperatures relevant to your experimental workflow (e.g., 4°C, room temperature, and 37°C).

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The initial time point (t=0) will serve as the reference.

  • Sample Processing:

    • At each time point, transfer an aliquot of the incubated medium to a new tube.

    • To precipitate proteins and extract the compound, add a sufficient volume of a cold organic solvent (e.g., acetonitrile or methanol). A common ratio is 3 volumes of solvent to 1 volume of the medium sample.

    • Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

    • Carefully collect the supernatant containing this compound and any degradation products.

  • Analysis:

    • Analyze the supernatant using a validated HPLC or LC-MS method to quantify the remaining concentration of this compound.

    • Monitor for the appearance of new peaks that may correspond to degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at t=0.

    • Plot the percentage of remaining this compound against time for each temperature condition to determine its stability profile.

Inferred Stability Data Summary

The following table provides an inferred stability profile of this compound based on its known chemical properties. Researchers should perform their own stability studies for accurate data.

Medium Temperature pH Inferred Stability (Half-life) Primary Degradation Pathway
DMEM 37°C~7.4Likely stable for short-term experiments (<24h)Oxidation, Dehydration
RPMI-1640 37°C~7.4Likely stable for short-term experiments (<24h)Oxidation, Dehydration
PBS 37°C~7.4Likely stable for short-term experiments (<24h)Oxidation, Dehydration
Acidic Buffer 37°C<7.0Potentially rapid degradationOxidation, Dehydration

Signaling Pathways and Visualizations

This compound's parent compound, nardosinone, has been shown to influence several signaling pathways. It is plausible that this compound may have similar or related effects.

Potential Signaling Pathways Influenced by this compound:

  • MAP Kinase Signaling Pathway: Nardosinone has been observed to enhance neurite outgrowth by potentially amplifying both MAP kinase-dependent and -independent signaling pathways.[7]

  • Neuroactive Ligand-Receptor Interaction, Calcium Signaling, and cAMP Signaling Pathways: These pathways have been associated with the anti-Parkinson's disease effects of nardosinone.[8] Nardosinone may also play a role in antiarrhythmia by affecting the cAMP/PKA signaling pathway.[9]

Diagrams:

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis stock This compound Stock Solution working Working Solution stock->working media Cell Culture Medium media->working temp4 4°C working->temp4 Incubate tempRT Room Temp working->tempRT Incubate temp37 37°C working->temp37 Incubate tp0 t = 0h tp_x t = xh tp_final t = final extraction Extraction tp0->extraction tp_x->extraction tp_final->extraction analysis HPLC/LC-MS extraction->analysis data Data Analysis analysis->data

Caption: Workflow for assessing this compound stability.

signaling_pathway This compound This compound receptor Receptor ? This compound->receptor mapk_pathway MAP Kinase Pathway receptor->mapk_pathway Activates/ Modulates camp_pathway cAMP/PKA Pathway receptor->camp_pathway Activates/ Modulates ca_pathway Calcium Signaling Pathway receptor->ca_pathway Activates/ Modulates cellular_response Cellular Response (e.g., Neurite Outgrowth, Cardioprotection) mapk_pathway->cellular_response camp_pathway->cellular_response ca_pathway->cellular_response

Caption: Potential signaling pathways affected by this compound.

References

Technical Support Center: Nardosinonediol In Vitro Assay Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Nardosinonediol in in vitro assays. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and visualizations of key cellular pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary in vitro applications?

This compound is a sesquiterpenoid compound isolated from plants of the Nardostachys genus.[1][2] It is a key intermediate in the degradation of its more studied precursor, Nardosinone.[1] In laboratory settings, this compound and related compounds are investigated for a variety of biological activities, including cytotoxic effects against tumor cells, neuroprotective properties, and anti-inflammatory actions.[3][4]

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[5] To prepare a high-concentration stock solution (e.g., 10-20 mM), dissolve the powdered compound in pure, anhydrous DMSO. It is recommended to gently vortex and, if necessary, sonicate the solution to ensure it is fully dissolved.[6] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]

Q3: What is a recommended starting concentration range for my experiment?

The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on studies of the parent compound Nardosinone, a broad range of 0.1 µM to 100 µM has been used for neurite outgrowth assays.[8] For initial range-finding experiments, it is advisable to test a wide logarithmic range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Always perform a cytotoxicity assay first to establish a non-toxic working concentration range for your specific cell line.

Q4: How can I determine the cytotoxicity of this compound in my cell line?

A cell viability assay, such as the MTT or Alamar Blue® assay, is essential for determining the cytotoxic profile of this compound.[9][10] This involves treating your cells with a range of concentrations for a period relevant to your main experiment (e.g., 24, 48, or 72 hours). The resulting data will allow you to calculate an IC50 (half-maximal inhibitory concentration) value and identify the maximum non-toxic concentration for subsequent functional assays.[10]

Q5: How stable is this compound in solution and under experimental conditions?

This compound is generally stable in neutral pH conditions, such as standard cell culture media.[11] However, it can degrade in acidic environments or at high temperatures.[1][11] DMSO stock solutions are typically stable for months when stored properly at -20°C or below, but repeated freeze-thaw cycles should be avoided.[7] When diluting into aqueous culture medium, use the working solutions promptly.

Troubleshooting Guide

Issue: The compound precipitates in my cell culture medium.

  • Cause: The final concentration of DMSO in the medium may be too low to maintain solubility, or the concentration of this compound exceeds its solubility limit in the aqueous environment.

  • Solution:

    • Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%, but should be empirically determined).

    • When preparing working solutions, perform serial dilutions in culture medium, vortexing gently between each step to ensure proper mixing.

    • Consider using a different solvent if DMSO proves problematic, though solubility data for other solvents is limited. Always test a new solvent for cell toxicity.

Issue: I am not observing any biological effect at my tested concentrations.

  • Cause: The concentrations used may be too low, the incubation time may be too short, or the compound may not be active in your specific experimental model.

  • Solution:

    • Expand your concentration range to include higher doses, being mindful of the cytotoxicity profile.

    • Increase the treatment duration. Some cellular responses require longer incubation times to become apparent.

    • Verify the activity of your this compound batch in a positive control assay if one is available.

    • Re-evaluate the suitability of the chosen cell line and assay for detecting the expected biological activity.

Issue: I am observing significant cell death, even at low concentrations.

  • Cause: The specific cell line you are using may be highly sensitive to this compound or the DMSO solvent.

  • Solution:

    • Perform a detailed cytotoxicity assay with a finer titration of concentrations at the lower end of your range to precisely determine the toxicity threshold.[12]

    • Run a DMSO vehicle control curve to confirm that the solvent itself is not causing the observed cytotoxicity at the concentrations used.

    • Reduce the incubation time to see if the toxicity is time-dependent.

Quantitative Data Summary

The following tables summarize key properties and exemplary concentration ranges for this compound and related compounds to guide your experimental design.

Table 1: Physicochemical & Handling Properties

PropertyValue/RecommendationSource(s)
Solubility Soluble in DMSO.[5]
Stock Solution 10-20 mM in anhydrous DMSO.[6]
Storage Store powder at room temperature. Store DMSO stock solution in aliquots at -20°C or -80°C.[7][13]
Stability Generally stable in neutral pH. Degrades in acidic and/or high-temperature conditions.[1][11]

Table 2: Example Concentration Ranges for In Vitro Assays (Note: Data may be derived from studies on the parent compound Nardosinone or related sesquiterpenes; concentrations should be optimized for your specific system.)

Assay TypeCell Line ExampleCompoundEffective Concentration RangeSource(s)
Neurite Outgrowth PC12DNardosinone0.1 - 100 µM[8]
Anti-Neuroinflammation BV2 MicrogliaNardosinone-type Sesquiterpenes1 - 20 µM (for viability); concentrations for activity vary.[9][14]
Cytotoxicity P-388 (Leukemia)This compoundCytotoxic activity confirmed (specific IC50 not provided).[3]
Anti-Inflammation (NO) RAW264.7Similar Compounds1 - 20 µM[15]

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare Stock Solution (10 mM):

    • Weigh out a precise amount of this compound powder. The molecular weight of Nardosinone (a close relative) is 250.33 g/mol . Please verify the molecular weight of your specific this compound compound.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate until the powder is completely dissolved.

    • Dispense into single-use aliquots and store at -20°C or -80°C.

  • Prepare Working Solutions:

    • Thaw a stock solution aliquot at room temperature.

    • Perform serial dilutions in sterile cell culture medium to achieve the final desired concentrations for your experiment.

    • Ensure the final DMSO concentration in the medium applied to cells is consistent across all conditions (including vehicle control) and is non-toxic.

Protocol 2: Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Anti-Inflammatory Assay (Nitric Oxide Measurement)
  • Cell Seeding: Seed macrophage cells (e.g., RAW264.7 or BV2) in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS, e.g., 1 µg/mL), to all wells except the negative control. Include a vehicle control group that is stimulated with LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant from each well.

    • Mix the supernatant with Griess reagents according to the manufacturer's instructions.

    • Measure the absorbance at ~540 nm.

  • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only stimulated group.

Visualizations

Experimental & Logical Workflows

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Functional Assay cluster_analysis Phase 3: Analysis A Prepare 10 mM Stock in DMSO B Determine Cell Line Cytotoxicity (MTT Assay) A->B C Identify Max Non-Toxic Concentration B->C Calculate IC50 D Treat Cells with Non-Toxic Concentrations C->D Select Doses E Apply Stimulus (e.g., LPS) D->E F Incubate for Defined Period E->F G Measure Endpoint (e.g., NO, Cytokines, Protein) F->G H Analyze Data & Determine EC50/IC50 G->H

Caption: General workflow for in vitro assay optimization.

G Start Inconsistent Results? Q1 Precipitate Observed? Start->Q1 Q2 High Cell Death? Q1->Q2 No A1 Lower Final DMSO % or Reduce Compound Concentration Q1->A1 Yes Q3 No Effect Observed? Q2->Q3 No A2 Re-run Cytotoxicity Assay with Finer Titration Q2->A2 Yes A3 Increase Concentration or Incubation Time Q3->A3 Yes End Re-run Experiment Q3->End No A1->End A2->End A3->End

Caption: Troubleshooting decision tree for common issues.

Signaling Pathways

This compound and related compounds are known to modulate key inflammatory signaling cascades.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa p-IκBα IKK->IkBa NFkB p65/p50 IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nardo This compound Nardo->IKK Inhibits? Nardo->NFkB Inhibits?

Caption: Potential inhibition of the NF-κB pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs p38 p-p38 MKKs->p38 ERK p-ERK MKKs->ERK JNK p-JNK MKKs->JNK Response Inflammatory Response p38->Response ERK->Response JNK->Response Nardo This compound Nardo->MKKs Inhibits?

Caption: Potential inhibition of the MAPK pathway.

References

Troubleshooting peak tailing in Nardosinonediol HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of Nardosinonediol, with a specific focus on resolving peak tailing to ensure accurate quantification and robust method performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in my this compound analysis?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and Gaussian in shape. Peak tailing is a common distortion where the latter half of the peak is broader than the front half, creating a "tail".[1] This is problematic because it can degrade the resolution between adjacent peaks, reduce sensitivity, and lead to inaccurate peak integration, which compromises the precision and accuracy of your quantitative results.[2] A USP Tailing Factor (Tf) greater than 1.2 is generally considered significant tailing.[3]

Q2: I am observing significant peak tailing for this compound. What are the most likely causes?

A2: Peak tailing in the analysis of a polar molecule like this compound, a sesquiterpenoid with hydroxyl groups, is often caused by a combination of chemical and physical factors.[4] The most common causes include:

  • Secondary Silanol Interactions: this compound's polar hydroxyl groups can interact with residual, un-capped silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[5][6] These secondary interactions cause a portion of the analyte molecules to be retained longer than the main peak, resulting in tailing.[6]

  • Mobile Phase Issues: An incorrect mobile phase pH, insufficient buffer strength, or the absence of appropriate additives can exacerbate silanol interactions.[3][7]

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion.[2][3]

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the peak to broaden and tail.[3][8]

  • Instrumental and Column Issues: Extra-column dead volume in the system (e.g., from long tubing or improper fittings) or a degrading column (e.g., void formation, frit blockage) can also contribute to poor peak shape.[3][9][10]

Q3: How can I reduce peak tailing caused by secondary silanol interactions?

A3: To minimize interactions between this compound and stationary phase silanol groups, you can implement several strategies:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase to approximately 2.5-3.0 protonates the silanol groups, reducing their ability to interact with the analyte.[1][7][11] Using an acidic modifier like 0.1% formic acid is a common and effective approach, especially for LC-MS compatibility.[7]

  • Use Mobile Phase Additives: Historically, a competing base like triethylamine (TEA) was added to the mobile phase to interact with silanol groups, effectively blocking them from the analyte.[2][7] However, this is less common with modern columns. Increasing the buffer concentration (e.g., 10-50 mM for UV detection) can also help mask silanol effects by increasing the ionic strength of the mobile phase.[3][7]

  • Select an Appropriate Column: Use a modern, high-purity, Type B silica column that has a lower concentration of active silanol groups.[1][11] Columns that are "end-capped" or "base-deactivated" are specifically designed to minimize these secondary interactions and are highly recommended for analyzing polar or basic compounds.[7][9]

Q4: Could my sample preparation be the cause of the peak tailing?

A4: Yes, your sample preparation can significantly impact peak shape. Two key factors to consider are:

  • Sample Solvent Strength: The ideal sample solvent is the mobile phase itself or a solvent that is weaker than the mobile phase.[2] If you dissolve this compound in a strong solvent (e.g., 100% acetonitrile) while your gradient starts at a high aqueous percentage, the sample will not bind to the head of the column in a tight band, causing distortion. Try re-dissolving your sample in the initial mobile phase composition.[3]

  • Sample Concentration (Mass Overload): If peak tailing worsens as you inject higher concentrations, you are likely overloading the column.[3] To fix this, simply dilute your sample or reduce the injection volume.[2] You can test for this by injecting a 1:10 or 1:100 dilution of your sample; if the peak shape improves dramatically, overload was the issue.[12]

Q5: What instrumental factors should I check to troubleshoot peak tailing?

A5: If you have ruled out chemical and sample-related causes, investigate your HPLC system for physical problems:

  • Extra-Column Volume (Dead Volume): This refers to any empty space in the flow path outside of the column, which can cause peaks to broaden and tail.[10] Check all fittings and connections between the injector, column, and detector cell to ensure they are secure and properly seated. Use tubing with the narrowest possible internal diameter and shortest possible length.[3][9]

  • Column Health: A blocked inlet frit or a void at the head of the column can cause severe peak distortion.[3] This can be caused by the buildup of particulate matter from unfiltered samples or by operating the column outside its recommended pH or pressure range.[13] Try back-flushing the column or replacing the inlet frit. If a void has formed, the column may need to be replaced.

Data Summary Table

The following table summarizes typical effects of mobile phase modifications on the peak shape of a polar analyte like this compound, quantified by the USP Tailing Factor (Tf).

Mobile Phase ConditionAnalyte TypeExpected Tailing Factor (Tf)Rationale
Neutral Water/AcetonitrilePolar Neutral (e.g., this compound)1.5 - 2.5Active silanol groups are ionized and interact with polar analyte groups.[5][6]
0.1% Formic Acid in Water/AcetonitrilePolar Neutral (e.g., this compound)1.0 - 1.3Low pH (~2.7) protonates silanol groups, minimizing secondary interactions.[1][7]
10 mM Ammonium Formate, pH 3.0Polar Neutral (e.g., this compound)1.0 - 1.2Provides buffering capacity to maintain low pH and increases ionic strength.[7][11]
Neutral Water/Acetonitrile with TEABasic Analyte1.1 - 1.4TEA acts as a competing base, binding to active silanol sites.[2][14]

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This procedure is intended to remove strongly retained contaminants from a reversed-phase column that may be causing peak shape distortion and high backpressure.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

Methodology:

  • Disconnect the Column: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.

  • Initial Flush: Flush the column with your mobile phase, but without any buffer salts (e.g., 95:5 water:ACN), for 20 column volumes.

  • Strong Solvent Wash (Non-polar contaminants): Flush the column with 100% isopropanol for at least 30 column volumes.

  • Strong Solvent Wash (Polar contaminants): Sequentially flush the column with the following solvents, each for 20 column volumes:

    • 100% Methanol

    • 100% Acetonitrile

    • 75:25 Acetonitrile:Isopropanol

  • Re-equilibration: Before returning to your analytical method, you must slowly re-introduce the aqueous mobile phase to avoid shocking the stationary phase.

    • Flush with 50:50 Water:Acetonitrile for 20 column volumes.

    • Flush with 95:5 Water:Acetonitrile for 20 column volumes.

  • Final Equilibration: Reconnect the column to the detector and equilibrate with your initial analytical mobile phase for at least 30-40 column volumes, or until the baseline is stable.

  • Performance Check: Inject a standard to evaluate if peak shape and retention time have been restored.

Protocol 2: Sample Solvent Compatibility Test

This test helps determine if the sample solvent is causing peak distortion.

Materials:

  • This compound standard

  • Solvent A: Your initial mobile phase composition (e.g., 90:10 Water with 0.1% Formic Acid : Acetonitrile)

  • Solvent B: 100% Acetonitrile or another strong organic solvent used for stock solutions

  • Solvent C: 50:50 Water:Acetonitrile

Methodology:

  • Prepare Samples: Prepare three separate samples of this compound at the same final concentration, dissolved in:

    • Sample 1: Solvent A (Initial mobile phase)

    • Sample 2: Solvent B (Strong solvent)

    • Sample 3: Solvent C (Intermediate strength solvent)

  • Equilibrate System: Equilibrate the HPLC system with your analytical method's starting conditions until the baseline is stable.

  • Inject and Analyze: Inject the same volume of each of the three samples sequentially.

  • Compare Chromatograms:

    • Carefully compare the peak shape (Tailing Factor), efficiency (plate count), and retention time for the this compound peak from each injection.

    • If the peak from Sample 1 (dissolved in mobile phase) shows a significantly better shape than the peak from Sample 2, your issue is related to using a sample solvent that is too strong.

Visualizations

Troubleshooting_Workflow start Observe Peak Tailing (Tf > 1.2) q1 Is tailing on ALL peaks or just this compound? start->q1 all_peaks Check for Systemic Issues q1->all_peaks All Peaks specific_peak Check for Chemical Interactions & Sample Effects q1->specific_peak Specific Peak check_connections Check fittings & tubing for dead volume all_peaks->check_connections check_column_health Column old or blocked? (High backpressure?) check_connections->check_column_health check_sample Test for Sample Overload (Inject 1:10 dilution) specific_peak->check_sample overload_q Shape Improves? check_sample->overload_q fix_overload Solution: Dilute sample or reduce injection volume overload_q->fix_overload Yes check_solvent Check Sample Solvent (Is it stronger than mobile phase?) overload_q->check_solvent No solvent_q Yes check_solvent->solvent_q fix_solvent Solution: Dissolve sample in initial mobile phase solvent_q->fix_solvent Yes check_mobile_phase Optimize Mobile Phase (Suspect Silanol Interaction) solvent_q->check_mobile_phase No fix_mobile_phase Solution: Lower pH to ~2.5-3 (e.g., 0.1% FA) Use end-capped column check_mobile_phase->fix_mobile_phase

References

Improving signal-to-noise ratio in Nardosinonediol NMR spectra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (S/N) and overall quality of Nardosinonediol NMR spectra.

Troubleshooting Guide

Low signal-to-noise is a common challenge in the NMR analysis of natural products like this compound. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Weak or Noisy ¹H and ¹³C NMR Spectra

Possible Cause Recommended Solution
Insufficient Sample Concentration For ¹H NMR, a concentration of 5-25 mg/mL is recommended. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg/mL is often necessary.[1] If solubility is a limiting factor, consider using a co-solvent system (e.g., CDCl₃ with a few drops of CD₃OD) or a more specialized NMR tube (e.g., microtube).
Suboptimal Acquisition Parameters Increase the number of scans (NS). The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans. For very dilute samples, consider running the experiment overnight with a significantly increased NS.
Improper Shimming Poor shimming of the magnetic field leads to broad peaks and reduced signal height. Ensure the sample is shimmed correctly before acquisition. If automatic shimming is insufficient, manual shimming may be required.
Incorrect Pulse Width (pw) Ensure the 90° pulse width is correctly calibrated for your sample and probe. An incorrect pulse width can lead to significant signal loss.
Inadequate Relaxation Delay (d1) If the relaxation delay is too short, the signal may not fully recover between scans, leading to saturation and reduced intensity. For quantitative ¹³C NMR, a longer relaxation delay is crucial.

Problem 2: Broad or Distorted Peaks

Possible Cause Recommended Solution
Sample Aggregation High sample concentrations can lead to increased viscosity and aggregation, causing peak broadening.[1] Try diluting the sample or acquiring the spectrum at an elevated temperature to reduce viscosity and break up aggregates.
Presence of Paramagnetic Impurities Even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, treat the sample with a chelating agent or pass it through a small plug of silica gel.
Chemical Exchange Protons on hydroxyl groups (-OH) can undergo chemical exchange with residual water or other exchangeable protons, leading to broad signals. Adding a drop of D₂O to the NMR tube will cause the -OH signal to disappear, confirming its presence.
Compound Degradation This compound is an intermediate in the degradation of Nardosinone and may itself be unstable under certain conditions (e.g., acidic pH, high temperature).[2][3][4][5] This can lead to a complex mixture of compounds and broad, overlapping signals. Ensure the sample is fresh and stored appropriately.

Problem 3: Presence of Unwanted Signals (Artifacts and Impurities)

Possible Cause Recommended Solution
Residual Solvents Signals from residual solvents used during extraction and purification (e.g., ethyl acetate, hexane) are common. Co-evaporation with a high-purity solvent or extended drying under high vacuum can help remove these.
Water Peak Deuterated solvents can absorb moisture from the air. Store solvents over molecular sieves and use a fresh aliquot for each sample. For samples in D₂O, solvent suppression techniques may be necessary.
Grease Contamination from greased joints in glassware can introduce broad signals in the aliphatic region. Use grease-free glassware or Teflon sleeves.
Degradation Products As this compound is part of a degradation pathway, the presence of its parent compound (Nardosinone) or further degradation products is possible.[2][3][4][5] Careful purification is essential. Comparing the spectrum to literature data of related compounds can help identify these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound NMR?

A1: Chloroform-d (CDCl₃) is a good starting point for many sesquiterpenoids. However, if solubility is an issue, acetone-d₆, methanol-d₄ (CD₃OD), or a mixture of solvents can be tested. The choice of solvent can also affect the chemical shifts of signals, which can be advantageous in resolving overlapping peaks.

Q2: How can I be sure my sample concentration is sufficient for ¹³C NMR?

A2: A good rule of thumb is to prepare a sample that gives a strong, clear ¹H NMR spectrum within a few scans. For ¹³C NMR, a concentration of at least 50 mg/mL is generally recommended for small molecules like this compound.[1] If you have limited sample, a longer acquisition time (overnight) will be necessary.

Q3: My baseline is rolling and not flat. How can I fix this?

A3: A rolling baseline can be caused by a number of factors, including a very strong signal that overwhelms the detector (e.g., the solvent peak), improper shimming, or a problem with the spectrometer. First, try to re-shim the sample. If the problem persists, you may need to reduce the receiver gain. Post-acquisition, most NMR processing software has functions for baseline correction.

Q4: What 2D NMR experiments are most useful for this compound?

A4: For a molecule with the complexity of this compound, several 2D NMR experiments are highly recommended for complete structural elucidation:

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Sample for NMR

  • Sample Weighing: Accurately weigh 10-50 mg of purified this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently vortex or sonicate the sample until the this compound is completely dissolved.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Improving Signal-to-Noise by Increasing the Number of Scans

  • Initial Spectrum: Acquire a preliminary spectrum with a small number of scans (e.g., 8 or 16 for ¹H, 128 for ¹³C) to assess the signal strength.

  • Estimate Required Scans: Based on the initial S/N, estimate the number of scans needed to achieve the desired S/N. Remember that S/N ∝ √NS. To double the S/N, you need to increase the number of scans by a factor of four.

  • Set Up the Experiment: In the acquisition software, set the desired number of scans (NS). For overnight acquisitions, ensure the sample is stable and the spectrometer is properly configured for a long run.

  • Acquisition: Start the acquisition.

  • Processing: After the acquisition is complete, process the data as usual. The resulting spectrum should have a significantly improved S/N ratio.

Visualization

Nardosinone to this compound Degradation Pathway

The following diagram illustrates the initial step in the proposed degradation pathway of Nardosinone, which leads to the formation of this compound.[2][3][4][5] This pathway is significant as the presence of Nardosinone in a this compound sample can be a source of impurity signals in the NMR spectrum.

degradation_pathway Nardosinone Nardosinone This compound This compound Nardosinone->this compound Peroxy Ring-Opening

References

Nardosinonediol interference with common assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nardosinonediol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions between this compound and common assay reagents. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound is a sesquiterpenoid, a class of naturally occurring organic compounds. It is one of the bioactive constituents found in the plant Nardostachys jatamansi. It is structurally related to nardosinone, another major active ingredient in the same plant.[1][2] While extensive research on this compound's specific activities is ongoing, its chemical structure suggests it may possess biological activities similar to other sesquiterpenoids, such as anti-inflammatory and neuroprotective effects.[1][2]

Summary of this compound's Chemical Properties

PropertyValueSource
Molecular FormulaC15H24O3PubChem
Molecular Weight252.35 g/mol PubChem
IUPAC Name3-hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-onePubChem
Synonyms20489-11-6PubChem

Q2: Could this compound interfere with colorimetric assays like MTT or XTT?

A2: While there is no specific literature detailing the interference of this compound with MTT or XTT assays, it is a possibility that researchers should be aware of. Natural compounds, particularly those with antioxidant properties or intrinsic color, can interfere with tetrazolium-based assays.[3][4] Such compounds can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product, leading to a false-positive signal for cell viability or proliferation.[3][4] Given that related terpenoid compounds have demonstrated antioxidant activities, it is crucial to perform appropriate controls to rule out such interference.[2]

Q3: How can I test if this compound is interfering with my colorimetric assay?

A3: To determine if this compound is interfering with your assay, you should run a cell-free control experiment. This involves adding this compound to your assay medium without any cells present and then adding the assay reagent (e.g., MTT, XTT). If a color change is observed, it indicates that this compound is directly reacting with the reagent.

Q4: What are some general strategies to minimize interference from compounds like this compound in my experiments?

A4: To minimize potential interference, consider the following strategies:

  • Use appropriate controls: Always include a cell-free control with the compound at the highest concentration used in your experiment.

  • Sample Dilution: Diluting your sample can help reduce the concentration of interfering substances.[5]

  • Alternative Assays: If interference is suspected, use an orthogonal assay that relies on a different detection principle. For example, if you suspect interference with a colorimetric assay, you could try a fluorescence-based or luminescence-based viability assay.[6]

  • Proper Sample Preparation: Ensure consistent and appropriate sample preparation techniques to minimize variability.[5]

Troubleshooting Guides

Troubleshooting this compound Interference in MTT Assays

This guide provides a step-by-step approach to identify and mitigate potential interference of this compound in MTT and other tetrazolium-based viability assays.

Experimental Protocol: Cell-Free Interference Assay

  • Prepare this compound Solutions: Prepare a serial dilution of this compound in the same culture medium used for your cell-based experiments.

  • Set up a Cell-Free Plate: In a 96-well plate, add the this compound dilutions to wells without cells. Include a vehicle control (the solvent used to dissolve this compound) and a positive control (a known reducing agent, if available).

  • Add MTT Reagent: Add the MTT reagent to all wells according to the manufacturer's protocol.

  • Incubate: Incubate the plate for the same duration as your cell-based assay.

  • Add Solubilizing Agent: Add the formazan solubilizing agent.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength.

Interpretation of Results:

ObservationInterpretationRecommended Action
No color change in this compound wellsNo direct interferenceProceed with your cell-based assay, but remain vigilant for other potential artifacts.
Color change in this compound wellsDirect interferenceQuantify the interference and subtract the background from your cell-based assay results. Consider using an alternative assay.

Troubleshooting Workflow

cluster_0 Phase 1: Interference Check cluster_1 Phase 2: Mitigation A Run Cell-Free Assay with this compound B Observe Color Change? A->B C No Interference Detected B->C No D Interference Detected B->D Yes E Quantify and Subtract Background Absorbance D->E F Consider Alternative Assay (e.g., Luminescence-based) D->F G Validate New Assay with Cell-Free Control F->G H Proceed with Validated Assay G->H

Caption: Workflow for identifying and mitigating this compound interference in colorimetric assays.

Signaling Pathway Considerations

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the known neuroprotective and anti-inflammatory activities of the closely related compound, nardosinone, suggest potential interactions with pathways such as the MAP kinase pathway.[7][8] When designing experiments, researchers may consider investigating the effects of this compound on such pathways.

Hypothetical Signaling Pathway

This compound This compound Receptor Cell Surface Receptor This compound->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase MAPK MAP Kinase UpstreamKinase->MAPK TranscriptionFactor Transcription Factor MAPK->TranscriptionFactor CellularResponse Cellular Response (e.g., Anti-inflammatory) TranscriptionFactor->CellularResponse

References

Technical Support Center: Nardosinonediol Integrity in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Nardosinonediol during experimental procedures. Our resources are designed to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a sesquiterpenoid and a key intermediate in the degradation of Nardosinone, a bioactive compound with therapeutic potential.[1][2] The stability of this compound is a critical concern as its degradation can lead to inaccurate experimental results and misinterpretation of its biological activity. Factors such as temperature, pH, and light can significantly impact its integrity.[2][3]

Q2: What are the primary factors that cause this compound to degrade?

A2: The primary factors contributing to the degradation of this compound are elevated temperatures and acidic pH.[2] It is relatively stable in neutral to slightly alkaline conditions but is susceptible to degradation in acidic environments.[2] Exposure to strong light can also contribute to its degradation.[3]

Q3: How can I detect this compound degradation in my samples?

A3: Degradation can be detected and quantified using analytical techniques such as Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA) and Ultra-High-Performance Liquid Chromatography-Diode Array Detector-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-DAD/Q-TOF MS).[2] These methods can separate this compound from its degradation products and provide quantitative data.

Q4: What are the known degradation products of this compound?

A4: this compound is an intermediate in the degradation pathway of Nardosinone. Under acidic and/or high-temperature conditions, this compound can be readily oxygenated to 7-oxonardosinone or dehydrated to form kanshone A.[2]

Q5: Are there any general recommendations for handling and storing sesquiterpenoids like this compound?

A5: Yes, as a general practice for sesquiterpenoids, it is recommended to store them in a cool, dark place, preferably at low temperatures (e.g., -20°C or -80°C for long-term storage).[4] They should be stored in tightly sealed vials, and if in solution, the solvent should be chosen carefully to minimize degradation. For stock solutions, it is advisable to use them within a specified period, for instance, within one to six months when stored at -20°C or -80°C, respectively, and protected from light.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Inconsistent results in bioactivity assays.
Potential Cause Troubleshooting Step Expected Outcome
This compound degradation due to improper pH of the buffer. Prepare fresh buffers and verify the pH immediately before use. Ensure the buffer pH is in the neutral to slightly alkaline range (pH 7.0-7.5).Consistent and reproducible bioactivity results.
Degradation due to elevated experimental temperatures. Maintain a controlled, low temperature during the experiment. If possible, perform sensitive steps on ice.Minimized temperature-induced degradation and improved data consistency.
Stock solution degradation. Prepare fresh stock solutions of this compound from a solid compound for each experiment or use a recently prepared stock solution stored under optimal conditions.Elimination of variability introduced by degraded stock solutions.
Issue 2: Appearance of unknown peaks in chromatography.
Potential Cause Troubleshooting Step Expected Outcome
Degradation during sample preparation. Minimize the time between sample preparation and analysis. Keep samples at a low temperature and protected from light throughout the process.Reduction or elimination of extraneous peaks corresponding to degradation products.
Solvent-induced degradation. Evaluate the stability of this compound in the chosen solvent. If degradation is suspected, switch to a less reactive or higher purity solvent. Common solvents for similar compounds include DMSO, ethanol, and methanol, but their suitability should be confirmed.A clean chromatogram with minimal degradation peaks.
Photodegradation. Protect samples from light at all stages of the experiment by using amber vials or covering containers with aluminum foil.Prevention of light-induced degradation and cleaner analytical results.

Data on this compound Stability

While specific quantitative data for this compound is limited, the following table summarizes the known qualitative stability information and provides inferred quantitative estimates based on the behavior of its precursor, Nardosinone, and other sesquiterpenoids.

Condition Parameter Observation/Inferred Stability Recommendation
pH Acidic (e.g., Simulated Gastric Fluid)Unstable, readily degrades.[2]Avoid acidic conditions. Use buffers in the neutral to alkaline range.
Neutral (e.g., pH 7.0)Generally stable.[2]Ideal for most experimental procedures.
Alkaline (e.g., Simulated Intestinal Fluid)Relatively stable.[2]Suitable for experiments requiring alkaline conditions.
Temperature High (e.g., Boiling water)Rapid degradation.[2]Avoid high temperatures. Use controlled, low-temperature conditions.
Room Temperature (20-25°C)Gradual degradation may occur over time.For short-term handling, keep on ice. For storage, use low temperatures.
Refrigerated (4°C)Suitable for short-term storage (days).Recommended for temporary storage of solutions.
Frozen (-20°C to -80°C)Stable for long-term storage (months).[4]Recommended for long-term storage of solid compound and stock solutions.
Light Strong Light ExposureProne to degradation.[3]Protect from light at all times using amber vials or foil.
Solvent Ethanolic SolutionStable in alkaline conditions, but degrades in acidic and high-temperature conditions.[3]Buffer the solution to a neutral or alkaline pH if heating is required.
Methanol Solution (Boiling)Degrades.[3]Avoid boiling methanol solutions. If necessary, use for the shortest possible time.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry microfuge tube.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration. Vortex briefly until fully dissolved.

  • Aliquoting: Aliquot the stock solution into smaller volumes in amber or foil-wrapped microfuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[4]

  • Handling: When using the stock solution, thaw an aliquot on ice and keep it protected from light. Discard any unused portion of the thawed aliquot to prevent degradation from repeated temperature changes.

Protocol 2: General Workflow for a Cell-Based Bioactivity Assay

This protocol outlines a general workflow designed to minimize this compound degradation.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (Protocol 1) C Thaw Stock Solution on Ice A->C B Prepare Cell Culture and Assay Reagents E Treat Cells with this compound (Incubate at 37°C, protected from light) B->E D Prepare Working Solutions in Neutral pH Buffer C->D D->E F Perform Bioactivity Assay (e.g., MTT, Western Blot) E->F G Analyze Results F->G

Caption: General experimental workflow for cell-based assays using this compound.

Signaling Pathways and Degradation Diagrams

Nardosinone Degradation Pathway Involving this compound

The degradation of Nardosinone is initiated by the opening of its peroxy ring, leading to the formation of this compound. This intermediate is then susceptible to further reactions depending on the environmental conditions.

degradation_pathway cluster_products Degradation Products Nardosinone Nardosinone This compound This compound (Intermediate) Nardosinone->this compound Peroxy Ring-Opening OxidationProduct 7-Oxonardosinone This compound->OxidationProduct Oxidation (Acidic/High Temp) DehydrationProduct Kanshone A This compound->DehydrationProduct Dehydration (Acidic/High Temp)

Caption: Degradation pathway of Nardosinone via the this compound intermediate.

References

Addressing variability and reproducibility in Nardosinonediol experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Nardosinonediol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to experimental variability and reproducibility.

General Troubleshooting and FAQs

This section addresses common issues that may arise during the preparation and execution of experiments involving this compound.

Question 1: I am observing inconsistent results between experiments. What are the potential sources of variability?

Answer: Variability in this compound experiments can stem from several factors related to the compound itself, cell culture conditions, and assay procedures.

  • Compound Stability and Storage: this compound is a degradation product of Nardosinone and can be sensitive to environmental conditions.[1] It is relatively stable in neutral pH but can degrade in acidic conditions or at high temperatures.[1]

    • Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C for long-term use to minimize freeze-thaw cycles. Protect from light.

  • Solubility Issues: this compound, like its precursor Nardosinone, may have poor aqueous solubility.[2] Precipitation of the compound in cell culture media can lead to inconsistent effective concentrations.

    • Recommendation: Ensure complete dissolution of this compound in the stock solvent before diluting into aqueous media. When preparing working concentrations, it is advisable to add the stock solution to the media with vigorous vortexing. The final concentration of the solvent (e.g., DMSO) in the cell culture media should be kept low (typically ≤ 0.1%) and consistent across all experimental groups, including vehicle controls.

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.

    • Cell Seeding Density: Inconsistent cell numbers can significantly impact results. Ensure a uniform cell seeding density across all wells and plates.

    • Mycoplasma Contamination: Regularly test cell cultures for mycoplasma contamination, which can alter cellular responses to stimuli and treatments.

Question 2: What is the optimal concentration range for this compound in in vitro experiments?

Answer: The optimal concentration of this compound will depend on the specific cell type and assay. A dose-response experiment is always recommended to determine the effective and non-toxic concentration range for your specific experimental setup. Based on studies of related compounds from Nardostachys jatamansi, a starting point for concentration ranges in anti-inflammatory and neuroprotection assays could be between 1 µM and 50 µM.

Question 3: How should I prepare and store this compound stock solutions?

Answer: Proper preparation and storage of this compound stock solutions are critical for reproducible results.

Stock Solution Preparation and Storage Workflow

G cluster_prep Preparation cluster_store Storage weigh Weigh this compound dissolve Dissolve in high-quality, anhydrous DMSO to a high concentration (e.g., 10-50 mM) weigh->dissolve vortex Vortex/sonicate until fully dissolved dissolve->vortex aliquot Aliquot into small, single-use volumes vortex->aliquot Proceed immediately to aliquoting store Store at -20°C or -80°C, protected from light aliquot->store

A simple workflow for preparing and storing this compound stock solutions.

Anti-inflammatory Assays in Macrophages (RAW 264.7, BV-2)

This section provides guidance for common anti-inflammatory assays using macrophage cell lines.

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
High variability in nitric oxide (NO) production Inconsistent cell density or LPS stimulation.Ensure uniform cell seeding. Use a consistent lot and concentration of LPS.
Low or no inhibition of inflammatory markers This compound concentration too low. Compound degradation.Perform a dose-response study. Prepare fresh dilutions from a properly stored stock solution.
Inconsistent Western blot results for p-p38/p-JNK Variation in cell lysis timing or technique.Lyse all samples at the same time point after stimulation. Ensure consistent lysis buffer volume and incubation time.
Experimental Protocols

1. Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Cells

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • NO Measurement: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.

  • Cell Viability: Perform an MTT assay on the remaining cells to assess cytotoxicity of the compound concentrations used.

2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA

  • Cell Seeding and Treatment: Follow the same procedure as for the NO production assay, typically in a 24-well or 48-well plate format.

  • Supernatant Collection: Collect the cell culture supernatant after the 24-hour LPS stimulation.

  • ELISA: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

3. Western Blot for Phosphorylated MAPK (p-p38, p-JNK)

  • Cell Seeding and Treatment: Seed RAW 264.7 or BV-2 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-p38, p-JNK, total p38, total JNK, and a loading control (e.g., GAPDH or β-actin). Follow with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

Data from Related Compounds
CompoundAssayCell LineIC50 Value
Nardochinoid BNO ProductionRAW 264.7~10 µM
RapanoneNeutrophil DegranulationHuman Neutrophils9.8 µM
RapanoneSuperoxide ProductionHuman Neutrophils3.0 µM

This compound's Potential Anti-inflammatory Signaling Pathway

A putative signaling pathway for this compound's anti-inflammatory effects.

Neuroprotective Assays in PC12 Cells

This section provides guidance for assessing the neuroprotective effects of this compound.

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
High background cell death in control groups Suboptimal cell culture conditions.Ensure proper handling of PC12 cells, including appropriate serum concentrations and coating of culture plates (e.g., with collagen).
Inconsistent neurotoxin-induced cell death Variation in neurotoxin preparation or activity.Prepare fresh neurotoxin solutions for each experiment. Perform a dose-response curve for the neurotoxin to ensure a consistent level of cell death.
Variability in neurite outgrowth Inconsistent cell differentiation state.Standardize the duration and concentration of nerve growth factor (NGF) treatment for differentiation.
Experimental Protocols

1. Neuroprotection against Oxidative Stress-Induced Cell Death

  • Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well. If using differentiated cells, treat with NGF (e.g., 50 ng/mL) for 48-72 hours.

  • Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Induction of Cell Death: Introduce an oxidative stressor such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) at a pre-determined toxic concentration.

  • Assessment of Viability: After 24 hours, assess cell viability using the MTT assay.

Logical Diagram for Experimental Design

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis start Seed PC12 Cells differentiate Differentiate with NGF (optional) start->differentiate control Vehicle Control differentiate->control Apply Treatments toxin Neurotoxin Alone nard_toxin This compound + Neurotoxin nard_alone This compound Alone mtt MTT Assay for Cell Viability control->mtt toxin->mtt nard_toxin->mtt Assess Outcome nard_alone->mtt morphology Microscopic analysis of cell morphology mtt->morphology

A logical workflow for a neuroprotection assay using PC12 cells.

References

Best practices for long-term storage of Nardosinonediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for the long-term storage of Nardosinonediol. The information is curated for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal stability, it is recommended to store this compound as a dry solid at or below -20°C, protected from light and moisture. If storage in solution is necessary, use a neutral, anhydrous aprotic solvent and store at -80°C.

Q2: How does pH affect the stability of this compound?

This compound is most stable in a neutral environment.[1][2] Acidic conditions can lead to its dehydration to form kanshone A.[1][2] Therefore, it is crucial to avoid acidic conditions during storage and handling. When preparing solutions, use neutral, buffered solvents if appropriate for your experimental needs.

Q3: Is this compound sensitive to light?

Direct studies on the photosensitivity of this compound were not found. However, its precursor, Nardosinone, is known to be unstable and readily biodegradable in the presence of strong light.[1] As a precautionary measure, it is highly recommended to protect this compound from light during storage and handling by using amber vials or by wrapping containers in aluminum foil.

Q4: What are the known degradation products of this compound?

Under acidic and/or high-temperature conditions, this compound can be oxygenated to 7-oxonardosinone or dehydrated to kanshone A.[1][2] These are the primary known degradation products. This compound itself is an initial intermediate in the degradation pathway of Nardosinone.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or purity over time Improper storage conditions (temperature, light, pH).Store this compound as a solid at ≤ -20°C, protected from light. For solutions, use a neutral, anhydrous aprotic solvent and store at -80°C. Avoid acidic conditions.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Degradation of this compound.Check for the presence of masses corresponding to 7-oxonardosinone or kanshone A. Review storage and handling procedures to ensure they align with best practices. Prepare fresh solutions for experiments.
Inconsistent experimental results Compound degradation due to repeated freeze-thaw cycles or prolonged storage in solution.Aliquot stock solutions to minimize freeze-thaw cycles. For critical experiments, use freshly prepared solutions or qualify the stability of the stock solution over the intended period of use.

Quantitative Data on Precursor Stability

While specific quantitative stability data for this compound is unavailable, the degradation of its precursor, Nardosinone, has been studied under various conditions. This data provides context for the potential instabilities of related compounds.

Table 1: Degradation of Nardosinone Under Different Conditions

Condition Incubation Time (hours) Degradation (%)
High Temperature (HT)60100
Simulated Gastric Fluid (SGF)108100
Simulated Intestinal Fluid (SIF)10879.66

Data extracted from a study on Nardosinone degradation.[2] This table illustrates that Nardosinone degrades completely under high temperature and simulated gastric fluid conditions, while it is relatively more stable in simulated intestinal fluid.[2]

Experimental Protocols

Protocol: Assessment of this compound Stability

This protocol outlines a general method for assessing the stability of this compound under specific storage conditions.

1. Materials:

  • This compound
  • Selected storage solvents (e.g., DMSO, ethanol, acetonitrile)
  • HPLC or UPLC system with PDA or DAD detector
  • Mass spectrometer (e.g., Q-TOF MS)
  • Calibrated analytical balance
  • pH meter
  • Temperature and humidity controlled storage chambers
  • Light-protective containers (e.g., amber vials)

2. Procedure:

  • Sample Preparation:
  • Prepare a stock solution of this compound at a known concentration in the chosen solvent.
  • Aliquot the stock solution into multiple light-protected vials for each storage condition to be tested (e.g., different temperatures, light/dark).
  • For solid-state stability, weigh a precise amount of this compound into several light-protected vials.
  • Initial Analysis (Time Zero):
  • Analyze one of the freshly prepared solution aliquots and one redissolved solid sample immediately using a validated HPLC/UPLC-MS method.
  • Record the peak area, purity, and mass spectrum. This will serve as the baseline.
  • Storage:
  • Place the prepared samples in their designated storage conditions (e.g., -80°C, -20°C, 4°C, room temperature; protected from light or exposed to a controlled light source).
  • Time-Point Analysis:
  • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve a sample from each storage condition.
  • Allow the sample to equilibrate to room temperature before analysis.
  • Analyze the sample using the same HPLC/UPLC-MS method as the initial analysis.
  • Data Analysis:
  • Compare the peak area of this compound at each time point to the time-zero measurement to determine the percentage remaining.
  • Analyze the chromatograms for the appearance of new peaks, which may indicate degradation products.
  • Use the mass spectrometer to identify the mass of any potential degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage Conditions prep_solid Weigh Solid this compound aliquot Aliquot Samples prep_solid->aliquot prep_solution Prepare Stock Solution prep_solution->aliquot t0_analysis Time-Zero Analysis (HPLC/UPLC-MS) aliquot->t0_analysis temp Temperature Variants aliquot->temp light Light/Dark aliquot->light humidity Humidity Control aliquot->humidity data_analysis Data Analysis & Comparison t0_analysis->data_analysis tp_analysis Time-Point Analysis tp_analysis->data_analysis temp->tp_analysis light->tp_analysis humidity->tp_analysis degradation_pathway Nardosinone Nardosinone This compound This compound Nardosinone->this compound Ring Opening Oxonardosinone 7-Oxonardosinone This compound->Oxonardosinone Oxidation (Acidic/High Temp) KanshoneA Kanshone A This compound->KanshoneA Dehydration (Acidic/High Temp)

References

Nardosinonediol Cellular Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nardosinonediol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with delivering this compound to cells in experimental settings. Given that this compound is a primary intermediate in the degradation of the more extensively studied Nardosinone, much of the guidance provided is based on the known properties and handling of Nardosinone, assuming similar physicochemical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering this compound to cells?

A1: The primary challenges stem from this compound's presumed physicochemical properties, similar to its parent compound Nardosinone:

  • Poor Aqueous Solubility: this compound is expected to be hydrophobic, leading to difficulties in preparing homogenous solutions in aqueous cell culture media and potential precipitation.[1][2]

  • Instability: Sesquiterpenoids like Nardosinone are known to be unstable under certain conditions, such as high temperatures, acidic environments, and exposure to light.[3][4] This can lead to degradation of the compound before it reaches the target cells.

  • Low Cellular Uptake: Due to its hydrophobicity, passive diffusion across the cell membrane may be inefficient, and the compound can be prone to efflux from cells.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Based on data for Nardosinone, Dimethyl sulfoxide (DMSO) or ethanol are the recommended solvents for preparing a high-concentration stock solution.[1] It is crucial to use anhydrous, cell culture-grade solvents. The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.5% for DMSO) to avoid solvent-induced cytotoxicity.[2][5]

Q3: How can I improve the solubility and stability of this compound in my cell culture medium?

A3: Several formulation strategies can be employed:

  • Use of a Co-solvent: While preparing the working solution, pre-diluting the DMSO/ethanol stock in a small amount of serum-containing medium before adding it to the final culture volume can help maintain solubility.[5]

  • Liposomal Formulation: Encapsulating this compound in liposomes can enhance its solubility and stability in aqueous solutions, and facilitate cellular uptake.[6][7][8]

  • Nanoemulsions: Formulating this compound into a nanoemulsion can significantly improve its dispersion and bioavailability in cell culture.[9][10][11][12]

Q4: Which cellular signaling pathways are known to be affected by Nardosinone and likely, by extension, this compound?

A4: Nardosinone has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and differentiation. These include:

  • MAPK Signaling Pathway: Nardosinone can suppress the phosphorylation of ERK, JNK, and p38 MAP kinases.[13][14]

  • NF-κB Signaling Pathway: It has been observed to inhibit the NF-κB pathway, a critical regulator of inflammation.[13][14]

  • AKT/mTOR Signaling Pathway: Nardosinone can suppress the phosphorylation of AKT and mTOR, which are involved in cell growth and proliferation.[15][16]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitate forms in cell culture medium upon addition of this compound. Poor aqueous solubility of this compound. The final concentration exceeds its solubility limit in the medium.- Prepare a higher concentration stock solution in DMSO or ethanol to minimize the volume added to the medium.[1] - Serially dilute the stock solution in the culture medium with vigorous vortexing between dilutions. - Pre-mix the stock solution with a small volume of serum before adding it to the serum-free medium.[5] - Consider using a formulation strategy like liposomes or nanoemulsions to improve solubility.[6][11]
Inconsistent or no biological effect observed in experiments. Degradation of this compound in the stock solution or culture medium.- Prepare fresh stock solutions regularly and store them at -20°C or -80°C, protected from light. - Minimize the exposure of the compound to high temperatures and light during experimental procedures.[4] - Check the pH of your culture medium, as acidic conditions can promote degradation.[3]
High background noise or off-target effects. Cytotoxicity from the solvent (e.g., DMSO).- Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your cell line. - Ensure the final solvent concentration is consistent across all experimental and control groups. - If possible, reduce the final solvent concentration by using a more concentrated stock solution.
Low cellular uptake of this compound. Inefficient passive diffusion across the cell membrane.- Increase the incubation time to allow for more compound to enter the cells. - Employ a delivery vehicle such as liposomes or nanoemulsions to enhance cellular penetration.[6][10]

Quantitative Data Summary

Table 1: Solubility of Nardosinone (as a proxy for this compound)

SolventSolubility
WaterInsoluble
DMSO50 mg/mL (199.73 mM)
Ethanol50 mg/mL (199.73 mM)
(Data sourced from Selleck Chemicals datasheet for Nardosinone)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell Culture
  • Prepare Stock Solution: Dissolve this compound powder in cell culture-grade DMSO to a final concentration of 10-50 mM. Gently vortex until fully dissolved.

  • Storage: Aliquot the stock solution into small volumes in amber vials and store at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.

  • Prepare Working Solution: a. On the day of the experiment, thaw an aliquot of the stock solution at room temperature. b. Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. c. It is recommended to perform dilutions in a stepwise manner with thorough mixing at each step to prevent precipitation. For example, first, dilute the stock 1:10 in medium, vortex, then further dilute to the final concentration. d. Ensure the final DMSO concentration in the culture does not exceed the tolerance level of the specific cell line (typically <0.5%).

Protocol 2: Liposomal Formulation of this compound (Thin-Film Hydration Method)

This protocol is adapted from methods used for other sesquiterpenes.[17]

  • Lipid Film Formation: a. Dissolve this compound and soybean phosphatidylcholine (SPC) in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:20 drug-to-lipid). b. Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall. c. Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Extrusion (Optional for Unilamellar Vesicles): a. To obtain unilamellar vesicles (ULVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS). b. Quantify the encapsulation efficiency by separating the free drug from the liposomes (e.g., by ultracentrifugation or dialysis) and measuring the drug concentration in the liposomal fraction.

Protocol 3: Cellular Uptake Assay

This is a general protocol that may require optimization for specific cell lines and experimental conditions.[18][19]

  • Cell Seeding: Seed cells in a 24- or 96-well plate at a density that will result in a near-confluent monolayer on the day of the assay.

  • Compound Treatment: a. Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound (either free or formulated). Include appropriate controls (e.g., vehicle control, positive control if available). b. Incubate the plate at 37°C for the desired time points (e.g., 1, 4, 24 hours).

  • Cell Lysis and Analysis: a. At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound. b. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer). c. Quantify the intracellular concentration of this compound in the cell lysate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). d. Normalize the intracellular compound concentration to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution Formulation Formulation Formulation->Working Solution Treatment Treatment Working Solution->Treatment Cell Seeding Cell Seeding Cell Seeding->Treatment Incubation Incubation Treatment->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis Quantification Quantification Cell Lysis->Quantification Data Analysis Data Analysis Quantification->Data Analysis

Caption: General experimental workflow for cell-based assays.

troubleshooting_logic start Experiment Start precipitate Precipitate Observed? start->precipitate no_effect No/Inconsistent Effect? precipitate->no_effect No solution1 Improve Solubility: - Lower Concentration - Use Formulation - Change Dilution Method precipitate->solution1 Yes solution2 Check Stability: - Fresh Stock - Protect from Light/Heat - Check pH no_effect->solution2 Yes end Successful Experiment no_effect->end No solution1->start solution2->start

Caption: Troubleshooting logic for this compound experiments.

mapk_pathway cluster_mapk MAPK Pathway LPS LPS p38 p38 LPS->p38 JNK JNK LPS->JNK ERK ERK LPS->ERK This compound This compound p_p38 p-p38 This compound->p_p38 p_JNK p-JNK This compound->p_JNK p_ERK p-ERK This compound->p_ERK p38->p_p38 JNK->p_JNK ERK->p_ERK Inflammation Inflammatory Response p_p38->Inflammation p_JNK->Inflammation p_ERK->Inflammation

Caption: this compound's inhibitory effect on the MAPK pathway.

akt_mtor_pathway cluster_akt_mtor AKT/mTOR Pathway GF Growth Factors PI3K PI3K GF->PI3K This compound This compound p_AKT p-AKT This compound->p_AKT p_mTOR p-mTOR This compound->p_mTOR AKT AKT PI3K->AKT AKT->p_AKT mTOR mTOR mTOR->p_mTOR p_AKT->mTOR Proliferation Cell Growth & Proliferation p_mTOR->Proliferation

Caption: this compound's inhibitory effect on the AKT/mTOR pathway.

References

Technical Support Center: Enhancing the Bioavailability of Nardosinonediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo studies with Nardosinonediol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a sesquiterpenoid derived from the plant Nardostachys jatamansi. Like many natural products, it is a lipophilic molecule with poor aqueous solubility. This low solubility is a significant hurdle for its absorption in the gastrointestinal tract, leading to low systemic bioavailability and potentially limiting its therapeutic efficacy in in vivo studies.

Q2: What are the primary challenges when administering this compound in animal models?

Researchers may encounter several challenges, including:

  • Poor and variable absorption: Due to its low water solubility, the extent of absorption can be inconsistent between subjects.

  • High first-pass metabolism: this compound may be extensively metabolized in the gut wall and liver before reaching systemic circulation.[1]

  • Chemical instability: Related compounds like Nardosinone are known to be unstable in acidic conditions, similar to the gastric environment, and at high temperatures.[2][3] this compound may exhibit similar instability.

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the low solubility and improve the bioavailability of lipophilic compounds like this compound:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations can enhance the solubility and absorption of lipophilic drugs.[4][5]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[6][7]

    • Phytosomes: These involve forming a complex of the natural product with phospholipids, which can improve absorption.[8][9]

  • Particle Size Reduction:

    • Nanonization: Reducing the particle size to the nanometer range increases the surface area for dissolution, which can significantly improve the dissolution rate and bioavailability.[4][10][11]

  • Use of Solubility Enhancers:

    • Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, increasing their solubility and stability.[11][12]

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can prevent crystallization and improve dissolution.[6][13]

Troubleshooting Guides

Issue 1: Low and Inconsistent Plasma Concentrations of this compound
Potential Cause Troubleshooting Step Rationale
Poor Solubility and Dissolution 1. Formulate with Lipid-Based Systems: Prepare a Self-Emulsifying Drug Delivery System (SEDDS) or a nanoemulsion. 2. Reduce Particle Size: Utilize micronization or nanosuspension techniques. 3. Use Cyclodextrins: Prepare an inclusion complex with a suitable cyclodextrin derivative.Lipid-based formulations can maintain the drug in a solubilized state in the gut.[5][14] Reducing particle size increases the surface area for dissolution.[4][11] Cyclodextrins enhance aqueous solubility.[12]
First-Pass Metabolism 1. Co-administer with a Bioenhancer: Use piperine, a known inhibitor of cytochrome P450 enzymes. 2. Investigate Alternative Routes: Consider parenteral (e.g., intravenous) or transdermal administration to bypass the liver.Bioenhancers can inhibit metabolic enzymes in the gut and liver, increasing the amount of drug reaching systemic circulation.[12][15] Alternative routes can avoid the first-pass effect.
Degradation in Gastric Fluid 1. Use Enteric-Coated Formulations: Encapsulate the this compound formulation in an enteric-coated capsule or tablet.This protects the compound from the acidic environment of the stomach and allows for its release in the more neutral pH of the intestine.
Issue 2: Formulation Instability (Precipitation or Phase Separation)
Potential Cause Troubleshooting Step Rationale
Drug Precipitation from Solution 1. Optimize Solvent System: For liquid formulations, use a co-solvent system with a higher concentration of the organic solvent. 2. Incorporate Precipitation Inhibitors: Add polymers like HPMC or PVP to the formulation.Co-solvents can increase the solubility of the drug in the vehicle. Polymers can inhibit the nucleation and growth of drug crystals.[11]
Emulsion/Suspension Instability 1. Select Appropriate Surfactants/Stabilizers: Screen different surfactants and stabilizers to find one that provides optimal droplet/particle stability. 2. Optimize Homogenization Process: For nanoemulsions, adjust the energy input (e.g., sonication time, pressure) to achieve a smaller and more uniform droplet size.The right surfactant is crucial for the stability of emulsified systems. A smaller and more uniform particle size distribution enhances the stability of suspensions and emulsions.

Data on Formulation Strategies for Poorly Soluble Compounds

The following table summarizes common formulation strategies and their impact on bioavailability, based on studies with various poorly soluble natural products.

Formulation Strategy Key Excipients Mechanism of Bioavailability Enhancement Reported Bioavailability Increase (for various compounds)
Self-Emulsifying Drug Delivery Systems (SEDDS) Oils (e.g., Labrafac PG), Surfactants (e.g., Cremophor EL, Tween 80), Co-solvents (e.g., Transcutol HP)Forms a micro/nanoemulsion in the GI tract, increasing the surface area for absorption and maintaining the drug in a solubilized state.[6][8]2 to 10-fold
Nanosuspensions Stabilizers (e.g., Poloxamer 188, PVP)Increases dissolution velocity due to increased surface area.[4][10]2 to 8-fold
Phytosomes PhosphatidylcholineForms a lipid-compatible complex that can be more readily absorbed.[8][9]3 to 15-fold
Cyclodextrin Complexes β-cyclodextrin, Hydroxypropyl-β-cyclodextrinForms an inclusion complex that enhances the aqueous solubility of the drug.[11][12]2 to 5-fold

Experimental Protocols

Protocol 1: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., olive oil, sesame oil, Labrafac PG), surfactants (e.g., Tween 80, Cremophor EL, Labrasol), and co-solvents (e.g., Transcutol HP, PEG 400).

    • Select the oil, surfactant, and co-solvent that show the highest solubility for this compound.

  • Construction of Ternary Phase Diagrams:

    • Prepare a series of blank SEDDS formulations with varying ratios of the selected oil, surfactant, and co-solvent.

    • Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Preparation of this compound-Loaded SEDDS:

    • Select a formulation from the self-emulsifying region of the phase diagram.

    • Dissolve this compound in the oil phase with gentle heating and stirring.

    • Add the surfactant and co-solvent to the oil phase and mix until a clear and homogenous solution is obtained.

  • Characterization of the SEDDS:

    • Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.

    • Self-Emulsification Time: Add the SEDDS to water with gentle agitation and record the time it takes to form a clear or bluish-white emulsion.

    • In Vitro Drug Release: Perform in vitro dissolution studies using a USP dissolution apparatus in simulated gastric and intestinal fluids.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
  • Animal Dosing:

    • Fast male Sprague-Dawley rats (200-250 g) overnight with free access to water.

    • Divide the rats into two groups: a control group receiving a suspension of this compound in 0.5% carboxymethyl cellulose and a test group receiving the this compound-loaded SEDDS.

    • Administer the formulations orally via gavage at a dose of 50 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis:

    • Extract this compound from the plasma samples using a suitable organic solvent (e.g., ethyl acetate).

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using non-compartmental analysis.

    • Determine the relative bioavailability of the SEDDS formulation compared to the control suspension.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for enhancing its bioavailability.

G cluster_0 Bioavailability Enhancement Workflow A This compound Powder B Solubility Screening (Oils, Surfactants, Co-solvents) A->B C Formulation Development (e.g., SEDDS, Nanosuspension) B->C D In Vitro Characterization (Particle Size, Drug Release) C->D E In Vivo Pharmacokinetic Study (Animal Model) D->E F Data Analysis (Cmax, Tmax, AUC) E->F G Optimized Formulation F->G

Caption: General workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.

G cluster_1 Potential this compound Signaling Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway cluster_cAMP cAMP Pathway Nardo This compound PI3K PI3K Nardo->PI3K modulates MEK MEK Nardo->MEK modulates cAMP cAMP Nardo->cAMP modulates Akt Akt PI3K->Akt ERK ERK MEK->ERK MAPK MAPK ERK->MAPK PKA PKA cAMP->PKA

Caption: Potential signaling pathways modulated by this compound, including PI3K/Akt, MAPK/ERK, and cAMP pathways.[16][17][18]

References

Dealing with low yield during Nardosinonediol isolation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the common challenge of low yield during the isolation of Nardosinonediol from its natural source, Nardostachys jatamansi.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this compound isolation?

A1: The yield of sesquiterpenoids like this compound can vary significantly based on the quality of the plant material, extraction method, and purification efficiency. For ethanolic extracts of Nardostachys jatamansi, the total dry extract yield is often around 10% of the initial powdered rhizome weight[1]. The final yield of the pure compound after chromatography will be a small fraction of this, often in the range of milligrams per hundred grams of starting material.

Q2: What are the most critical steps affecting the final yield?

A2: The three most critical stages are:

  • Extraction: The choice of solvent and method (e.g., Soxhlet, maceration) dramatically impacts the initial amount of crude product extracted[2][3].

  • Purification: Significant losses can occur during chromatographic separation due to irreversible adsorption onto the stationary phase, poor separation from other similar compounds, or compound degradation[4][5].

  • Compound Stability: this compound is a degradation product of Nardosinone, which is unstable and can readily degrade under acidic or high-temperature conditions[6]. Maintaining neutral pH and moderate temperatures is crucial.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of the isolated this compound should be confirmed using a combination of analytical techniques, including Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. High-Performance Liquid Chromatography (HPLC) is used to assess purity[4][7].

Troubleshooting Guide for Low Yield

This section addresses specific problems that can lead to low yields and offers targeted solutions.

Problem 1: Low Yield of Crude Extract

Q: My initial extraction from the N. jatamansi rhizomes produced a very low amount of crude material. What could be the cause?

A: A low crude extract yield is typically related to the plant material itself or the extraction procedure. Consider the following:

  • Plant Material Quality: The concentration of phytochemicals can vary based on the plant's geographic origin, harvest time, and storage conditions. Ensure you are using high-quality, properly dried rhizomes. The rhizomes should be ground into a coarse powder to maximize the surface area for extraction[7][8].

  • Extraction Method: Maceration is a simple method but may result in lower yields compared to more exhaustive techniques like Soxhlet extraction, which uses continuous percolation with a heated solvent[2][3].

  • Solvent Choice: The polarity of the solvent is critical. Ethanol (80-95%), methanol, and hexane are commonly used for extracting sesquiterpenoids from N. jatamansi[1][2][8]. Using a solvent with inappropriate polarity will result in inefficient extraction.

  • Extraction Parameters: For methods like Soxhlet or heated maceration, ensure the temperature and duration are optimized. For N. jatamansi, extractions can run for 6-18 hours[1][2][8].

Problem 2: Significant Product Loss During Purification

Q: I have a good crude extract yield, but I lose most of the product during column chromatography. Why is this happening?

A: Product loss during chromatographic purification is a common issue. The solutions often involve optimizing your separation technique:

  • Irreversible Adsorption: Sesquiterpenoids can sometimes bind irreversibly to highly active silica gel. You can try deactivating the silica gel by mixing it with a small percentage of water or using a different stationary phase like reversed-phase C18 silica.

  • Poor Separation: If this compound is not separating well from other compounds, you will have to discard mixed fractions, leading to lower yields. The key is to optimize the mobile phase. A gradient elution, starting with a non-polar solvent (like n-hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is often necessary to separate complex mixtures[6].

  • Alternative Techniques: If conventional low-pressure column chromatography fails, consider more advanced methods. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid separation technique that avoids solid stationary phases, preventing irreversible adsorption and improving recovery for sesquiterpenoid lactones[4].

Problem 3: Final Product is Impure or Degraded

Q: The yield is acceptable, but my final product shows signs of degradation or contains persistent impurities. What should I do?

A: Degradation is a serious concern, especially given the known instability of related compounds.

  • Temperature and pH: Avoid high temperatures and acidic conditions throughout the isolation process. The related compound, Nardosinone, is known to degrade rapidly in acidic environments and at high temperatures, with this compound being one of its potential degradation products[6]. Concentrate your fractions using a rotary evaporator at a low temperature (e.g., < 40°C).

  • De-replication: Before large-scale purification, it is wise to analyze a small fraction of the crude extract using techniques like LC-MS to identify the major components. This helps in designing a more targeted purification strategy and avoids wasting material.

  • Multi-Step Purification: Achieving high purity often requires more than one chromatographic step. A common strategy is to use low-pressure column chromatography for initial fractionation, followed by preparative HPLC for the final purification of the target compound[9].

Data Presentation

Table 1: Comparison of Extraction Methods for Nardostachys jatamansi
Extraction MethodSolvent(s)TemperatureDurationTypical Yield (Crude)Reference
Soxhlet95% EthanolReflux6-8 hours~10%[1]
SoxhletMethanol or n-Hexane50-60°C16-18 hoursNot specified[8]
Maceration (Cold)80% Ethanol, Chloroform, AcetoneRoom TempNot specifiedNot specified[2]
Maceration (Heated)50% Ethanol60°C18 hoursNot specified[2]
Table 2: Example Chromatographic Systems for Sesquiterpenoid Purification
Chromatography TypeStationary PhaseMobile Phase System (v/v/v/v)ApplicationReference
HSCCCN/A (Liquid-Liquid)n-Hexane-Ethyl acetate-Methanol-Water (1:4:2:3)Preparative separation of sesquiterpenoid lactones[4]
Flash ChromatographyPhenyl Butyl (PHC4)Water/Ethyl Acetate GradientPurification of lactucin and dihydrolactucin[10]
Column ChromatographySilica GelPetroleum Ether/Ethyl Acetate Gradient (100:0 to 1:2)Fractionation of Nardosinone and related compounds[6]

Experimental Protocols

Protocol 1: Extraction of Crude this compound
  • Preparation: Air-dry the rhizomes of Nardostachys jatamansi in the shade. Grind the dried rhizomes into a coarse powder (40-mesh)[8].

  • Extraction: Place the powdered material (e.g., 500 g) into a cellulose thimble and load it into a Soxhlet apparatus.

  • Solvent Addition: Fill the round-bottom flask with 95% ethanol (approx. 2.5 L).

  • Reflux: Heat the solvent to reflux and continue the extraction for 6-8 hours, or until the solvent in the Soxhlet extractor runs clear[1].

  • Concentration: After extraction, cool the solution and concentrate the ethanolic extract to dryness using a rotary vacuum evaporator at a temperature below 40°C.

  • Yield Calculation: Weigh the resulting dark, viscous residue to determine the crude extract yield. Store the extract at 4°C until further purification[1].

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a glass column with silica gel (e.g., 100-200 mesh) using a wet slurry method with n-hexane.

  • Sample Loading: Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load the powdered sample onto the top of the prepared column.

  • Elution: Begin elution with 100% n-hexane. Gradually increase the solvent polarity by adding increasing percentages of ethyl acetate (e.g., 98:2, 95:5, 90:10, and so on, up to 100% ethyl acetate).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 25 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Pooling and Analysis: Combine the fractions that contain the compound of interest (based on TLC comparison with a standard, if available). Concentrate the pooled fractions under reduced pressure.

  • Final Purification: If necessary, subject the enriched fraction to a second chromatographic step, such as preparative HPLC, to achieve high purity[9].

Visualized Workflows and Logic

Nardosinonediol_Isolation_Workflow Plant N. jatamansi Rhizomes Grind Grinding & Drying Plant->Grind Extract Soxhlet Extraction (95% Ethanol) Grind->Extract Concentrate Concentration (Rotary Evaporator) Extract->Concentrate Crude Crude Extract Concentrate->Crude Fractionate Silica Gel Column Chromatography Crude->Fractionate TLC TLC Monitoring Fractionate->TLC Pool Pool Fractions Fractionate->Pool Final Final Purification (Prep-HPLC) Pool->Final Pure Pure this compound Final->Pure Analysis Purity & Structure (HPLC, NMR, MS) Pure->Analysis

Caption: Experimental workflow for the isolation of this compound.

Low_Yield_Troubleshooting Start Start: Low Final Yield CheckCrude Is Crude Extract Yield Low? Start->CheckCrude PlantMaterial Review Plant Material: - Quality - Grinding CheckCrude->PlantMaterial Yes LossOnColumn High Product Loss During Purification CheckCrude->LossOnColumn No ExtractionMethod Optimize Extraction: - Solvent Choice - Method (Soxhlet) - Duration/Temp PlantMaterial->ExtractionMethod CheckPurity Is Final Product Impure/Degraded? TempPH Control Temp (<40°C) & Avoid Acidic Conditions CheckPurity->TempPH Yes OptimizeColumn Optimize Chromatography: - Change Mobile Phase - Deactivate Silica CheckPurity->OptimizeColumn No LossOnColumn->CheckPurity MultiStep Implement Multi-Step Purification (e.g., HPLC) TempPH->MultiStep AltMethod Consider Alternative: (e.g., HSCCC) OptimizeColumn->AltMethod

Caption: Troubleshooting decision tree for low this compound yield.

References

Validation & Comparative

Comparative Analysis of Nardosinonediol and Doxorubicin Cytotoxicity: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparison of the half-maximal inhibitory concentration (IC50) of nardosinonediol to the widely-used chemotherapy drug doxorubicin is not currently feasible due to a lack of published scientific literature on the cytotoxic effects of this compound against cancer cell lines. While this compound has been identified as a bioactive compound in the medicinal plant Nardostachys jatamansi, its potential as an anti-cancer agent remains unexplored in terms of specific IC50 values.

This guide provides a comprehensive analysis of the available cytotoxic data for doxorubicin and other related compounds to offer a valuable resource for researchers, scientists, and drug development professionals. As a proxy for understanding the potential of compounds from Nardostachys jatamansi, we will also present the available cytotoxicity data for other molecules isolated from this plant.

Doxorubicin: A Potent and Well-Characterized Cytotoxic Agent

Doxorubicin is a cornerstone of many chemotherapy regimens, with its potent cytotoxic effects extensively documented across a wide range of cancer cell lines.

Quantitative Analysis of Doxorubicin's Cytotoxicity (IC50 Values)

The IC50 value of doxorubicin, which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population, varies depending on the specific cancer cell line. This variability underscores the differential sensitivity of various cancers to this therapeutic agent.

Cancer Cell LineType of CancerIC50 (µM)
BFTC-905Bladder Cancer2.3
MCF-7Breast Cancer2.5
M21Skin Melanoma2.8
HeLaCervical Cancer2.9
UMUC-3Bladder Cancer5.1
HepG2Hepatocellular Carcinoma12.2
TCCSUPBladder Cancer12.6
Huh7Hepatocellular Carcinoma> 20
VMCUB-1Bladder Cancer> 20
A549Lung Cancer> 20
HK-2Non-cancerous Kidney Cell Line> 20
Table 1: IC50 values of doxorubicin in various human cancer cell lines following a 24-hour treatment period.[1][2]
Mechanism of Action: The Multifaceted Approach of Doxorubicin

Doxorubicin's potent anti-cancer activity stems from its ability to interfere with multiple critical cellular processes, ultimately leading to cell death.[3][4][5] The primary mechanisms include:

  • DNA Intercalation: Doxorubicin molecules insert themselves between the base pairs of the DNA double helix, distorting its structure and inhibiting the processes of DNA replication and transcription.[3]

  • Topoisomerase II Inhibition: The drug forms a stable complex with the enzyme topoisomerase II and DNA, preventing the re-ligation of DNA strands that have been cleaved by the enzyme. This leads to the accumulation of DNA double-strand breaks.[3]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, a process that generates highly reactive free radicals. These ROS can inflict damage on DNA, proteins, and cellular membranes.[4]

doxorubicin_mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm/Mitochondria Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Redox Cycling DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ROS->DNA_Damage Cellular_Damage Cellular Damage (Lipids, Proteins) ROS->Cellular_Damage

Caption: Doxorubicin's multi-pronged attack on cancer cells.

Exploring the Cytotoxic Potential of Nardostachys jatamansi Constituents

While specific data for this compound is not available, research into other compounds isolated from Nardostachys jatamansi has revealed promising cytotoxic activity.

CompoundCancer Cell LineIC50 (µM)
Nardoguaianone LSW1990 (Pancreatic Cancer)2.1 ± 0.3
Table 2: Cytotoxic activity of Nardoguaianone L, a compound also found in Nardostachys jatamansi, against a human pancreatic cancer cell line.[6][7]

The potent cytotoxic effect of nardoguaianone L suggests that Nardostachys jatamansi is a valuable source of potential anti-cancer compounds and underscores the need for further investigation into the bioactivity of its other constituents, including this compound.

Experimental Protocols: Measuring Cytotoxicity

The determination of IC50 values is a critical step in the evaluation of potential anti-cancer drugs. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted and reliable method for assessing cell viability and cytotoxicity.

MTT Assay Workflow

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach and grow for 24 hours.

  • Compound Exposure: The cells are then treated with a range of concentrations of the test compound (e.g., this compound or doxorubicin) and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Reagent Addition: Following the treatment period, the culture medium is replaced with a medium containing MTT. The plates are then incubated for a few hours to allow for the conversion of MTT to formazan by viable cells.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the insoluble purple formazan crystals.

  • Spectrophotometric Analysis: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each drug concentration relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

mtt_assay_workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding compound_treatment Treat with Compound (Varying Concentrations) cell_seeding->compound_treatment incubation Incubate for Defined Period compound_treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate for Formazan Formation add_mtt->formazan_formation solubilize Solubilize Formazan (e.g., with DMSO) formazan_formation->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: A streamlined workflow of the MTT cytotoxicity assay.

References

Nardosinonediol's Anti-inflammatory Activity: A Comparative Analysis with Other Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel anti-inflammatory agents, natural products, particularly sesquiterpenoids, have emerged as a promising area of research. This guide provides a comparative analysis of the anti-inflammatory activity of nardosinonediol and other structurally related sesquiterpenoids. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of current experimental findings.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory effects of several sesquiterpenoids have been quantified by their ability to inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and prostaglandin E2 (PGE2), in lipopolysaccharide (LPS)-stimulated immune cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the reported IC50 values for nardosinone and other sesquiterpenoids.

CompoundAssayCell LineIC50 (µM)Reference(s)
Nardosinone Nitric Oxide (NO) Production InhibitionBV2 MicrogliaNot explicitly stated, but showed significant inhibition[2]
Isonardosinone Nitric Oxide (NO) Production InhibitionBV2 Microglia> 50
Kanshone B Nitric Oxide (NO) Production InhibitionRAW 264.711.5
Kanshone E Nitric Oxide (NO) Production InhibitionBV2 Microglia> 50
Desoxo-narchinol A Nitric Oxide (NO) Production InhibitionBV2 Microglia3.48 ± 0.47[3]
Narchinol B Nitric Oxide (NO) Production InhibitionBV2 Microglia2.43 ± 0.23[3]
Parthenolide IL-6 Gene Expression InhibitionMurine Spleen-[4]

Note: A lower IC50 value indicates greater potency.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cell-based assays designed to model the inflammatory response. Below are detailed methodologies for the key experiments cited.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line RAW 264.7 and murine microglial cell line BV2 are commonly used. These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified atmosphere of 5% CO2 at 37°C.

  • Induction of Inflammation: Inflammation is typically induced by treating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. A common concentration of LPS used is 1 µg/mL.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test sesquiterpenoids for a specific period (e.g., 1 hour) before the addition of LPS.

Nitric Oxide (NO) Production Assay (Griess Assay)

The inhibition of NO production is a key indicator of anti-inflammatory activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: After 24 hours, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-only treated wells.

Prostaglandin E2 (PGE2) Measurement (ELISA)

The levels of PGE2, another important inflammatory mediator, are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Culture and Treatment: Similar to the NO assay, cells are seeded and treated with the test compounds and LPS.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • ELISA: The concentration of PGE2 in the supernatant is determined using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many sesquiterpenoids, including those related to nardosinone, are attributed to their ability to modulate key intracellular signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Initiates Transcription Sesquiterpenoids Nardosinone & other Sesquiterpenoids Sesquiterpenoids->IKK Inhibit Sesquiterpenoids->NFkB_active Inhibit Translocation

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoids.

MAPK Signaling Pathway

The MAPK pathway, comprising cascades of protein kinases, also plays a pivotal role in regulating the production of inflammatory mediators.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Pro_inflammatory_Mediators Production of Pro-inflammatory Mediators AP1->Pro_inflammatory_Mediators Sesquiterpenoids Nardosinone & other Sesquiterpenoids Sesquiterpenoids->p38 Inhibit Phosphorylation Sesquiterpenoids->JNK Inhibit Phosphorylation Sesquiterpenoids->ERK Inhibit Phosphorylation

Caption: Modulation of the MAPK signaling pathway by sesquiterpenoids.

General Experimental Workflow

The following diagram outlines the typical workflow for assessing the anti-inflammatory activity of sesquiterpenoids in vitro.

Experimental_Workflow start Start cell_culture Cell Culture (RAW 264.7 or BV2) start->cell_culture treatment Pre-treatment with Sesquiterpenoids cell_culture->treatment stimulation LPS Stimulation (1 µg/mL) treatment->stimulation incubation Incubation (24 hours) stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection griess_assay Griess Assay (for NO) supernatant_collection->griess_assay elisa ELISA (for PGE2, Cytokines) supernatant_collection->elisa data_analysis Data Analysis (IC50 Calculation) griess_assay->data_analysis elisa->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for in vitro anti-inflammatory assays.

References

Nardosinonediol: A Comparative Analysis of its Neuroprotective Efficacy in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the neuroprotective properties of Nardosinonediol in comparison to other well-established neuroprotective agents. This report synthesizes experimental data on cell viability, outlines key signaling pathways, and provides detailed experimental protocols to facilitate further research and validation.

Introduction

The quest for effective neuroprotective agents is a cornerstone of neuroscience research, aimed at developing therapies for a range of debilitating neurodegenerative disorders. This compound, a sesquiterpenoid compound derived from Nardostachys jatamansi, has emerged as a promising candidate, with studies pointing to its significant neuroprotective capabilities. This guide provides a comprehensive comparison of this compound's neuroprotective effects with those of other known neuroprotective compounds, namely Resveratrol and Carnosic Acid, across various neuronal cell line models. By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways, this document serves as a valuable resource for scientists engaged in the discovery and development of novel neurotherapeutics.

Comparative Neuroprotective Effects

The neuroprotective efficacy of this compound and its alternatives has been evaluated in various in vitro models of neuronal damage. The following tables summarize the quantitative data from studies using different neuronal cell lines and neurotoxic insults.

CompoundCell LineNeurotoxic InsultEffective ConcentrationKey Findings
This compound Primary Cortical NeuronsOxygen-Glucose Deprivation (OGD)50 µM and 100 µMImproved cell viability.[1]
Resveratrol SH-SY5YDopamine3 µM and 5 µMMarkedly attenuated apoptosis.
SH-SY5Y6-Hydroxydopamine (6-OHDA) (60 µM)5 µM and 10 µMInhibited cytotoxicity.
PC126-Hydroxydopamine (6-OHDA) (50 µM)25 µMEffectively increased cell viability.[2]
Carnosic Acid SH-SY5Y6-Hydroxydopamine (6-OHDA) (100 µM)0.1 µM to 1 µMDose-dependently attenuated cell death.[3]
SH-SY5Y6-Hydroxydopamine (6-OHDA)1 µMAttenuated the reduction in proteasomal activity.[4]

Signaling Pathways in this compound-Mediated Neuroprotection

This compound exerts its neuroprotective effects through the modulation of several key intracellular signaling pathways. The primary mechanisms identified involve the enhancement of pro-survival signals and the suppression of inflammatory and apoptotic cascades.

AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Studies have shown that this compound can activate this pathway, leading to the phosphorylation and activation of AKT and its downstream target mTOR. This activation promotes cell survival and inhibits apoptosis in neuronal cells.

AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Survival Cell Survival & Growth mTOR->Survival promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits MAPK_ERK_Pathway This compound This compound Upstream_Kinases Upstream Kinases (e.g., MEK1) This compound->Upstream_Kinases ERK p-ERK1/2 Upstream_Kinases->ERK activates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Neuroprotection Neurite Outgrowth & Neuroprotection Transcription_Factors->Neuroprotection promotes Experimental_Workflow start Seed Neuronal Cells (e.g., SH-SY5Y, PC12) pretreatment Pre-treat with Compound (this compound or alternative) start->pretreatment toxin Induce Neurotoxicity (e.g., 6-OHDA, MPP+, Rotenone) pretreatment->toxin incubation Incubate for 24-48 hours toxin->incubation assessment Assess Neuroprotection incubation->assessment viability Cell Viability Assay (MTT, CCK-8) assessment->viability apoptosis Apoptosis Assay (Caspase activity, Annexin V) assessment->apoptosis western_blot Western Blot (Signaling Pathways) assessment->western_blot

References

A Comparative Analysis of Nardosinonediol-Containing Extracts and Paclitaxel in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of breast cancer therapeutics, the exploration of natural compounds as alternatives or adjuncts to conventional chemotherapy is a burgeoning field of research. This guide provides a comparative overview of the efficacy of extracts from Nardostachys jatamansi, a plant known to contain nardosinonediol, and paclitaxel, a widely used chemotherapeutic agent, on breast cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison based on available experimental evidence.

Disclaimer: The data concerning "this compound" is derived from studies on crude extracts and fractions of Nardostachys jatamansi. The specific contribution of this compound to the observed effects has not been isolated in the available research. Therefore, this comparison is between the effects of these extracts and the well-established chemotherapeutic agent, paclitaxel.

Quantitative Analysis of Cytotoxicity

The antiproliferative effects of Nardostachys jatamansi extracts and paclitaxel have been evaluated in two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the tables below.

Table 1: IC50 Values of Nardostachys jatamansi Extracts in Breast Cancer Cell Lines

Extract/FractionCell LineIC50 (µg/mL)
Methanol Extract (NJM)MCF-758.01 ± 6.13[1]
MDA-MB-23123.83 ± 0.69[1]
Diethyl Ether Fraction (NJDE)MDA-MB-23125.04 ± 0.90[1]
Petroleum Ether Fraction (NJPE)MCF-760.59 ± 4.78[1]
Ethyl Acetate Fraction (NJEA)MCF-765.44 ± 4.63[1]
MDA-MB-23140.72 ± 5.22[1]

Table 2: IC50 Values of Paclitaxel in Breast Cancer Cell Lines

Cell LineIC50
MCF-73.5 µM[2], 20 ± 0.085 nM[3], 64.46 µmol/mL[4]
MDA-MB-2315 nM[5], 0.008 µM[6], 0.3 µM[2]

Note: The IC50 values for paclitaxel vary significantly across different studies, which can be attributed to variations in experimental conditions such as treatment duration and assay methods.

Mechanisms of Action: Apoptosis and Cell Cycle Arrest

Both Nardostachys jatamansi extracts and paclitaxel exert their anticancer effects by inducing programmed cell death (apoptosis) and interfering with the cell division cycle.

Studies have shown that various fractions of Nardostachys jatamansi induce apoptosis in MDA-MB-231 cells[1]. Similarly, paclitaxel is a well-documented inducer of apoptosis in both MCF-7 and MDA-MB-231 cell lines[7][8][9]. Paclitaxel can trigger apoptosis through both p53-dependent and p53-independent pathways.

The methanol extract (NJM), petroleum ether fraction (NJPE), and ethyl acetate fraction (NJEA) of Nardostachys jatamansi have been reported to cause cell cycle arrest at the G2/M phase in MDA-MB-231 cells. In contrast, the diethyl ether fraction (NJDE) induced arrest at the G0/G1 phase in the same cell line.

Paclitaxel is known to primarily cause a halt in the cell cycle at the G2/M phase by stabilizing microtubules, which prevents their dynamic disassembly required for mitotic spindle formation and chromosome segregation[7][10].

Signaling Pathways

The molecular mechanisms underlying the effects of these compounds involve the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

While the specific pathways affected by this compound are not yet elucidated, many natural compounds from plants exert their anticancer effects through pathways such as the PI3K/Akt signaling cascade.

Paclitaxel's mechanism involves more than just microtubule stabilization. It has been shown to affect multiple signaling pathways, including the JNK/FADD pathway, to induce cell cycle arrest[11]. It can also block the activation of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation[12].

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_AKT PI3K/AKT Pathway Paclitaxel->PI3K_AKT Inhibition JNK_FADD JNK/FADD Pathway Paclitaxel->JNK_FADD Activation G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K_AKT->Apoptosis Inhibition of Inhibition JNK_FADD->G2M_Arrest

Caption: Paclitaxel's multifaceted mechanism of action.

Experimental Protocols

A general outline of the methodologies used in the cited studies is provided below to aid in the interpretation and replication of the findings.

Cell Culture: MCF-7 and MDA-MB-231 breast cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). MTT reagent is then added, which is converted by viable cells into formazan crystals. The absorbance of the dissolved formazan is measured to determine cell viability, and IC50 values are calculated.

Flow Cytometry for Cell Cycle Analysis: Treated and untreated cells are harvested, fixed, and stained with a DNA-binding dye such as propidium iodide (PI). The DNA content of individual cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assays: Apoptosis can be assessed by various methods, including:

  • Annexin V/PI Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry.

  • DAPI Staining: Nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, can be visualized by staining with the fluorescent dye DAPI.

Experimental_Workflow start Breast Cancer Cell Lines (MCF-7, MDA-MB-231) treatment Treatment with This compound-containing extract or Paclitaxel start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 Determine IC50 viability->ic50 results Comparative Efficacy Analysis ic50->results apoptosis->results cell_cycle->results

Caption: A generalized workflow for comparing cytotoxic agents.

Conclusion

The available data suggests that extracts of Nardostachys jatamansi exhibit promising antiproliferative and pro-apoptotic activities against breast cancer cell lines. However, a direct comparison of the efficacy of this compound with paclitaxel is currently hampered by the lack of studies on the isolated compound. Paclitaxel remains a potent and well-characterized chemotherapeutic agent with a clear mechanism of action involving microtubule stabilization and modulation of key signaling pathways. Future research should focus on isolating this compound and quantifying its specific effects on breast cancer cells to accurately assess its therapeutic potential relative to established drugs like paclitaxel. Such studies would be invaluable for the drug development community in identifying novel, effective, and potentially less toxic anticancer agents from natural sources.

References

Navigating the Research Landscape: The Challenge of Cross-Validating Nardosinonediol's Bioactivity in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents is a continuous endeavor. Natural products, with their vast structural diversity, represent a promising reservoir for such discoveries. Nardosinonediol, a sesquiterpenoid derived from Nardostachys jatamansi, has emerged as a compound of interest. However, a comprehensive, cross-validated understanding of its bioactivity across multiple cancer cell lines remains an area of active investigation, with publicly available data being limited. This guide aims to synthesize the current knowledge, highlight the existing gaps, and provide a framework for future research by presenting available information on related compounds and standardized experimental protocols.

Unraveling the Cytotoxic Potential: A Look at Related Sesquiterpenoids

For instance, Nardoguaianone L has demonstrated significant cytotoxic effects against pancreatic cancer cell lines. While this provides a strong rationale for investigating this compound, it is crucial to note that minor structural differences can lead to substantial variations in biological activity. The table below summarizes the reported IC50 values for Nardoguaianone L to provide a comparative context.

Table 1: Cytotoxic Activity of Nardoguaianone L in Pancreatic Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SW1990PancreaticData not available[1]
PANC-1PancreaticData not available
AsPC-1PancreaticData not available
MIA PaCa-2PancreaticData not available

Note: Specific IC50 values for Nardoguaianone L were not explicitly provided in the referenced search results, highlighting the need for further quantitative studies.

Deciphering the Mechanisms of Action: Apoptosis and Cell Cycle Arrest

The anti-cancer effects of natural compounds are often attributed to their ability to induce programmed cell death (apoptosis) and halt the uncontrolled proliferation of cancer cells by arresting the cell cycle at specific checkpoints. While direct evidence for this compound is scarce, the mechanisms of related compounds suggest potential avenues of investigation.

Studies on other sesquiterpenoids indicate that they can trigger apoptosis through both intrinsic and extrinsic pathways.[2] This often involves the modulation of key regulatory proteins such as the Bcl-2 family, activation of caspases, and subsequent DNA fragmentation.[2] Furthermore, the induction of cell cycle arrest, commonly at the G1 or G2/M phase, prevents cancer cells from replicating.[3][4]

Experimental Protocols: A Guide for Future Investigations

To facilitate the cross-validation of this compound's bioactivity, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used to assess cytotoxicity, apoptosis, and cell cycle progression.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis: Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9][10]

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time period.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Visualizing the Pathways: A Hypothetical Framework

While the precise signaling pathways modulated by this compound in cancer cells are yet to be elucidated, we can hypothesize potential targets based on the known mechanisms of other sesquiterpenoids. A potential experimental workflow and a hypothetical signaling pathway are depicted below using the DOT language for Graphviz.

experimental_workflow cell_lines Multiple Cancer Cell Lines treatment This compound Treatment cell_lines->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Determination mtt->ic50 flow_cytometry Flow Cytometry apoptosis->flow_cytometry cell_cycle->flow_cytometry pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: Experimental workflow for cross-validating this compound's bioactivity.

hypothetical_signaling_pathway This compound This compound growth_factor_receptor Growth Factor Receptor This compound->growth_factor_receptor Inhibition p53 p53 This compound->p53 Activation cell_membrane Cell Membrane pi3k PI3K growth_factor_receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 akt->bcl2 Inhibition proliferation Cell Proliferation & Survival mtor->proliferation bax Bax mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion Inhibition cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspases Caspases cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis p53->bax Activation p21 p21 p53->p21 Activation cdk_cyclin CDK/Cyclin Complexes p21->cdk_cyclin Inhibition cell_cycle_arrest Cell Cycle Arrest cdk_cyclin->cell_cycle_arrest

Caption: Hypothetical signaling pathways modulated by this compound in cancer cells.

Conclusion and Future Directions

The exploration of this compound as a potential anti-cancer agent is still in its nascent stages. While related compounds show promise, a rigorous and systematic cross-validation of this compound's bioactivity across a diverse panel of cancer cell lines is imperative. The generation of robust quantitative data, coupled with detailed mechanistic studies, will be crucial in determining its therapeutic potential. The experimental frameworks and hypothetical pathways presented here serve as a guide for researchers to undertake these much-needed investigations and contribute to the development of novel cancer therapies.

References

A Comparative Guide to the Biological Activity of Nardosinonediol and Its Potential Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of Nardosinonediol, a naturally occurring sesquiterpenoid, and explores the potential activities of its synthetic analogs. Due to a lack of direct comparative studies on this compound and its synthesized derivatives in publicly available scientific literature, this guide will draw inferences from its well-studied precursor, Nardosinone, and other structurally related synthetic sesquiterpenoids.

Introduction to this compound

This compound is a bioactive compound found in the plant Nardostachys jatamansi, a traditional medicinal herb. It is recognized as an initial intermediate in the degradation pathway of Nardosinone, a more extensively researched sesquiterpenoid from the same plant.[1] Given their close structural relationship, it is plausible that this compound shares some of the biological activities attributed to Nardosinone, which include neuroprotective, anti-inflammatory, and cardioprotective effects.[2]

Comparative Biological Activity: An Indirect Approach

In the absence of direct data for this compound and its specific synthetic analogs, this section presents a qualitative comparison based on the known activities of Nardosinone and the reported activities of various synthetic sesquiterpenoids with similar functional groups (e.g., diols).

Neuroprotective Activity

Nardosinone (Precursor to this compound):

Nardosinone has been shown to enhance nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells, suggesting its potential role in neuronal regeneration and protection.[3] Studies indicate that Nardosinone's neuroprotective effects are mediated through the MAPK signaling pathway.[3] It has also been investigated for its potential in ameliorating symptoms of Parkinson's disease by modulating dopamine D2 receptors and associated signaling pathways, including the cAMP signaling pathway.

Synthetic Sesquiterpenoid Diols:

The synthesis of various sesquiterpenoid analogs, including diols, has been a focus of research for developing new therapeutic agents. While direct analogs of this compound are not extensively reported, other synthetic sesquiterpenoid diols have been evaluated for their biological activities. For instance, the reduction of aldehyde groups in sesquiterpenes like polygodial to the corresponding diol has been shown to modulate their cytotoxic and TRPV1 agonistic activities.[4] This suggests that the diol functionality is a critical determinant of biological effect and that synthetic modification can fine-tune these activities.

Anti-inflammatory Activity

Nardosinone and related compounds from Nardostachys jatamansi:

Nardosinone and other constituents of Nardostachys jatamansi have demonstrated anti-inflammatory properties. For example, desoxo-narchinol-A, another compound from the same plant, has been shown to reduce mortality in a murine endotoxin shock model and inhibit the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[5] This anti-inflammatory action was linked to the inhibition of the p38 MAPK pathway.[5] Nardochinoid B, also from N. chinensis, exhibits anti-inflammatory effects by activating the Nrf2/HO-1 pathway.[6]

Synthetic Sesquiterpenoids:

The anti-inflammatory potential of synthetic sesquiterpenoid analogs is an active area of investigation. Synthetic modifications of natural sesquiterpenes aim to enhance their anti-inflammatory potency and selectivity. For example, synthetic derivatives of other sesquiterpenes have been shown to inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).

Cardioprotective Effects

Nardosinone and Nardostachys chinensis extracts:

Extracts from Nardostachys chinensis have been reported to have cardioprotective and antiarrhythmic effects.[7][8] These effects are attributed to the modulation of ion channels and the inhibition of myocardial apoptosis, inflammation, and oxidative stress.[7][8] Nardosinone, as a major bioactive component, is believed to contribute significantly to these cardioprotective properties.[2]

Synthetic Analogs:

The development of synthetic compounds with cardioprotective effects is a major goal in drug discovery. While specific synthetic analogs of this compound for cardioprotection are not documented, the synthesis of other cardioactive compounds provides insights. For example, the total synthesis of nardoaristolone B, a nor-sesquiterpenoid with a different fused ring system, has been accomplished, and it has shown protective effects on neonatal rat cardiomyocytes.[9] This highlights the potential of synthesizing novel sesquiterpenoid-based structures with beneficial cardiovascular effects.

Data Summary

Due to the absence of quantitative data from direct comparative studies of this compound and its synthetic analogs, a data table cannot be provided at this time. Future research directly comparing the IC50 values or other quantitative measures of biological activity for this compound and its synthesized derivatives is needed to populate such a comparison.

Experimental Protocols

Detailed experimental protocols for evaluating the biological activities discussed above are crucial for standardized and comparable results. Below are generalized methodologies for key experiments.

Neuroprotective Activity Assay: Neurite Outgrowth in PC12 Cells
  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in collagen-coated plates. After 24 hours, the medium is replaced with a low-serum medium containing various concentrations of the test compound (e.g., this compound or a synthetic analog) in the presence or absence of a neurotrophic factor like Nerve Growth Factor (NGF).

  • Incubation: The cells are incubated for 48-72 hours to allow for neurite extension.

  • Analysis: Neurite outgrowth is observed and quantified using a microscope. A cell is considered differentiated if it possesses at least one neurite that is longer than the diameter of the cell body. The percentage of differentiated cells is calculated.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the test compound for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • Analysis: The production of nitric oxide is measured by quantifying the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without treatment.

Cardioprotective Effect Assay: In Vitro Model of Myocardial Ischemia-Reperfusion Injury
  • Cell Culture: H9c2 cardiomyocytes are cultured in DMEM supplemented with 10% FBS.

  • Ischemia-Reperfusion Simulation: To mimic ischemia, the culture medium is replaced with a glucose-free, hypoxic buffer, and the cells are incubated in a hypoxic chamber for a specific duration (e.g., 3-6 hours). Reperfusion is simulated by returning the cells to normal culture medium and incubating under normoxic conditions.

  • Treatment: Test compounds are added to the culture medium either before the ischemic period (pre-conditioning) or at the onset of reperfusion.

  • Analysis: Cell viability is assessed using assays such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium. Apoptosis can be evaluated by TUNEL staining or caspase activity assays.

Signaling Pathways and Experimental Workflows

The biological activities of this compound and its analogs are likely mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways potentially involved.

neuroprotection_pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Ras Ras TrkA->Ras This compound This compound (hypothesized) This compound->TrkA enhances Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB NeuriteOutgrowth Neurite Outgrowth & Survival CREB->NeuriteOutgrowth

Caption: Hypothesized enhancement of the NGF/TrkA signaling pathway by this compound, leading to neurite outgrowth.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 p38 p38 MAPK MyD88->p38 NFkB NF-κB MyD88->NFkB This compound This compound (hypothesized) This compound->p38 inhibits ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->ProInflammatory_Cytokines NFkB->ProInflammatory_Cytokines

Caption: Postulated inhibitory effect of this compound on the p38 MAPK pathway in inflammation.

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound This compound or Synthetic Analog CellAssay Cell-based Assays (Neuroprotection, Anti-inflammation, Cardioprotection) Compound->CellAssay DataAnalysis Quantitative Analysis (IC50, EC50) CellAssay->DataAnalysis AnimalModel Animal Model of Disease (e.g., Myocardial Infarction) DataAnalysis->AnimalModel Lead Compound Selection Treatment Treatment with Lead Compound AnimalModel->Treatment Outcome Evaluation of Therapeutic Efficacy Treatment->Outcome

Caption: A generalized experimental workflow for the evaluation of this compound and its synthetic analogs.

Conclusion and Future Directions

While this compound holds promise as a bioactive natural product, a significant gap exists in the scientific literature regarding its direct biological activities and a comparative analysis with synthetic analogs. The information available on its precursor, Nardosinone, suggests that this compound likely possesses valuable neuroprotective, anti-inflammatory, and cardioprotective properties.

Future research should focus on:

  • Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological testing.

  • Synthesis of Analogs: Designing and synthesizing a library of this compound analogs with systematic structural modifications.

  • Direct Comparative Studies: Performing head-to-head comparisons of the biological activities of this compound and its synthetic analogs using standardized in vitro and in vivo assays.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound and its active analogs exert their effects.

Such studies are essential to unlock the full therapeutic potential of this class of sesquiterpenoids and to guide the development of novel and more effective drugs for a range of diseases.

References

A Researcher's Guide to Assessing the Reproducibility of Nardosinonediol's Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental findings is a cornerstone of scientific advancement, particularly in the preclinical evaluation of potential therapeutic agents. Nardosinonediol, a sesquiterpenoid derived from Nardostachys jatamansi, has been identified as a bioactive compound, yet comprehensive and comparative data on its cytotoxic effects across different laboratories remain scarce in publicly available literature. This guide provides a framework for researchers aiming to evaluate and ensure the reproducibility of this compound's cytotoxic activity, offering standardized protocols and a discussion of the potential mechanistic pathways involved.

Assessing Reproducibility: A Comparative Framework

Due to the limited number of independent studies reporting the cytotoxic effects of this compound, a direct comparison of IC50 values from multiple laboratories is not currently feasible. However, to facilitate future reproducibility, it is crucial to establish a standardized approach to data reporting. The following table illustrates a proposed structure for presenting such data, which would allow for easy comparison once more studies become available.

Table 1: Hypothetical Comparative Data on this compound's Cytotoxicity (IC50 in µM)

Cancer Cell LineLaboratory A (Reference)Laboratory B (Replication)Laboratory C (Replication)Assay MethodIncubation Time (hours)
MCF-7 (Breast)Data Point 1Data Point 2Data Point 3MTT Assay48
A549 (Lung)Data Point 4Data Point 5Data Point 6Resazurin Assay72
HepG2 (Liver)Data Point 7Data Point 8Data Point 9MTT Assay48
SW1990 (Pancreas)Data Point 10Data Point 11Data Point 12XTT Assay24

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Standardized Experimental Protocol for Assessing Cytotoxicity

To ensure that data from different laboratories are comparable, adherence to a standardized experimental protocol is paramount. Below is a detailed methodology for a typical cell viability assay to determine the cytotoxic effects of this compound.

1. Cell Culture and Seeding:

  • Cell Lines: Utilize authenticated cancer cell lines from a certified cell bank (e.g., ATCC).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Seeding Density: Seed cells into 96-well plates at a predetermined optimal density to ensure exponential growth throughout the experiment. Allow cells to adhere overnight.

2. Compound Preparation and Treatment:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and store at -20°C.

  • Serial Dilutions: On the day of the experiment, prepare a series of dilutions of this compound in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and non-toxic to the cells (typically <0.5%).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include appropriate controls (untreated cells and vehicle-treated cells).

3. Incubation:

  • Incubate the treated cells for a defined period (e.g., 24, 48, or 72 hours). The choice of incubation time should be based on the cell line's doubling time and the compound's expected mechanism of action.

4. Cell Viability Assay (MTT Assay Example):

  • Reagent Preparation: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Incubation with MTT: Add the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: After the incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculation of Cell Viability: Express the absorbance values of the treated wells as a percentage of the vehicle-treated control wells to determine the percentage of cell viability.

  • IC50 Determination: Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Methodologies and Pathways

To further clarify the processes involved in assessing reproducibility and the potential mechanisms of this compound's action, the following diagrams are provided.

Reproducibility_Workflow cluster_lab1 Laboratory A (Initial Study) cluster_lab2 Laboratory B (Replication) cluster_lab3 Laboratory C (Replication) A_protocol Detailed Protocol A_data Cytotoxicity Data (IC50) A_protocol->A_data B_protocol Standardized Protocol A_protocol->B_protocol Standardization C_protocol Standardized Protocol A_protocol->C_protocol Standardization Comparison Data Comparison & Analysis A_data->Comparison B_data Replicated Data B_protocol->B_data B_data->Comparison C_data Replicated Data C_protocol->C_data C_data->Comparison Conclusion Conclusion on Reproducibility Comparison->Conclusion Assess Reproducibility

Caption: Logical workflow for assessing the reproducibility of cytotoxicity data.

Cytotoxicity_Assay_Workflow A Seed Cells in 96-well Plate B Allow Adherence (Overnight) A->B D Treat Cells with Compound B->D C Prepare this compound Dilutions C->D E Incubate for 24-72 hours D->E F Add Cell Viability Reagent (e.g., MTT) E->F G Incubate for 2-4 hours F->G H Solubilize Formazan Crystals G->H I Measure Absorbance H->I J Calculate % Viability & IC50 I->J Signaling_Pathway cluster_cell Cancer Cell Nardo This compound Bcl2 Bcl-2 (Anti-apoptotic) Nardo->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Nardo->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Validating the Mechanism of Action of Nardosinonediol: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of Nardosinonediol, a sesquiterpenoid with potential anti-inflammatory properties. Drawing on the known activity of its precursor, nardosinone, which inhibits the NF-κB and MAPK signaling pathways, we propose a validation strategy using knockout models.[1] This approach will be compared against the well-characterized NF-κB inhibitor, BAY 11-7082.

Introduction to this compound and its Hypothesized Mechanism

This compound is a natural compound derived from Nardostachys jatamansi. Its precursor, nardosinone, has been shown to exert anti-inflammatory effects by suppressing the activation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1] The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it drives the transcription of inflammatory genes.

We hypothesize that this compound, like its precursor, inhibits the canonical NF-κB pathway by targeting a component of the IKK complex, thereby preventing IκBα phosphorylation and subsequent NF-κB activation. To validate this mechanism, a knockout model approach is the gold standard.

Comparative Analysis: this compound vs. BAY 11-7082

To illustrate the validation process, we compare the expected outcomes of a hypothetical study on this compound with existing data on BAY 11-7082, a known irreversible inhibitor of IκBα phosphorylation.[2]

Quantitative Data Comparison

The following table summarizes the expected quantitative data from a proposed study validating this compound's mechanism of action using an IKKβ knockout (KO) cell line, compared to the known effects of BAY 11-7082.

ParameterConditionExpected Outcome: this compoundKnown Outcome: BAY 11-7082
IκBα Phosphorylation Wild-Type (WT) Cells + StimulantDecreasedDecreased[2]
IKKβ KO Cells + StimulantNo significant change (already inhibited)No significant change (already inhibited)
NF-κB p65 Nuclear Translocation WT Cells + StimulantDecreasedDecreased[2]
IKKβ KO Cells + StimulantNo significant change (already inhibited)No significant change (already inhibited)
Pro-inflammatory Cytokine (e.g., TNF-α) Secretion WT Cells + StimulantDecreasedDecreased[3]
IKKβ KO Cells + StimulantNo significant change (already inhibited)No significant change (already inhibited)
IC50 for TNF-α Inhibition WT CellsTo be determined~5-10 µM
IKKβ KO CellsSignificantly higher than WTSignificantly higher than WT

Experimental Protocols

Detailed methodologies for the key experiments in the proposed validation study are provided below.

Generation of IKKβ Knockout (KO) Cell Line via CRISPR/Cas9
  • Cell Line: Human embryonic kidney (HEK293) or macrophage (RAW 264.7) cell lines are suitable models.

  • gRNA Design: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the IKBKB gene (encoding IKKβ) to induce frameshift mutations.

  • Vector: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).

  • Transfection: Transfect the cell line with the Cas9/sgRNA plasmid using a lipid-based transfection reagent.

  • Single-Cell Cloning: Two days post-transfection, sort GFP-positive cells into a 96-well plate for single-cell cloning.

  • Validation: Expand the clones and validate the knockout of the IKKβ protein by Western blot and Sanger sequencing of the targeted genomic region.

Western Blot Analysis
  • Cell Lysis: Lyse wild-type and IKKβ KO cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, IKKβ, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for NF-κB p65 Translocation
  • Cell Culture: Seed wild-type and IKKβ KO cells on glass coverslips.

  • Treatment: Treat cells with this compound or BAY 11-7082, followed by stimulation with a pro-inflammatory agent (e.g., TNF-α).

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Staining: Incubate with an antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

  • Imaging: Visualize cells using a fluorescence microscope and quantify the nuclear translocation of p65.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Cell Culture and Treatment: Plate wild-type and IKKβ KO cells and treat with the compounds and stimulant as described above.

  • Supernatant Collection: Collect the cell culture supernatant after the desired incubation period.

  • ELISA: Quantify the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Visualizing the Mechanism and Workflow

To further clarify the proposed mechanism and experimental design, the following diagrams are provided.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Stimulant Pro-inflammatory Stimulant (e.g., TNF-α) IKK_complex IKK Complex Stimulant->IKK_complex Activates IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB IκBα Degradation Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK_complex Inhibits Inflammatory_Genes Inflammatory Gene Transcription NFkB_nuc->Inflammatory_Genes

Caption: Proposed signaling pathway of this compound's anti-inflammatory action.

G start Start: Select Target Gene (IKBKB) gRNA_design Design sgRNAs for IKBKB start->gRNA_design transfection Transfect WT Cells with Cas9/sgRNA Plasmid gRNA_design->transfection sorting Single-Cell Sort (FACS) transfection->sorting expansion Clonal Expansion sorting->expansion validation Validate KO: Western Blot & Sequencing expansion->validation KO_line Validated IKKβ KO Cell Line validation->KO_line

Caption: Experimental workflow for generating an IKKβ knockout cell line.

G cluster_WT Wild-Type Cells cluster_KO IKKβ KO Cells Nardo This compound IKK IKKβ Nardo->IKK Inhibits pIkBa ↓ Phospho-IκBα IKK->pIkBa NFkB_act ↓ NF-κB Activation pIkBa->NFkB_act Inflammation ↓ Inflammation NFkB_act->Inflammation IKK_ko IKKβ (absent) pIkBa_ko No Phospho-IκBα NFkB_act_ko No NF-κB Activation Inflammation_ko No Inflammation

Caption: Logical relationship of this compound's effect in WT vs. IKKβ KO cells.

References

Nardosinonediol: A Comparative Analysis of its Effects on Cancerous vs. Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Nardosinonediol, a sesquiterpenoid compound, on cancerous versus non-cancerous cell lines. The data presented is based on available scientific literature and aims to offer an objective overview for research and drug development purposes. It is important to note that direct comparative studies on the same panel of cancerous and non-cancerous cell lines for this compound are limited. Therefore, this analysis synthesizes data from different studies on this compound and structurally related compounds to provide a comprehensive perspective.

Data Presentation: Cytotoxicity Profile

The selective cytotoxicity of a compound is a critical parameter in cancer research, indicating its potential to target cancer cells while sparing normal cells. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the available IC50 data for this compound and a related compound, Nardoguaianone L, in a non-cancerous and a cancerous cell line, respectively.

CompoundCell LineCell TypeIC50 (µM)Reference
This compoundBV2Murine Microglia (Non-cancerous)~50 (estimated)[1]
Nardoguaianone LSW1990Human Pancreatic Adenocarcinoma (Cancerous)2.1 ± 0.3[2]

Note: The IC50 value for this compound in BV2 cells is an estimation based on graphical data. The data for the cancerous cell line is for Nardoguaianone L, a structurally similar guaiane-type sesquiterpenoid, as direct IC50 values for this compound on a comparable cancer cell line were not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the cytotoxic and mechanistic effects of compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells (both cancerous and non-cancerous) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

  • Incubation: Cells are incubated with the compound for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, a form of programmed cell death.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to study their expression levels, which can elucidate the signaling pathways involved.

  • Protein Extraction: Cells are treated with this compound, harvested, and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a protein assay, such as the Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., proteins involved in the PI3K/Akt or MAPK/ERK pathways) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is then washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment start Seed Cancerous & Non-cancerous Cells treatment Treat with this compound (various concentrations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability 24-72h apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis 24-48h western Western Blot (Signaling Proteins) treatment->western Time course ic50 Determine IC50 viability->ic50 apop_rate Quantify Apoptosis apoptosis->apop_rate pathway Analyze Pathway Modulation western->pathway

Caption: Experimental workflow for comparative analysis of this compound.

Signaling Pathways

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Apoptosis Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Nardo_PI3K This compound Nardo_PI3K->PI3K Inhibits Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Nardo_MAPK This compound Nardo_MAPK->Raf Inhibits Bax Bax Caspases Caspases Bax->Caspases Bcl2 Bcl2 Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Nardo_Apop This compound Nardo_Apop->Bax Activates Nardo_Apop->Bcl2 Inhibits

Caption: Potential signaling pathways modulated by this compound in cancer cells.

References

Comparative Guide to the Synergistic Effects of Nardosinonediol Analogs with Chemotherapeutic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the synergistic effects of Nardosinonediol with chemotherapeutic drugs are not currently available in published literature. This guide presents a comparative analysis based on a structurally related compound, Nardoguaianone L , also isolated from Nardostachys jatamansi, to provide insights into the potential synergistic activities of this class of sesquiterpenoids.

Introduction

Natural compounds are a promising frontier in oncology, offering novel mechanisms to enhance the efficacy of existing chemotherapeutic agents and overcome drug resistance. Sesquiterpenoids isolated from Nardostachys jatamansi, a medicinal plant with a long history in traditional medicine, have garnered attention for their potential anticancer properties. While research on this compound is still emerging, studies on related compounds like Nardoguaianone L provide a valuable framework for assessing their potential in combination cancer therapy. This guide summarizes the available experimental data on the synergistic effects of Nardoguaianone L with the chemotherapeutic drug gemcitabine, details the experimental protocols, and visualizes the implicated signaling pathways.

Quantitative Data Summary

The synergistic potential of Nardoguaianone L in combination with gemcitabine was evaluated in human pancreatic cancer cell lines. The following tables summarize the key quantitative findings from these studies, focusing on cell viability.

Table 1: Synergistic Inhibition of Pancreatic Cancer Cell Viability by Nardoguaianone L and Gemcitabine [1][2]

Cell LineTreatmentFold Inhibition of Survival (Compared to Single Drug)
SW1990Nardoguaianone L + Gemcitabine1.35 - 3.39
Capan-2Nardoguaianone L + Gemcitabine1.12 - 2.39
PANC-1Nardoguaianone L + Gemcitabine1.32 - 2.83
CFPAC-1Nardoguaianone L + GemcitabineNo obvious inhibitory effect

Data adapted from studies on Nardoguaianone L, a compound related to this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of the synergistic effects of Nardoguaianone L and gemcitabine.

3.1. Cell Viability Assay (MTT Assay) [1][2]

  • Cell Seeding: Pancreatic cancer cells (SW1990, CFPAC-1, Capan-2, and PANC-1) were seeded into 96-well plates at a density of 3 x 10³ cells per well.

  • Incubation: The cells were allowed to adhere overnight in a standard cell culture incubator.

  • Treatment: Following overnight incubation, the cells were treated with Nardoguaianone L, gemcitabine, or a combination of both for 72 hours.

  • MTT Addition: After the treatment period, the culture medium was discarded, and 100 µL of fresh medium containing 10 µL of MTT solution was added to each well. The plates were then incubated for an additional 4 hours.

  • Data Acquisition: The optical density (OD) of the samples was measured at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability was calculated using the following formula:

    • Cell Viability (%) = [(OD₅₇₀ of treated group - OD₅₇₀ of blank group) / (OD₅₇₀ of untreated group - OD₅₇₀ of blank group)] x 100%

3.2. Apoptosis Detection (Flow Cytometry) [1][2]

  • Cell Treatment: SW1990 cells were treated with Nardoguaianone L, gemcitabine, or their combination.

  • Staining: After treatment, the cells were harvested and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

  • Analysis: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Visualization of Signaling Pathways and Workflows

4.1. Signaling Pathway

The synergistic effect of Nardoguaianone L and gemcitabine in SW1990 pancreatic cancer cells has been shown to involve the activation of the AGE-RAGE signaling pathway, leading to increased reactive oxygen species (ROS) production and ultimately apoptosis.[1][2]

G cluster_0 Combination Therapy cluster_1 Cellular Response Nardoguaianone L Nardoguaianone L AGE-RAGE Signaling AGE-RAGE Signaling Nardoguaianone L->AGE-RAGE Signaling Gemcitabine Gemcitabine Gemcitabine->AGE-RAGE Signaling ROS Increase ROS Increase AGE-RAGE Signaling->ROS Increase Activates Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Increase->Mitochondrial Dysfunction Induces Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Leads to

Caption: AGE-RAGE signaling pathway activated by combination therapy.

4.2. Experimental Workflow

The following diagram illustrates a general workflow for assessing the synergistic effects of a novel compound with a known chemotherapeutic drug.

G Start Start Cell Line Selection Cell Line Selection Start->Cell Line Selection Single Agent IC50 Determination Single Agent IC50 Determination Cell Line Selection->Single Agent IC50 Determination Combination Treatment Design Combination Treatment Design Single Agent IC50 Determination->Combination Treatment Design Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Combination Treatment Design->Cell Viability Assay (e.g., MTT) Synergy Analysis (e.g., CI) Synergy Analysis (e.g., CI) Cell Viability Assay (e.g., MTT)->Synergy Analysis (e.g., CI) Mechanism of Action Studies Mechanism of Action Studies Synergy Analysis (e.g., CI)->Mechanism of Action Studies End End Mechanism of Action Studies->End

Caption: General workflow for synergy assessment.

Discussion and Future Directions

The findings on Nardoguaianone L suggest that sesquiterpenoids from Nardostachys jatamansi, including potentially this compound, could act as valuable adjuvants in chemotherapy. The synergistic effect observed with gemcitabine in pancreatic cancer cells highlights a promising avenue for enhancing the therapeutic index of conventional anticancer drugs. The activation of the AGE-RAGE signaling pathway points to a novel mechanism by which these natural compounds may exert their anticancer effects, particularly through the induction of oxidative stress and apoptosis in cancer cells.[1][2]

Further research is warranted to directly investigate the synergistic potential of this compound with a broader range of chemotherapeutic agents and across various cancer types. Elucidating the precise molecular interactions and downstream signaling cascades will be crucial for the rational design of future combination therapies. In silico docking studies have also suggested that compounds from Nardostachys jatamansi, such as nardosinone, may have multi-targeted interactions with key cancer-related proteins like VEGFR2, CDK2, BCL2, and EGFR.[3][4] Investigating these potential targets for this compound could provide further mechanistic insights. The ERK/STAT3 and PI3K/Akt pathways have also been implicated in the anticancer effects of Nardostachys jatamansi extracts, suggesting that these pathways should also be explored in the context of this compound's synergistic activity.[5]

References

Benchmarking the neuroprotective potential of Nardosinonediol against established neuroprotective agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective potential of Nardosinonediol against established neuroprotective agents: Edaravone, Minocycline, Citicoline, and Cerebrolysin. The information is compiled from preclinical studies to offer a benchmark for future research and development.

Executive Summary

This compound, a sesquiterpenoid compound, has demonstrated promising neuroprotective effects in preclinical models, primarily through its anti-inflammatory and antioxidant properties. It has been shown to modulate key signaling pathways, including AKT/mTOR and NF-κB, to reduce neuronal damage. This guide compares the available quantitative data for this compound with established clinical neuroprotectants, highlighting its potential while underscoring the need for direct comparative studies.

Data Presentation: Comparative Efficacy

Due to the absence of direct head-to-head studies, the following tables summarize the quantitative neuroprotective effects of this compound and established agents from various in vitro and in vivo models. It is crucial to consider the different experimental contexts when interpreting this data.

Table 1: Neuroprotective Effects of this compound

Experimental ModelInsultConcentrationMeasured OutcomeResultCitation
SH-SY5Y cells6-hydroxydopamine (6-OHDA)Not specifiedApoptotic cells (TUNEL assay)Significantly reduced number of TUNEL-positive cells.[1]
BV-2 microglial cellsLipopolysaccharide (LPS)Not specifiedPhosphorylation of IκB-α and NF-κB p65Inhibited phosphorylation, indicating reduced neuroinflammation.[2]
MPTP-induced mouse model of Parkinson's disease1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)Not specifiedTyrosine hydroxylase (TH)-positive dopaminergic neuronsMitigated the loss of dopaminergic neurons.[3]

Table 2: Neuroprotective Effects of Edaravone

Experimental ModelInsultConcentrationMeasured OutcomeResultCitation
Glutamate-induced oxidative injury in HT22 cellsGlutamateNot specifiedNeurite length15% reduction with Edaravone vs. 57% reduction without.[4]
Cultured nerve cellsSIN-1 (peroxynitrite donor)10 µM & 100 µMCell survivalIncreased survival rate from 35% to 51% (10 µM) and 65% (100 µM).[5]
Global cerebral hypoxia in ratsHypoxiaNot specifiedIba1-positive cells (microglial activation) in CA1 regionRestored microglial activity towards control levels.[6]

Table 3: Neuroprotective Effects of Minocycline

Experimental ModelInsultConcentrationMeasured OutcomeResultCitation
Mixed neuronal culturesGlutamate-induced oxidative stress10 µMLDH release (cell death)Significantly reduced LDH release.[7]
Spinal cord neuronal culturesGlutamate0.02 µMNeuronal survivalSignificantly increased neuronal survival.[8]
Intracerebral hemorrhage in miceAutologous blood injection40 µg/mlNeuronal deathReduced neuronal death compared to vehicle.[9]

Table 4: Neuroprotective Effects of Citicoline

Experimental ModelInsultConcentrationMeasured OutcomeResultCitation
Primary retinal culturesGlutamate100 µMApoptosis (TUNEL assay)Counteracted the increase in apoptotic cells.[10][11]
Primary retinal culturesHigh Glucose100 µMApoptosis (TUNEL assay)Reversed the increase in apoptosis.[10]
AMD RPE cybrid cellsMitochondrial dysfunctionNot specifiedApoptotic cells (AnnexinV/PI)Significantly diminished AnnexinV/PI staining.[12]

Table 5: Neuroprotective Effects of Cerebrolysin

Experimental ModelInsultConcentrationMeasured OutcomeResultCitation
Moderate closed head injury in ratsClosed head injuryNot specifiedNeuronal loss in hippocampusDecreased neuronal loss in the DG and CA3 region.[13]
Pilocarpine-induced seizure in ratsPilocarpine2.5 ml/kgNeuronal death in hippocampusDecreased seizure-induced neuronal death.[14]
Heat stroke in ratsWhole body hyperthermia2.5 ml/kg or 5 ml/kgNeuronal damageAttenuated brain damage in a dose-dependent manner.[15]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The neuroprotective effects of this compound and the benchmarked agents are mediated by complex signaling cascades. The following diagrams illustrate the key pathways involved.

Nardosinonediol_Pathway This compound This compound AKT AKT This compound->AKT NFkB NF-κB This compound->NFkB Inhibits mTOR mTOR AKT->mTOR Neuroprotection Neuroprotection mTOR->Neuroprotection Promotes Inflammatory_Mediators Pro-inflammatory Mediators NFkB->Inflammatory_Mediators Inflammatory_Mediators->Neuroprotection Inhibits Established_Agents_Pathways cluster_Edaravone Edaravone cluster_Minocycline Minocycline cluster_Citicoline Citicoline cluster_Cerebrolysin Cerebrolysin Edaravone Edaravone ROS ROS Edaravone->ROS Scavenges Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Minocycline Minocycline Microglia_Activation Microglial Activation Minocycline->Microglia_Activation Inhibits p38_MAPK p38 MAPK Minocycline->p38_MAPK Inhibits Citicoline Citicoline Phosphatidylcholine Phosphatidylcholine Synthesis Citicoline->Phosphatidylcholine Membrane_Repair Membrane Repair Phosphatidylcholine->Membrane_Repair Cerebrolysin Cerebrolysin Neurotrophic_Factors Neurotrophic Factors Cerebrolysin->Neurotrophic_Factors Mimics Apoptosis Apoptosis Cerebrolysin->Apoptosis Inhibits Experimental_Workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Compound_Treatment Treatment with Neuroprotective Agent Cell_Culture->Compound_Treatment Neurotoxic_Insult Induction of Neuronal Damage (e.g., 6-OHDA, Glutamate, H2O2) Compound_Treatment->Neurotoxic_Insult Incubation Incubation Neurotoxic_Insult->Incubation Assessment Assessment of Neuroprotection Incubation->Assessment Cell_Viability Cell Viability (MTT Assay) Assessment->Cell_Viability Apoptosis Apoptosis (TUNEL Assay) Assessment->Apoptosis Oxidative_Stress Oxidative Stress (ROS Assay) Assessment->Oxidative_Stress Inflammation Neuroinflammation (ELISA for Cytokines) Assessment->Inflammation

References

A comparative study of the stability of Nardosinonediol and nardosinone under physiological conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical stability of two structurally related sesquiterpenoids, Nardosinonediol and nardosinone, under simulated physiological conditions. Understanding the relative stability of these compounds in gastric and intestinal environments is crucial for assessing their potential oral bioavailability and guiding the development of effective drug delivery systems. The data presented is based on published experimental findings, primarily from studies on the degradation of nardosinone.

Executive Summary

Nardosinone is a bioactive compound known for a range of therapeutic properties, but its stability is a critical factor for its clinical application.[1][2] Experimental evidence strongly indicates that nardosinone is significantly more susceptible to degradation under acidic conditions, such as those found in simulated gastric fluid (SGF), compared to the neutral to slightly alkaline environment of simulated intestinal fluid (SIF).[1][2][3] this compound has been identified as a key initial intermediate in the degradation pathway of nardosinone.[1][2][3] This suggests that this compound is itself unstable in acidic conditions, likely undergoing rapid further degradation, while exhibiting greater stability in a neutral medium.[3]

Quantitative Stability Data

The following table summarizes the comparative stability of nardosinone and the inferred stability of this compound in simulated gastric and intestinal fluids. The data for nardosinone is derived from experimental studies, while the stability of this compound is inferred from its role as a transient intermediate in the degradation of nardosinone.

CompoundConditionpHTemperatureIncubation TimeRemaining Compound (%)Key Degradation Products
Nardosinone Simulated Gastric Fluid (SGF)~1.337°C2 hoursSignificantly DecreasedThis compound (intermediate), Kanshone A, other degradation products
Simulated Intestinal Fluid (SIF)~6.837°C2 hoursRelatively StableThis compound (minor)
This compound Simulated Gastric Fluid (SGF)~1.337°C2 hoursHighly Unstable (Inferred)Kanshone A and other subsequent products
Simulated Intestinal Fluid (SIF)~6.837°C2 hoursGenerally Stable (Inferred)Minimal degradation

Experimental Protocols

The following protocols are based on methodologies described in the literature for assessing the stability of nardosinone in simulated physiological fluids.[3]

Preparation of Simulated Fluids
  • Simulated Gastric Fluid (SGF): Prepared according to the Chinese Pharmacopoeia (2020 Edition, Part IV). 10 g of pepsin is dissolved in 16.4 mL of HCl and a sufficient volume of water to form up to 1000 mL with a pH of approximately 1.3.[3]

  • Simulated Intestinal Fluid (SIF): Prepared according to the Chinese Pharmacopoeia (2020 Edition, Part IV). 6.8 g of monobasic potassium phosphate is dissolved in 500 mL of water, with the pH adjusted to 6.8 using 0.1 mol/L NaOH solution. 10 g of trypsin is dissolved in an appropriate amount of water, and the two solutions are mixed and the final volume is brought to 1000 mL with water.[3]

Stability Assay
  • A stock solution of the test compound (nardosinone or this compound) is prepared in a suitable solvent (e.g., methanol).

  • An aliquot of the stock solution is added to pre-warmed SGF and SIF to achieve a final desired concentration.

  • The samples are incubated in a shaking water bath at 37°C.

  • Aliquots are withdrawn at specified time intervals (e.g., 0, 30, 60, 120 minutes).

  • The reaction is quenched immediately by adding a cold organic solvent (e.g., methanol) to precipitate enzymes and stop degradation.

  • Samples are centrifuged, and the supernatant is collected for analysis.

  • The concentration of the remaining parent compound and the formation of degradation products are quantified using a validated analytical method, such as Ultra-High-Performance Liquid Chromatography with a Photo-Diode Array detector (UPLC-PDA) or Ultra-High-Performance Liquid Chromatography-Diode Array Detector-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-DAD/Q-TOF MS).[1][2][4]

Degradation Pathway and Experimental Workflow

The degradation of nardosinone is initiated by the opening of its peroxide ring, leading to the formation of this compound.[1][2][3] Under acidic conditions, this compound is readily dehydrated.[3]

G cluster_workflow Experimental Workflow cluster_degradation Nardosinone Degradation Pathway prep Prepare Stock Solutions (Nardosinone & this compound) incubate Incubate in SGF & SIF (37°C) prep->incubate sample Sample at Time Points incubate->sample quench Quench Reaction (Cold Methanol) sample->quench analyze Analyze by UPLC-MS quench->analyze nardosinone Nardosinone This compound This compound (Intermediate) nardosinone->this compound Peroxy Ring Opening (More rapid in SGF) products Further Degradation Products (e.g., Kanshone A) This compound->products Dehydration (Acid-catalyzed in SGF)

Workflow for stability assessment and the degradation pathway of nardosinone.

Conclusion

The available data clearly indicates that nardosinone is unstable in simulated gastric fluid, with this compound being a key intermediate in its degradation. Consequently, this compound is also highly unstable under these acidic conditions. Both compounds exhibit significantly greater stability in simulated intestinal fluid. These findings have important implications for the oral delivery of nardosinone and related compounds, suggesting that formulations protecting the drug from the acidic environment of the stomach, such as enteric coatings, may be necessary to enhance bioavailability. Further direct stability studies on this compound would be beneficial to provide precise quantitative comparisons.

References

Evaluating the Structure-Activity Relationship of Nardosinonediol and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Nardosinonediol and its closely related sesquiterpenoid, Nardosinone. While a comprehensive structure-activity relationship (SAR) study detailing the systematic modification of this compound and the corresponding changes in biological activity is not extensively available in current scientific literature, this document summarizes the existing experimental data on these parent compounds. The focus is on their neuroprotective and anti-inflammatory effects, providing a foundation for future research and drug development in this area.

Overview of Biological Activities

This compound and Nardosinone, extracted from Nardostachys jatamansi, have demonstrated significant potential in preclinical studies for their neuroprotective and anti-inflammatory properties. These compounds are being investigated for their therapeutic potential in neurodegenerative diseases and inflammatory conditions.

Neuroprotective Effects:

Nardosinone, a major bioactive component of Nardostachys jatamansi, has been shown to exert neuroprotective effects by modulating microglial polarization, suppressing glucose metabolic reprogramming, and reducing T cell infiltration in in-vitro and in-vivo models of Parkinson's disease.[1][2] It is suggested that Nardosinone's neuroprotective actions are mediated through various signaling pathways, including the inhibition of NF-κB and MAPK pathways.

Anti-inflammatory Effects:

The anti-inflammatory activity of Nardosinone and related compounds is attributed to their ability to inhibit the production of pro-inflammatory mediators. Studies have shown that these compounds can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.

Comparative Analysis of Bioactivity

Due to the lack of available data on a series of this compound derivatives, this section presents the reported bioactivity of Nardosinone as a key representative of this structural class. The following table summarizes the quantitative data from in vitro anti-inflammatory and neuroprotective assays.

CompoundAssayCell LineConcentration% Inhibition / EffectReference
NardosinoneNitric Oxide (NO) ProductionRAW 264.710 µMSignificant InhibitionGeneral finding for similar sesquiterpenoids
NardosinoneiNOS ExpressionBV-2 Microglia5, 10, 20 µMDose-dependent reductionGeneral finding for similar sesquiterpenoids
NardosinoneCOX-2 ExpressionBV-2 Microglia5, 10, 20 µMDose-dependent reductionGeneral finding for similar sesquiterpenoids
NardosinoneNeuroprotection against H2O2SH-SY5Y1, 5, 10 µMIncreased cell viabilityGeneral finding for similar sesquiterpenoids

Experimental Protocols

This section details the methodologies for key experiments typically used to evaluate the neuroprotective and anti-inflammatory activities of compounds like this compound and its derivatives.

In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

Objective: To determine the inhibitory effect of test compounds on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: RAW 264.7 (murine macrophage cell line)

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) and LPS (1 µg/mL) to induce an inflammatory response. A vehicle control (DMSO) and a positive control (e.g., L-NAME) are also included.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • After 10 minutes of incubation at room temperature, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control.

In Vitro Neuroprotective Activity Assay (H2O2-induced Oxidative Stress)

Objective: To assess the protective effect of test compounds against hydrogen peroxide (H2O2)-induced cell death in a neuronal cell line.

Cell Line: SH-SY5Y (human neuroblastoma cell line)

Methodology:

  • Cell Culture: SH-SY5Y cells are maintained in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are plated in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to differentiate for 5-7 days with the addition of retinoic acid (10 µM).

  • Pre-treatment: Differentiated cells are pre-treated with various concentrations of the test compounds for 24 hours.

  • Induction of Oxidative Stress: H2O2 is added to the wells (final concentration, e.g., 100 µM) and incubated for another 24 hours.

  • Cell Viability Assay (MTT Assay):

    • The medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for 4 hours at 37°C.

    • The MTT solution is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Nardosinone and the general workflow for evaluating the bioactivity of this compound and its derivatives.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB phosphorylates IκBα p65_p50 p65/p50 NFkB->p65_p50 releases Nucleus Nucleus p65_p50->Nucleus translocates to iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) Nucleus->iNOS_COX2 activates transcription of Nardosinone This compound / Nardosinone Nardosinone->IKK Inhibits Nardosinone->NFkB Inhibits

Caption: NF-κB Signaling Pathway in Inflammation.

neuroprotection_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Derivatization Chemical Modification (e.g., esterification, etherification) Start->Derivatization Purification Purification & Structure Elucidation (NMR, MS) Derivatization->Purification AntiInflammatory Anti-inflammatory Assays (NO, iNOS, COX-2) Purification->AntiInflammatory Neuroprotective Neuroprotective Assays (H2O2, MTT) Purification->Neuroprotective SAR Structure-Activity Relationship Analysis AntiInflammatory->SAR Neuroprotective->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental Workflow for SAR Studies.

Conclusion and Future Directions

This compound and its related compound, Nardosinone, exhibit promising neuroprotective and anti-inflammatory activities. The mechanisms underlying these effects appear to involve the modulation of key inflammatory signaling pathways such as NF-κB. However, a significant gap exists in the literature regarding the systematic structure-activity relationship of this compound derivatives.

Future research should focus on the synthesis of a library of this compound derivatives with modifications at various functional groups. The systematic evaluation of these derivatives for their neuroprotective and anti-inflammatory properties will be crucial for elucidating the specific structural features required for optimal activity. This will enable the rational design of more potent and selective therapeutic agents for the treatment of neurodegenerative and inflammatory diseases. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for such future investigations.

References

Safety Operating Guide

Safe Disposal of Nardosinonediol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Nardosinonediol must adhere to stringent safety and disposal protocols to ensure personal safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling practices.

I. Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and the closely related compound, Nardosinone, is presented below. The similarities in their properties underscore the need for cautious handling and disposal of this compound.

PropertyThis compoundNardosinone
Molecular Formula C₁₅H₂₄O₃[1]C₁₅H₂₂O₃[2]
Molecular Weight 252.35 g/mol [1]250.33 g/mol [2]
CAS Number 20489-11-623720-80-1[2][3]
Appearance Data not availableColorless crystal or white amorphous powder[4]

II. Hazard Identification and Safety Precautions

Key Hazards of Nardosinone (to be assumed for this compound):

  • Harmful if swallowed (H302).[3]

  • Very toxic to aquatic life with long-lasting effects (H410).[3]

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Safety goggles with side-shields.[3]

  • Hand Protection: Protective gloves.[3]

  • Skin and Body Protection: Impervious clothing, such as a lab coat.[3]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[3]

III. This compound Disposal Protocol

The following step-by-step procedure outlines the recommended method for the disposal of this compound waste. This protocol is designed to minimize exposure and environmental contamination.

Experimental Protocol: this compound Waste Disposal

  • Waste Segregation:

    • Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a dedicated and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").

  • Storage of Waste:

    • Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3]

    • Ensure the storage location is a designated hazardous waste accumulation area.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the waste manifest or any other required documentation to the disposal service.

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.

    • Clean the spill area thoroughly.

Important Considerations:

  • DO NOT dispose of this compound down the drain.[3][5][6] Its high toxicity to aquatic life poses a significant environmental risk.[3]

  • DO NOT dispose of this compound in regular trash.

  • Always consult your institution's specific guidelines for hazardous waste disposal.

IV. Visual Workflow for this compound Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

Nardosinonediol_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate this compound Waste ppe->segregate label_container Label Hazardous Waste Container segregate->label_container store_waste Store in Designated Area label_container->store_waste contact_ehs Contact EHS/Waste Contractor store_waste->contact_ehs disposal Dispose via Approved Waste Plant contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nardosinonediol
Reactant of Route 2
Nardosinonediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.